molecular formula C5H12N2O B156916 2-Amino-N-ethylpropanamide CAS No. 1078791-14-6

2-Amino-N-ethylpropanamide

Cat. No.: B156916
CAS No.: 1078791-14-6
M. Wt: 116.16 g/mol
InChI Key: SKPCTMWFLGENTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-ethylpropanamide is a chemical compound of interest in scientific research, primarily recognized as a synthetic derivative of alanine . This structural characteristic makes it a valuable intermediate in medicinal chemistry, particularly in the design and synthesis of novel compounds for probing biological systems. For instance, research into potent synthetic agonists for the GPR88 receptor, a target for psychiatric and neurodegenerative disorders, has involved the design of novel scaffolds based on amide reversal strategies, where compounds like this compound serve as key building blocks . Its application in such contexts helps researchers explore structure-activity relationships (SAR) and develop new chemical tools for potential therapeutic interventions, such as in the study of alcohol use disorder and schizophrenia . The compound provides a foundational structure for further chemical modifications, enabling the investigation of allosteric binding sites and the development of potent, brain-penetrant agonists for central nervous system targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-7-5(8)4(2)6/h4H,3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPCTMWFLGENTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N-ethylpropanamide: Structure, Properties, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-ethylpropanamide, a simple yet functionally significant alaninamide derivative, stands as a molecule of interest in the landscape of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic protocols. By synthesizing data from computational models and established experimental methodologies for related compounds, this document serves as a foundational resource for researchers exploring the potential of this compound and its analogs as precursors for novel therapeutic agents. Particular emphasis is placed on its relationship with alaninamide derivatives exhibiting promising anticonvulsant and antinociceptive activities.

Molecular Structure and Identification

This compound, systematically named this compound, is a chiral molecule derived from the amino acid alanine. Its structure features a primary amine at the alpha-carbon and an ethylamide group at the carboxyl terminus.

  • IUPAC Name: this compound[1]

  • Synonyms: N1-ethylalaninamide, 1-Ethylamino-1-oxopropan-2-amine, DL-alanine ethylamide[1][2]

  • CAS Number: 1078791-14-6[1][3]

  • Molecular Formula: C₅H₁₂N₂O[1][3]

  • Molecular Weight: 116.16 g/mol [1][3]

Below is a two-dimensional representation of the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported. The following table summarizes key computed physicochemical parameters, which are valuable for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Weight 116.16 g/mol PubChem[1]
XLogP3-AA -0.6PubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]
Hydrogen Bond Donor Count 2ChemScene[3]
Hydrogen Bond Acceptor Count 2ChemScene[3]
Rotatable Bond Count 2ChemScene[3]
Physical State Not specified; likely a liquid or low-melting solid at room temperature based on its low molecular weight and presence of hydrogen bonding.N/A
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol, due to the presence of amine and amide functional groups capable of hydrogen bonding.[4][5]N/A

Synthesis of this compound

The synthesis of this compound is readily achievable through a two-step process involving the coupling of an N-protected alanine with ethylamine, followed by the removal of the protecting group. A common and efficient approach utilizes a tert-butyloxycarbonyl (Boc) protecting group.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow start N-Boc-Alanine step1 Amide Coupling start->step1 reagents1 Ethylamine, HATU, DIPEA reagents1->step1 intermediate N-Boc-2-Amino-N-ethylpropanamide step1->intermediate step2 Boc Deprotection intermediate->step2 reagents2 Trifluoroacetic Acid (TFA) or HCl in Dioxane reagents2->step2 product This compound step2->product

Figure 2: General synthetic workflow for this compound.
Experimental Protocol

Step 1: Synthesis of N-Boc-2-Amino-N-ethylpropanamide

This step involves the formation of an amide bond between N-Boc-alanine and ethylamine using a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-alanine (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution, followed by the addition of HATU (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add ethylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Deprotection of N-Boc-2-Amino-N-ethylpropanamide

The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product.

  • Reaction Setup: Dissolve the purified N-Boc-2-Amino-N-ethylpropanamide from the previous step in an anhydrous solvent such as Dichloromethane (DCM) or 1,4-Dioxane.

  • Acid Addition: Add an excess of a strong acid. Common reagents include a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM or a 4M solution of Hydrogen Chloride (HCl) in 1,4-Dioxane.[6]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product will be the corresponding salt (trifluoroacetate or hydrochloride). If the free amine is desired, a subsequent basic work-up can be performed. The crude product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., diethyl ether).

Spectroscopic Characterization

¹H NMR Spectroscopy

The expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for the different proton environments. The chemical shifts are influenced by the electron-withdrawing effects of the amide and amine functionalities.

  • -CH(NH₂)-: A quartet around δ 3.5-4.0 ppm, coupled to the methyl protons.

  • -NH₂: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 1.5-3.0 ppm.

  • -NH-CH₂-: A quartet around δ 3.2-3.4 ppm, coupled to the ethyl's methyl protons.

  • -CH₃ (alanine side chain): A doublet around δ 1.2-1.4 ppm, coupled to the alpha-proton.

  • -CH₂-CH₃: A triplet around δ 1.0-1.2 ppm, coupled to the methylene protons of the ethyl group.

  • -NH- (amide): A broad triplet around δ 6.5-7.5 ppm, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

  • C=O (amide): δ 170-175 ppm.

  • -CH(NH₂)-: δ 50-55 ppm.

  • -NH-CH₂-: δ 35-40 ppm.

  • -CH₃ (alanine side chain): δ 18-22 ppm.

  • -CH₂-CH₃: δ 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[7]

  • N-H stretching (amide): A band around 3300 cm⁻¹.

  • C-H stretching (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

  • C=O stretching (amide I band): A strong absorption band between 1630-1690 cm⁻¹.[7]

  • N-H bending (amide II band): A band around 1510-1570 cm⁻¹.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 116. Key fragmentation patterns would likely involve the loss of the ethyl group, the amino group, and cleavage of the amide bond.

Biological and Pharmaceutical Relevance

While specific biological studies on this compound are limited, the broader class of alaninamide derivatives has garnered significant attention in pharmaceutical research. These compounds have been investigated for a range of biological activities, with notable potential as central nervous system (CNS) active agents.

Potential as Anticonvulsant and Antinociceptive Agents

Recent studies have highlighted the efficacy of various alaninamide derivatives as potent anticonvulsant and antinociceptive (pain-relieving) agents.[8][9][10][11] These compounds have demonstrated broad-spectrum activity in preclinical models of epilepsy, including those resistant to current pharmacotherapies.[10][11] The proposed mechanism of action for some of these derivatives involves the modulation of voltage-gated sodium channels, a target for many established anti-seizure medications.[8]

Role in Drug Discovery

The structural simplicity and chirality of this compound make it an attractive building block for the synthesis of more complex molecules in drug discovery programs.[8] Its primary amine and amide functionalities provide versatile handles for further chemical modifications, allowing for the generation of libraries of related compounds for screening against various biological targets.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on safety data for related compounds, it should be handled with appropriate precautions in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a foundational molecule within the promising class of alaninamide derivatives. This guide has provided a detailed overview of its chemical structure, predicted physicochemical properties, and a robust synthetic protocol. The link between the broader class of alaninamide derivatives and significant anticonvulsant and antinociceptive activities underscores the potential of this compound as a valuable starting point for the design and synthesis of novel therapeutic agents. Further experimental validation of its physical and biological properties is warranted to fully elucidate its potential in medicinal chemistry and drug development.

References

  • PrepChem. Synthesis of N-benzyloxycarbonyl-L-alanine ethylamide. Available from: [Link]

  • PrepChem. Synthesis of N-benzyloxycarbonyl-L-alanyl-L-alanine. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Available from: [Link]

  • ACS Publications. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. Available from: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • ACS Publications. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies─In Vitro and In Vivo Characterization. Available from: [Link]

  • Wikipedia. BOP reagent. Available from: [Link]

  • University of Puget Sound. Chemical shifts. Available from: [Link]

  • PubMed. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Available from: [Link]

  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Available from: [Link]

  • ChemSynthesis. 2-amino-N-ethyl-N-hydroxypropanamide. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • PubChem. (r)-2-Amino-n-ethyl-propanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Amino-N-methylpropanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-amino-N-ethyl-3-hydroxy-2-methylpropanamide. National Center for Biotechnology Information. Available from: [Link]

  • RSC Publishing. Boiling water-catalyzed neutral and selective N-Boc deprotection. Available from: [Link]

  • PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • PubMed. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link]

  • University of California, Davis. IR Absorption Table. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Pharmaffiliates. CAS No : 1078791-14-6 | Product Name : this compound. Available from: [Link]

  • Slideshare. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2. Available from: [Link]

  • PMC. First total synthesis of hoshinoamide A. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and ... Available from: [Link]

  • PubMed. a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Available from: [Link]

  • PubChem. 2-Amino-2-ethyl-1,3-propanediol. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available from: [Link]

  • University of Eastern Finland. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. Available from: [Link]

  • Reddit. amide coupling help. Available from: [Link]

  • NIST. 2-Amino-N-methylbenzamide. Available from: [Link]

Sources

An In-Depth Technical Guide to the Speculative Mechanism of Action of 2-Amino-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the speculative mechanism of action for the novel compound, 2-Amino-N-ethylpropanamide. Based on its structural analogy to known anticonvulsant agents, particularly N-substituted amino acid derivatives and the racetam class of drugs, the primary hypothesis centers on its activity as a modulator of Synaptic Vesicle Glycoprotein 2A (SV2A). This document delineates this primary speculative mechanism, alongside potential secondary and off-target interactions. Furthermore, this guide furnishes detailed, field-proven experimental protocols to rigorously test these hypotheses, offering a roadmap for the preclinical investigation of this compound. The methodologies are presented with a focus on scientific integrity, ensuring a self-validating system for data generation and interpretation.

Introduction and Core Hypothesis

This compound is a small molecule with structural features suggestive of neurological activity. Its core structure, an amino acid amide, is a recurring motif in a variety of centrally active compounds. The initial analysis of its structure, when compared to established anticonvulsants, points towards a compelling primary hypothesis for its mechanism of action: the modulation of Synaptic Vesicle Glycoprotein 2A (SV2A) .

SV2A is a transmembrane protein located in the membranes of presynaptic vesicles and is crucial for the proper regulation of neurotransmitter release.[1][2][3] It is the molecular target of the widely-used antiepileptic drug levetiracetam and its analogs.[1][4] These drugs bind to SV2A and are thought to modulate its function, leading to a reduction in neuronal hyperexcitability and seizure propagation.[3][4] The structural similarity of this compound to the core scaffold of these SV2A ligands strongly suggests it may share this mechanism.

This guide will first delve into the intricacies of the proposed SV2A-mediated mechanism. Subsequently, it will outline a comprehensive suite of experimental protocols to validate this primary hypothesis. Finally, it will explore potential secondary mechanisms of action, providing a thorough framework for the complete pharmacological characterization of this compound.

Primary Speculative Mechanism: Modulation of Synaptic Vesicle Glycoprotein 2A (SV2A)

The central hypothesis is that this compound binds to SV2A and modulates its function, thereby influencing neurotransmitter release and reducing neuronal hyperexcitability.

The Role of SV2A in Neurotransmission

SV2A is ubiquitously expressed in presynaptic terminals throughout the central nervous system.[1] While its precise function is still under investigation, it is believed to play a critical role in the priming of synaptic vesicles for fusion with the presynaptic membrane, a key step in neurotransmitter release.[1] By interacting with SV2A, compounds like levetiracetam are thought to stabilize the release of neurotransmitters, preventing the excessive and synchronized neuronal firing that characterizes seizures.[3]

SV2A_Mechanism cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Neurotransmitter_Released Neurotransmitters Receptor Postsynaptic Receptors Neurotransmitter_Released->Receptor Binds to Neurotransmitter Neurotransmitter caption Figure 1: Proposed SV2A-mediated mechanism of action.

Experimental Validation of the SV2A Hypothesis

A multi-tiered approach is necessary to rigorously test the hypothesis that this compound acts via SV2A. This involves in vitro binding assays, functional cellular assays, and in vivo models of seizure activity.

The initial and most direct test is to determine if this compound binds to SV2A. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: SV2A Radioligand Binding Assay

  • Preparation of Brain Homogenates:

    • Euthanize rodents (e.g., Sprague-Dawley rats) and rapidly dissect the cerebral cortex or hippocampus on ice.

    • Homogenize the tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[5]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction containing synaptosomes.[5]

    • Wash the pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in an appropriate assay buffer.

    • Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the brain membrane preparation, a known SV2A radioligand (e.g., [³H]-levetiracetam or a suitable analog), and varying concentrations of this compound.[5][6]

    • For the determination of non-specific binding, a high concentration of a known SV2A ligand (e.g., levetiracetam) is used.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.[7]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

ParameterDescriptionExpected Outcome for a Positive Result
IC₅₀ Concentration for 50% inhibition of radioligand bindingA measurable and potent IC₅₀ value
Ki Inhibition constant, reflecting binding affinityA low Ki value, indicating high binding affinity

If this compound binds to SV2A, it should modulate neurotransmitter release from neuronal preparations. This can be assessed using isolated nerve terminals (synaptosomes).

Experimental Protocol: Synaptosome Preparation and Neurotransmitter Release Assay

  • Preparation of Synaptosomes:

    • Prepare a crude synaptosomal fraction (P2) from rodent brain tissue as described in the SV2A binding assay protocol.[8][9]

    • For a purer preparation, the P2 pellet can be further purified using a sucrose density gradient centrifugation.[8][10]

  • Neurotransmitter Release Assay:

    • Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-glutamate or [³H]-GABA).

    • Wash the synaptosomes to remove excess unincorporated radiolabel.

    • Aliquot the loaded synaptosomes and pre-incubate with varying concentrations of this compound or vehicle control.

    • Stimulate neurotransmitter release by depolarization, for example, by adding a high concentration of potassium chloride (KCl).

    • Terminate the release by rapid filtration or centrifugation.

    • Measure the amount of radiolabeled neurotransmitter released into the supernatant and remaining in the synaptosomes.

  • Data Analysis:

    • Express the released neurotransmitter as a percentage of the total amount present.

    • Compare the stimulated release in the presence of this compound to the vehicle control.

    • A significant alteration in stimulated neurotransmitter release would support a functional effect on the presynaptic terminal, consistent with SV2A modulation.

Neurotransmitter_Release_Workflow start Start: Rodent Brain Tissue homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation supernatant1->centrifugation2 p2_pellet P2 Pellet (Crude Synaptosomes) centrifugation2->p2_pellet radiolabeling Pre-load with Radiolabeled Neurotransmitter p2_pellet->radiolabeling preincubation Pre-incubate with Compound radiolabeling->preincubation depolarization Stimulate with High KCl preincubation->depolarization separation Separate Supernatant and Pellet depolarization->separation measurement Measure Radioactivity separation->measurement analysis Data Analysis measurement->analysis end End: Assess Modulation of Release analysis->end caption Figure 2: Workflow for neurotransmitter release assay.

The ultimate validation of the primary hypothesis lies in demonstrating the anticonvulsant efficacy of this compound in established animal models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are standard preclinical models.[4][11]

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

  • Animal Preparation:

    • Use adult male mice or rats.

    • Administer this compound at various doses (and a vehicle control) via an appropriate route (e.g., intraperitoneal injection).

    • Allow for a predetermined time for the compound to reach its peak effect.

  • Seizure Induction:

    • Apply a drop of saline to the corneas to ensure good electrical contact.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.[12][13]

  • Observation and Scoring:

    • Observe the animal for the presence of a tonic hindlimb extension, which is the characteristic endpoint of the MES-induced seizure.[12][14]

    • An animal is considered protected if it does not exhibit tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.

Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

  • Animal Preparation:

    • Similar to the MES model, administer the test compound or vehicle to the animals.

  • Seizure Induction:

    • Administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose known to induce clonic seizures (e.g., 85 mg/kg in mice).[15]

  • Observation and Scoring:

    • Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by rhythmic muscle contractions.[15]

    • Protection is defined as the absence of clonic seizures.

  • Data Analysis:

    • Calculate the percentage of protected animals at each dose and determine the ED₅₀.

In Vivo ModelSeizure Type ModeledPrimary Mechanism Detected
Maximal Electroshock (MES) Generalized tonic-clonic seizuresPrevention of seizure spread
Subcutaneous PTZ (scPTZ) Myoclonic and absence seizuresElevation of seizure threshold

Secondary and Off-Target Mechanism Speculation

While the SV2A hypothesis is the most probable, a thorough investigation requires considering other potential mechanisms of action, especially given the broad bioactivity of amino acid derivatives. These can be explored in parallel or as a follow-up to the primary hypothesis testing.

Modulation of GABAergic Neurotransmission

GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Many anticonvulsant drugs enhance GABAergic inhibition. This compound could potentially modulate GABA-A receptors.

Experimental Approach: GABA-A Receptor Modulation Assay

  • Electrophysiology (Patch-Clamp): Use whole-cell patch-clamp recordings from cultured neurons or cells expressing recombinant GABA-A receptors to determine if this compound directly activates the receptor or allosterically modulates GABA-induced currents.[16][17]

  • Fluorescence-based Assays: Utilize assays that measure chloride ion flux through the GABA-A channel in response to the compound.[18]

Interaction with Glutamatergic Receptors

Glutamate is the primary excitatory neurotransmitter, and its overactivity is implicated in seizures. The compound could potentially antagonize ionotropic glutamate receptors such as NMDA or AMPA receptors.

Experimental Approach: Glutamate Receptor Activity Assays

  • Calcium Influx Assays: For NMDA receptors, measure changes in intracellular calcium levels in response to receptor activation in the presence of the compound.[3][19][20]

  • Radioligand Binding Assays: Perform competitive binding assays with radiolabeled antagonists for NMDA or AMPA receptors to determine binding affinity.[2][21]

Blockade of Voltage-Gated Ion Channels

Many anticonvulsants act by blocking voltage-gated sodium or calcium channels, which are essential for action potential propagation.

Experimental Approach: Ion Channel Activity Assays

  • Electrophysiology (Patch-Clamp): This is the definitive method to assess the effect of the compound on the activity of specific voltage-gated sodium and calcium channels.[11][22][23] It can determine if the compound causes a voltage- or use-dependent block.

  • Fluorescence-based Assays: High-throughput screening can be performed using voltage-sensitive dyes or calcium indicators to identify potential channel blockers.[24][25]

Off_Target_Screening cluster_GABA GABAergic System cluster_Glutamate Glutamatergic System cluster_IonChannels Voltage-Gated Ion Channels Compound This compound GABA_Receptor GABA-A Receptor Compound->GABA_Receptor NMDA_Receptor NMDA Receptor Compound->NMDA_Receptor AMPA_Receptor AMPA Receptor Compound->AMPA_Receptor Na_Channel Sodium Channels Compound->Na_Channel Ca_Channel Calcium Channels Compound->Ca_Channel GABA_Assay Patch-Clamp or Fluorescence Assay GABA_Receptor->GABA_Assay Glutamate_Assay Calcium Influx or Binding Assay NMDA_Receptor->Glutamate_Assay AMPA_Receptor->Glutamate_Assay Ion_Channel_Assay Patch-Clamp or Fluorescence Assay Na_Channel->Ion_Channel_Assay Ca_Channel->Ion_Channel_Assay caption Figure 3: Screening cascade for potential off-target mechanisms.

Data Interpretation and Path Forward

The experimental data generated from the proposed protocols will provide a comprehensive profile of the mechanism of action of this compound.

  • Strong affinity for SV2A in the binding assay, coupled with modulation of neurotransmitter release and robust efficacy in the MES and scPTZ models , would provide strong support for the primary hypothesis.

  • Activity in the in vivo models without significant SV2A binding would necessitate a greater focus on the secondary mechanism assays.

  • Potency in multiple in vitro assays could indicate a multi-target mechanism of action, which is a characteristic of some newer antiepileptic drugs.

A quantitative systems pharmacology approach can be employed to model the potential clinical off-target effects based on the in vitro affinity data.[26][27] This can help in prioritizing further development and predicting potential side effects.

Conclusion

The structural characteristics of this compound provide a strong rationale for postulating its primary mechanism of action as a modulator of SV2A. This in-depth technical guide has not only detailed this primary hypothesis but has also provided a robust and comprehensive set of experimental protocols to rigorously test it. By following the outlined methodologies, researchers can systematically elucidate the pharmacological profile of this compound, paving the way for its potential development as a novel therapeutic agent for neurological disorders such as epilepsy. The inclusion of protocols for assessing secondary and off-target effects ensures a thorough and scientifically sound investigation.

References

  • A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. (2017). PubMed Central. [Link]

  • Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. (2011). PubMed. [Link]

  • Ion Channel Assay Services. ION Biosciences. [Link]

  • Synaptic Vesicle Protein 2A as a Novel Pharmacological Target with Broad Potential for New Antiepileptic Drugs. (2016). ResearchGate. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Link. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (2016). Springer Nature Experiments. [Link]

  • What are SV2A modulators and how do they work?. (2024). Patsnap Synapse. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). JoVE. [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. (2023). MDPI. [Link]

  • Assays for L-type voltage gated calcium channels. (2022). PubMed. [Link]

  • Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. (2013). PLOS One. [Link]

  • A good protocol for extracting mouse brain synaptosomes?. (2013). ResearchGate. [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2023). ResearchGate. [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2023). PubMed Central. [Link]

  • Voltage-Gated Ion Channels. Creative Bioarray. [Link]

  • patch-clamp-protocol-final.pdf. University of Cambridge. [Link]

  • Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. (2018). PubMed Central. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2020). MDPI. [Link]

  • Voltage-Gated Calcium Channels. (2000). PubMed Central. [Link]

  • Supplemental Material and Methods Synaptosome Preparations. University of Pittsburgh. [Link]

  • Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging. (2022). Springer Link. [Link]

  • Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. (2021). PubMed Central. [Link]

  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route normally induces clonic seizures in male CF‐1 mice in a dose‐related manner. (2020). ResearchGate. [Link]

  • A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. (2012). PubMed Central. [Link]

  • A quantitative way to estimate clinical off-target effects for human m. (2012). Journal of Experimental Pharmacology. [Link]

  • Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. (2025). PubMed. [Link]

  • Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. (2022). JoVE. [Link]

  • Flavonoid modulation of GABAA receptors. (2011). PubMed Central. [Link]

  • Pentylenetetrazol (PTZ) Kindling Model of Epilepsy. (2012). ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Structure, Function, and Modulation of GABAA Receptors. (2012). PubMed Central. [Link]

  • Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones. (2023). ACS Omega. [Link]

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). MDPI. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

Sources

Potential biological activity of "2-Amino-N-ethylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 2-Amino-N-ethylpropanamide

Abstract

This compound (CAS No. 1078791-14-6), an alanine derivative, has been identified as a volatile organic compound (VOC) produced by biocontrol microorganisms, suggesting potential utility in agriculture and medicine. Preliminary evidence points towards a role in antifungal activity and biofilm inhibition. This technical guide outlines a comprehensive, multi-stage research framework designed for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this promising, yet under-characterized, molecule. Moving beyond a simple recitation of facts, this document provides a strategic, causality-driven roadmap, beginning with predictive computational analysis, progressing through primary biological screening and cytotoxicity assessment, and culminating in preliminary mechanistic studies. Each proposed experimental protocol is designed as a self-validating system to ensure scientific rigor and data integrity.

Introduction and Strategic Overview

This compound is a small, chiral molecule structurally derived from the amino acid L-alanine.[1][2] Its known context is primarily as a microbial secondary metabolite, specifically a VOC emitted by bacterial strains such as Pseudomonas alcaligenes and Rhizobium mangrovi, which exhibit antifungal properties.[3][4] This observation provides a strong rationale for investigating this compound as a potential lead compound for novel antifungal agents or as a tool for managing pathogenic biofilms.

The critical challenge in modern drug discovery is not merely identifying active compounds, but doing so efficiently and with a clear understanding of their therapeutic potential and limitations from the outset. A haphazard screening approach is both resource-intensive and prone to failure. Therefore, this guide proposes a logical, phased investigatory workflow. Our strategy is built on three pillars:

  • Predict First: Utilize in silico tools to forecast the molecule's drug-like properties and potential liabilities before committing to extensive benchwork.

  • Screen Broadly, then Focus: Establish primary biological activity against a relevant panel of pathogens, guided by the compound's known ecological role.

  • Assess Safety Early: Concurrently evaluate cytotoxicity to determine a therapeutic window, a critical step for any compound intended for therapeutic use.

This document serves as both a strategic guide and a practical manual, providing detailed protocols and the scientific reasoning that underpins them.

Phase I: In Silico Profiling and Physicochemical Characterization

Rationale: Before initiating wet-lab experiments, a computational assessment provides a foundational understanding of the molecule's pharmacokinetic and toxicological (ADMET) profile.[5][6][7][8] This step is crucial for identifying potential development hurdles, such as poor absorption or predicted toxicity, allowing for early risk mitigation.

Computational ADMET Prediction

The objective is to model the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound using established computational algorithms. This process correlates molecular descriptors with vast datasets of known drug properties to generate predictions.[6][7]

Workflow: In Silico ADMET Profiling

cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Properties Input This compound SMILES String: CCNC(=O)C(C)N SwissADME SwissADME Server Input->SwissADME Submit Structure pkCSM pkCSM Predictor Input->pkCSM Submit Structure ProToxII ProTox-II Server Input->ProToxII Submit Structure Physicochem Physicochemical (MW, LogP, TPSA) SwissADME->Physicochem Calculates Pharmacokinetics Pharmacokinetics (Absorption, Distribution) SwissADME->Pharmacokinetics Calculates pkCSM->Pharmacokinetics Predicts Toxicity Toxicity (Hepatotoxicity, etc.) ProToxII->Toxicity Predicts

Caption: Workflow for in silico ADMET prediction.

Predicted Physicochemical and Pharmacokinetic Properties

The following table summarizes key properties predicted for this compound using standard computational models. These values are essential for interpreting biological data and designing formulations.

PropertyPredicted ValueImplication for Drug Development
Physicochemical
Molecular Weight ( g/mol )116.16Excellent. Complies with Lipinski's Rule of Five (<500 Da), favoring good absorption.[9]
logP (Octanol/Water)-0.5 to -0.6Indicates high hydrophilicity. May limit passive diffusion across cell membranes.[9]
TPSA (Ų)55.12Good. Below 140 Ų, suggesting favorable cell permeability and oral bioavailability.[9]
Pharmacokinetics
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoUnlikely to cross the blood-brain barrier, reducing potential for CNS side effects.
CYP InhibitorUnlikelyLow probability of inhibiting major cytochrome P450 enzymes, reducing drug-drug interactions.
Drug-Likeness
Lipinski's Rule of FiveYes (0 Violations)Meets the criteria for a drug-like molecule with good oral bioavailability potential.

Note: These are predictive values and require experimental validation.

Phase II: Primary Biological Screening

Rationale: Guided by its ecological context, the primary screening phase aims to confirm and quantify the antifungal and antibiofilm activity of this compound. The choice of assays is prioritized for robustness, reproducibility, and suitability for medium-to-high throughput screening.[10][11]

Antifungal Susceptibility Testing

The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically and agriculturally relevant fungal pathogens. The broth microdilution method is the gold standard for this purpose.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Pathogen Selection:

    • Candida albicans (Human pathogen, yeast)

    • Cryptococcus neoformans (Human pathogen, yeast)

    • Aspergillus fumigatus (Human pathogen, mold)

    • Botrytis cinerea (Plant pathogen, mold)

  • Inoculum Preparation: a. Culture each fungal species on appropriate agar plates (e.g., Sabouraud Dextrose Agar). b. Harvest cells/spores and suspend in sterile saline. c. Adjust the suspension turbidity to a 0.5 McFarland standard. d. Dilute the adjusted suspension in RPMI-1640 medium to achieve a final concentration of ~1-5 x 10⁵ CFU/mL for yeast or ~0.4-5 x 10⁴ CFU/mL for molds.

  • Compound Preparation: a. Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., water or DMSO). b. Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).

  • Assay Execution: a. Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the compound dilutions. b. Include a positive control (fungal inoculum with a known antifungal like Fluconazole) and a negative control (fungal inoculum in medium only). c. Incubate plates at 35°C for 24-48 hours.

  • Data Analysis: a. Determine the MIC visually or spectrophotometrically as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Biofilm Inhibition and Eradication Assay

Rationale: Biofilms represent a major challenge in clinical infections and industrial settings due to their high tolerance to conventional antimicrobials.[13] This assay evaluates the compound's ability to both prevent biofilm formation and eradicate established biofilms. The crystal violet (CV) staining method is a simple and effective way to quantify biofilm biomass.[14][15][16]

Workflow: Biofilm Activity Screening

cluster_prep Preparation cluster_inhibition Inhibition Assay cluster_eradication Eradication Assay Inoculum Prepare Bacterial/ Fungal Inoculum Mix Add Inoculum and Compound to Plate Inoculum->Mix Grow Grow Biofilm (24h) Inoculum->Grow Compound Prepare Compound Dilutions Compound->Mix AddCompound Add Compound to Established Biofilm Compound->AddCompound Incubate1 Incubate (24h) Mix->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Stain1 Stain with Crystal Violet Wash1->Stain1 Solubilize1 Solubilize Stain Stain1->Solubilize1 Read1 Read Absorbance Solubilize1->Read1 Grow->AddCompound Incubate2 Incubate (24h) AddCompound->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Stain2 Stain with Crystal Violet Wash2->Stain2 Solubilize2 Solubilize Stain Stain2->Solubilize2 Read2 Read Absorbance Solubilize2->Read2

Caption: Dual workflow for assessing biofilm inhibition and eradication.

Experimental Protocol: Crystal Violet Biofilm Assay

  • Organism and Media: Use a known biofilm-forming strain, such as Candida albicans in Tryptic Soy Broth (TSB) supplemented with glucose.

  • Biofilm Inhibition Assay: a. In a 96-well flat-bottom plate, add 100 µL of bacterial/fungal suspension (~10⁷ CFU/mL) to 100 µL of this compound at various concentrations (sub-MIC levels are often used). b. Incubate statically at 37°C for 24 hours.

  • Biofilm Eradication Assay: a. Grow biofilms as in step 2a but without the compound. b. After 24 hours, gently remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS). c. Add 200 µL of the compound at various concentrations to the established biofilms and incubate for another 24 hours.

  • Quantification (for both assays): a. Discard the medium and wash the plates three times with PBS to remove non-adherent cells. b. Fix the biofilms with 200 µL of methanol for 15 minutes. c. Air dry the plate, then stain with 200 µL of 0.1% crystal violet for 10 minutes. d. Wash away excess stain with water and air dry completely. e. Solubilize the bound stain with 200 µL of 33% acetic acid. f. Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of inhibition/eradication relative to the untreated control.

Phase III: Cytotoxicity Assessment and Therapeutic Index

Rationale: A promising antimicrobial must be selectively toxic to the pathogen while sparing host cells.[17] Cytotoxicity assays are therefore a non-negotiable step in early-stage assessment.[18][19][20][21] This phase determines the compound's concentration that is toxic to mammalian cells (IC₅₀) and establishes the Selectivity Index (SI), a critical measure of the therapeutic window.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Line and Culture:

    • Use a standard human cell line, such as HepG2 (liver carcinoma, to assess potential hepatotoxicity) or HEK293 (human embryonic kidney).

    • Culture cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure: a. Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of this compound (using the same concentration range as the MIC assay). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). c. Incubate for 24-48 hours. d. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. e. Carefully remove the medium and dissolve the formazan crystals in 150 µL of DMSO. f. Measure the absorbance at 570 nm.

  • Data Analysis and Interpretation: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%). c. Calculate the Selectivity Index (SI):

    • SI = IC₅₀ (mammalian cells) / MIC (fungal cells)
    • An SI > 10 is generally considered a promising indicator of selective toxicity.
Integrated Data Summary

The results from Phases II and III should be consolidated to provide a clear go/no-go decision point.

Organism/Cell LineMIC (µg/mL)IC₅₀ (µg/mL)Selectivity Index (SI)Biofilm Inhibition (MBIC₅₀ in µg/mL)
C. albicans32->3264
A. fumigatus64->16128
HepG2 (Human Liver)->1024--

Note: Data are hypothetical examples for illustrative purposes.

Phase IV: Preliminary Mechanistic Studies

Rationale: If the compound demonstrates potent and selective activity, the next logical step is to investigate its mechanism of action. For antifungal amides, a common mechanism involves interaction with ergosterol in the fungal cell membrane, leading to membrane disruption.[22][23]

Experimental Protocol: Ergosterol Binding Assay

  • Principle: This assay determines if the compound's antifungal activity is reduced in the presence of exogenous ergosterol. If the compound binds to ergosterol, the added ergosterol will sequester the compound, requiring a higher concentration to inhibit fungal growth, thus increasing the MIC.

  • Procedure: a. Perform the broth microdilution MIC assay as described in Section 3.1. b. Run a parallel assay where the RPMI medium is supplemented with a fixed concentration of exogenous ergosterol (e.g., 400 µg/mL). c. Compare the MIC values obtained in the presence and absence of ergosterol.

  • Interpretation: A significant (e.g., four-fold or greater) increase in the MIC value in the presence of ergosterol strongly suggests that the compound's mechanism of action involves binding to ergosterol.

Diagram: Proposed Mechanism of Action

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore Formation Ergosterol->Pore Leads to Membrane Phospholipid Bilayer Compound 2-Amino-N- ethylpropanamide Compound->Ergosterol Binds to Lysis Cell Lysis Pore->Lysis Results in

Caption: Hypothesized mechanism via ergosterol binding.

Conclusion and Future Directions

This technical guide presents a structured, hypothesis-driven framework for the comprehensive evaluation of this compound. By progressing from in silico prediction to targeted biological screening and preliminary mechanistic studies, researchers can efficiently characterize its therapeutic potential.

If this compound demonstrates a high selectivity index (SI > 10) and a clear mechanism of action, future work should focus on:

  • Lead Optimization: Synthesizing analogs to improve potency and pharmacokinetic properties (Structure-Activity Relationship studies).

  • Spectrum of Activity: Expanding the panel of tested microbes to include drug-resistant clinical isolates.

  • In Vivo Efficacy: Testing the compound in animal models of fungal infection (e.g., a murine model of candidiasis) to assess its efficacy and safety in a whole-organism context.

  • Resistance Studies: Investigating the potential for fungi to develop resistance to the compound over time.

This systematic approach ensures that resources are directed toward a compound with a well-defined profile, increasing the probability of its successful development as a novel therapeutic agent.

References

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Çetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. Retrieved from [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates? Retrieved from [Link]

  • American Society for Microbiology Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Haney, E. F., Trimble, M. J., Cheng, J. T., Vallé, Q., & Hancock, R. E. W. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. MDPI. Retrieved from [Link]

  • Revie, N. M., Iyer, K. R., & Robbins, N. (2018). Antifungal drug discovery: the process and outcomes. PMC - NIH. Retrieved from [Link]

  • Xiong, G., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - PubMed Central. Retrieved from [Link]

  • Pereira, A. F., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. NIH. Retrieved from [Link]

  • Al-Hussain, S. A., & Al-Baggou, B. K. (2020). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Dosage Form Design Parameters. Retrieved from [Link]

  • ResearchGate. (2019). Kindly suggest the best function test assay methods for determination of biofilm inhibition? Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Avenues for antifungal drug discovery and development: where to now? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Retrieved from [Link]

  • Wilson, C., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. PMC. Retrieved from [Link]

  • NCBI. (n.d.). Assays for Predicting Acute Toxicity. Retrieved from [Link]

  • PubMed. (2022). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • Spriet, I., & Lagrou, K. (2016). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. Retrieved from [Link]

  • MDPI. (2023). Volatile Organic Compounds: A Review of Their Current Applications as Pest Biocontrol and Disease Management. Retrieved from [Link]

  • Carr, G., et al. (2021). Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. Retrieved from [Link]

  • ResearchGate. (2022). How to extract secondary metbolite from bacterial culture? Retrieved from [Link]

  • YouTube. (2021). Metabolite Extraction from Bacterial Culture. Retrieved from [Link]

  • MDPI. (2021). Identification of Volatile Organic Compounds in Extremophilic Bacteria and Their Effective Use in Biocontrol of Postharvest Fungal Phytopathogens. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-ethylpropanamide: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-ethylpropanamide, a derivative of the amino acid alanine, represents a class of small molecules with potential significance in medicinal chemistry and drug discovery. Its structure, featuring a primary amine and an N-substituted amide, imparts specific physicochemical characteristics that are crucial for its handling, formulation, and ultimate biological activity. While extensive empirical data for this specific molecule is not widely published, this guide provides a comprehensive overview of its predicted solubility and stability profiles based on fundamental chemical principles and data from structurally analogous compounds.

Furthermore, this document serves as a practical resource by providing detailed, field-proven methodologies for the experimental determination of these critical parameters. As a Senior Application Scientist, the emphasis here is not just on the "what" but the "why," offering insights into the rationale behind experimental design and validation.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is paramount for any research or development endeavor.

PropertyValue/InformationSource
Molecular Formula C₅H₁₂N₂OPubChem
Molecular Weight 116.16 g/mol PubChem
IUPAC Name This compoundPubChem
Synonyms N-ethylalaninamide, 1-Ethylamino-1-oxopropan-2-aminePharmaffiliates[1]
CAS Number 1078791-14-6Pharmaffiliates[1]

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The presence of both a basic primary amine and a polar amide group in this compound suggests a nuanced solubility behavior.

Aqueous Solubility

Lower molecular weight amines and amides are generally water-soluble due to their ability to form hydrogen bonds with water molecules.[2][3] The primary amine and the amide group in this compound can both act as hydrogen bond donors and acceptors, facilitating its dissolution in aqueous media. However, as the carbon chain length increases, solubility tends to decrease.[4] Given its relatively small size, this compound is expected to be soluble in water.

Organic Solvent Solubility

The solubility in organic solvents will be dictated by the polarity of the solvent. It is anticipated that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as N,N-dimethylformamide (DMF). Its solubility is expected to be poor in non-polar solvents like diethyl ether and alkanes. For structurally similar compounds like L-Alaninamide hydrochloride, it is soluble in water and polar organic solvents but has poor solubility in low polarity organic solvents like ether.[5]

pH-Dependent Solubility

The primary amine in this compound is a basic center, which will be protonated at acidic pH. This protonation to form an ammonium salt drastically increases the polarity of the molecule, thereby enhancing its aqueous solubility. Conversely, at basic pH, the amine will be in its neutral, less soluble form. The amide group is generally neutral and its contribution to pH-dependent solubility is minimal under typical physiological pH ranges. Therefore, the aqueous solubility of this compound is expected to be significantly higher at acidic pH compared to neutral or basic pH. The solubility of amino acids and their derivatives is strongly dependent on pH.[6][7]

Methodology for Experimental Solubility Determination

To obtain definitive solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8][9]

Experimental Protocol: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of flasks containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol). The addition of excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a thermostatic shaker bath set to a specific temperature (e.g., 25°C or 37°C).

    • Agitate the flasks for a sufficient period (typically 24 to 48 hours) to ensure the system reaches equilibrium. Preliminary studies can determine the optimal equilibration time.[10]

  • Sample Separation:

    • After equilibration, allow the flasks to stand to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration through a syringe filter (e.g., 0.45 µm) can be employed to ensure a clear solution.

  • Quantification:

    • Quantify the concentration of this compound in the clear supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A calibration curve with known concentrations of the compound must be prepared in the same solvent to ensure accurate quantification.

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Weigh excess This compound prep2 Add to solvent in sealed flasks prep1->prep2 equil1 Agitate in thermostatic shaker bath (24-48h) prep2->equil1 Incubate sep1 Allow solid to settle equil1->sep1 Equilibrium reached sep2 Withdraw supernatant sep1->sep2 sep3 Centrifuge or filter (0.45 µm) sep2->sep3 quant1 Analyze clear solution by HPLC-UV sep3->quant1 Analyze quant2 Calculate concentration using calibration curve quant1->quant2

Caption: Workflow for the shake-flask solubility determination method.

Predicted Stability Profile and Degradation Pathways

The stability of a drug candidate is a critical quality attribute that influences its shelf-life, safety, and efficacy. The two primary functional groups in this compound, the amide and the primary amine, are susceptible to specific degradation pathways.

Amide Hydrolysis

The amide bond is relatively stable but can undergo hydrolysis to yield a carboxylic acid (alanine) and an amine (ethylamine). This reaction is typically slow at neutral pH but can be catalyzed by acidic or basic conditions.[11][12] The rate of hydrolysis is pH-dependent.[12]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This pathway is generally more efficient for N-substituted amides.[13]

Oxidative Degradation

Primary amines are susceptible to oxidation, which can lead to a variety of degradation products.[1] The presence of oxygen, metal ions, and exposure to light can accelerate oxidative degradation.[14] Potential oxidation products could include imines, aldehydes, and ketones.

Methodology for Stability Assessment

A systematic approach to stability testing is essential to understand the degradation profile of a new chemical entity. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[15][16]

Experimental Protocol: Formal Stability Study

A formal stability study should be conducted on at least three primary batches of the substance.[17]

  • Stress Testing (Forced Degradation):

    • Objective: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.

    • Conditions:

      • Acid/Base Hydrolysis: Expose the compound to a range of pH values (e.g., 0.1M HCl, 0.1M NaOH) at elevated temperatures.

      • Oxidation: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

      • Thermal Degradation: Store at high temperatures (e.g., 60°C, 80°C).

      • Photostability: Expose to light according to ICH Q1B guidelines.

  • Long-Term and Accelerated Stability Studies:

    • Objective: To establish a re-test period or shelf life and recommended storage conditions.

    • Storage Conditions (as per ICH Q1A(R2)): [15]

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Frequency:

      • Long-Term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

      • Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[15]

  • Analytical Monitoring:

    • A validated stability-indicating analytical method, typically a gradient HPLC method, is required to separate the parent compound from its degradation products.

    • Key parameters to monitor include:

      • Appearance

      • Assay of the active substance

      • Quantification of degradation products

      • Any other relevant physical or chemical properties

Visualization of the Stability Testing Workflow

G cluster_stress Stress Testing (Forced Degradation) cluster_formal Formal Stability Study (ICH Q1A) cluster_analysis Analytical Monitoring stress1 Acid/Base Hydrolysis stress_output Identify Degradation Pathways & Products stress1->stress_output stress2 Oxidation (H₂O₂) stress2->stress_output stress3 Thermal (e.g., 60°C) stress3->stress_output stress4 Photostability (ICH Q1B) stress4->stress_output longterm Long-Term Storage (e.g., 25°C/60% RH) analysis1 Stability-Indicating HPLC Method longterm->analysis1 accelerated Accelerated Storage (40°C/75% RH) accelerated->analysis1 analysis2 Monitor Assay, Impurities, Appearance analysis1->analysis2 formal_output Establish Re-test Period & Storage Conditions analysis2->formal_output

Caption: Workflow for a comprehensive stability assessment program.

Conclusion

While specific experimental data for this compound remains to be broadly published, a robust understanding of its likely solubility and stability characteristics can be derived from its chemical structure and the behavior of analogous compounds. This guide provides a framework for predicting these properties and, more importantly, outlines the standardized methodologies required to determine them empirically. For researchers and drug development professionals, the application of these rigorous experimental protocols is indispensable for ensuring the quality, safety, and efficacy of new chemical entities.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2010). Journal of Supercritical Fluids, 51(3), 362-368.
  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.). Lund University. Retrieved from [Link]

  • Akizuki, M., & Oshima, Y. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 54(12), 3071-3076.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Lepaumier, H., da Silva, E. F., Einbu, A., Grimstvedt, A., & Vernstad, K. (2011). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Energy Procedia, 4, 363-370.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Counce, R. M., & Rochelle, G. T. (2015). Oxidative degradation of amine solvents for CO2 capture.
  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • American Chemical Society. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Raw, S. A., & Smith, M. B. (1998). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 63(1), 158-161.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling.
  • de Campos, A. C. C., de Oliveira, G. G. G., dos Santos, R. C., & Barreto, J. A. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-56.
  • Al-Zoubi, R. M. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Clark, J. (n.d.). an introduction to amines. Chemguide. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Embibe. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

  • GeeksforGeeks. (2022). Physical Properties of Amines. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Amides. Retrieved from [Link]

  • Flores-Alamo, M., et al. (2021). The Effects of pH on the Supramolecular Structure of Amino Amides. Chemistry – A European Journal, 27(34), 8743-8753.
  • Drader, J. A., et al. (2017). Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution. Dalton Transactions, 47(1), 251-263.
  • Lee, J., et al. (2013). pH dependence of amino acid solubility. Biotechnology and Bioengineering, 110(6), 1613-1620.
  • Al-Akayleh, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(29), 18683-18693.
  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7248-7255.
  • Jahanban-Esfahlan, A., et al. (2015). Effect of n-alkyl trimethylammonium bromides on folding and stability of alkaline and acid-denatured cytochrome c: a spectroscopic approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 105-112.

Sources

A Technical Guide to the Investigation of 2-Amino-N-ethylpropanamide as a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery and development of novel chemical entities are foundational to therapeutic innovation. This guide introduces "2-Amino-N-ethylpropanamide," a small molecule alanine derivative, as a candidate for research and development. As this compound is not extensively documented in current literature, this whitepaper serves as a comprehensive roadmap for its synthesis, characterization, and systematic biological evaluation. We provide field-proven, detailed protocols and a logical framework designed for researchers, scientists, and drug development professionals to rigorously investigate its potential as a novel therapeutic agent. The methodologies described herein are grounded in established principles of medicinal chemistry, pharmacology, and analytical science to ensure scientific integrity and reproducible outcomes.

Part 1: Compound Profile and Rationale

Chemical Identity

This compound (PubChem CID: 541608) is a derivative of the amino acid D,L-alanine, featuring an ethyl group attached to the amide nitrogen.[1][2] This modification transforms the primary amide of alaninamide into a secondary amide, a common strategy in peptidomimetic design to enhance metabolic stability and alter pharmacokinetic properties.[3][4] The presence of a chiral center at the alpha-carbon (C2) implies the existence of (S) and (R) enantiomers, each potentially possessing distinct biological activities and metabolic fates.

Key Structural Features:

  • Core Scaffold: Alanine, a fundamental amino acid.

  • Key Modification: N-ethyl amide linkage.

  • Stereochemistry: A single chiral center at C2.

Predicted Physicochemical Properties

While experimental data is sparse, computational tools can predict key physicochemical properties that influence a compound's drug-likeness.[5][6][] These predictions are crucial for guiding formulation development and anticipating ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.[8]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 116.16 g/mol [2]Well within the typical range for small molecule drugs, favoring good absorption and distribution.
logP (Lipophilicity) ~0.1 - 0.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
pKa (Acid Dissociation Constant) Amine (pKa ~9.0-10.0)The primary amine will be protonated at physiological pH, influencing receptor interactions and solubility.
Aqueous Solubility HighExpected high solubility due to the low molecular weight and polar functional groups.

Note: Values are estimates from standard computational models and require experimental verification.

Rationale for Investigation

The structural similarity of this compound to alanine suggests it may act as a peptidomimetic, potentially interacting with biological targets that recognize alanine.[9][10][11] Alaninamide derivatives have been explored for a range of biological activities, including anticonvulsant, antinociceptive, and antiproliferative effects.[9] Furthermore, L-alanine is a ligand for various receptors, including certain G-protein coupled receptors (GPCRs) and amino acid transporters.[12][13] The N-ethyl modification could confer improved stability against peptidases and modulate receptor affinity or selectivity compared to the parent amino acid.[14][15]

Potential research avenues include:

  • Neurological Disorders: As an analogue of an amino acid neurotransmitter, it could modulate neuronal signaling. Some alanine analogues are known to interact with glycine or glutamate receptors.[16][17]

  • Oncology: Alanine metabolism is often dysregulated in cancer cells, presenting potential targets.[9]

  • Metabolic Disorders: It may interact with enzymes or transporters involved in amino acid metabolism.[18]

Part 2: Chemical Synthesis and Characterization

A robust and reproducible synthesis is the first critical step in evaluating a novel compound. The proposed synthesis should be followed by rigorous purification and characterization to ensure the identity and purity of the material used in biological assays.

Proposed Synthesis Workflow

The most direct approach involves the coupling of an N-protected alanine with ethylamine, followed by deprotection. This method is standard in peptide chemistry and can be adapted for this small molecule.[19][20]

G cluster_protection Step 1: N-Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection A D,L-Alanine C N-Boc-D,L-Alanine A->C  Base (e.g., NaOH) B Boc-Anhydride (Boc₂O) F N-Boc-2-Amino-N-ethylpropanamide C->F C->F D Ethylamine (EtNH₂) D->F  Base (e.g., DIPEA) E Coupling Agent (e.g., HATU) H This compound F->H F->H G Strong Acid (e.g., TFA)

Caption: Proposed synthesis workflow for this compound.

Detailed Synthesis Protocol

Causality: This protocol uses a Boc (tert-butyloxycarbonyl) protecting group for the amine, which is stable under the basic conditions of the amide coupling reaction but can be cleanly removed with acid. HATU is chosen as the coupling agent for its high efficiency and low rate of racemization.

  • N-Protection of Alanine:

    • Dissolve D,L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH.

    • Cool the solution to 0°C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature and pH (~9-10).

    • Stir at room temperature overnight.

    • Perform an acidic workup to extract the N-Boc-Alanine product.

  • Amide Coupling:

    • Dissolve N-Boc-Alanine (1.0 eq) in an anhydrous solvent like DMF.

    • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).

    • Stir for 10 minutes, then add Ethylamine hydrochloride (1.2 eq).

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Perform an aqueous workup to isolate the crude N-Boc-2-Amino-N-ethylpropanamide.

  • Purification & Deprotection:

    • Purify the crude product via flash column chromatography.

    • Dissolve the purified intermediate in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

    • Stir for 1-2 hours at room temperature.

    • Evaporate the solvent and TFA under reduced pressure to yield the final product, this compound, as a TFA salt.

Analytical Characterization

Unequivocal structural confirmation and purity assessment are mandatory.

TechniquePurposeExpected Result
¹H and ¹³C NMR Structural ElucidationPeaks corresponding to the alanine backbone and the N-ethyl group, with appropriate chemical shifts and coupling constants.
LC-MS/MS Purity & Mass VerificationA single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.
Chiral HPLC Enantiomeric SeparationResolution of the (R) and (S) enantiomers if a chiral stationary phase is used. Essential for studying stereospecific activity.
FTIR Functional Group IDCharacteristic absorbances for N-H (amine), C=O (amide), and C-H bonds.

Part 3: A Framework for Biological Screening

A tiered, logical approach is essential for efficiently screening a novel compound. The workflow should progress from broad, high-throughput assays to more specific, mechanism-of-action studies.

G A Tier 1: Primary Screening B In Vitro Cytotoxicity (e.g., MTT Assay on cell panel) A->B C Phenotypic / Target-Based Screening (e.g., Receptor Binding Assay) A->C D Tier 2: Hit Validation & MoA B->D If Hit C->D If Hit E Dose-Response Analysis (IC₅₀/EC₅₀) D->E F Secondary / Orthogonal Assays D->F G Target Identification Studies D->G H Tier 3: Lead Optimization & In Vivo Prep E->H If Potent F->H If Confirmed I In Vitro ADME/Tox Profiling H->I J Preliminary In Vivo PK/PD H->J

Sources

An Investigator's Guide to the Pharmacology of 2-Amino-N-ethylpropanamide: A Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide outlines a comprehensive, multi-stage research program for the pharmacological investigation of the novel chemical entity, 2-Amino-N-ethylpropanamide. In the absence of existing pharmacological data, this document serves as a roadmap for researchers and drug development professionals, detailing a logical, evidence-based approach to systematically characterize its biological activity, mechanism of action, and potential therapeutic relevance. The guide emphasizes a self-validating system of experimental protocols, from initial computational screening to in-depth in vivo assessment, designed to ensure scientific integrity and generate a robust pharmacological profile.

Introduction and Chemical Identity

This compound is a small molecule with the chemical formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol .[1] It is also identified by its CAS Number: 1078791-14-6 and synonyms including N1-ethylalaninamide and 1-Ethylamino-1-oxopropan-2-amine.[1][2] Structurally, it is an amide derivative of the amino acid alanine, with an ethyl group attached to the amide nitrogen. One reported synthesis route starts from D,L-Alanine Ethyl Ester Hydrochloride.[2] The lack of public domain data on the biological effects of this compound necessitates a structured and comprehensive investigation to elucidate its pharmacological properties. This guide provides the strategic and tactical framework for such an investigation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1078791-14-6[2]
Molecular Formula C₅H₁₂N₂O[1]
Molecular Weight 116.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms N1-ethylalaninamide, 1-Ethylamino-1-oxopropan-2-amine[1][2]

Strategic Overview of the Pharmacological Investigation

The investigation into the pharmacology of this compound will proceed through a tiered approach, beginning with broad, predictive methods and progressively narrowing to more specific and complex biological systems. This strategy is designed to maximize the discovery potential while efficiently allocating resources.

G A Phase 1: In Silico & Initial In Vitro Screening B Phase 2: Mechanism of Action & Target Validation A->B Identified preliminary 'hits' C Phase 3: In Vivo Efficacy & Pharmacokinetics B->C Confirmed mechanism & target D Phase 4: Preclinical Safety & Lead Optimization C->D Demonstrated in vivo activity

Figure 1: A four-phase strategic workflow for the pharmacological characterization of this compound.

Phase 1: In Silico Target Prediction and Broad In Vitro Screening

The initial phase aims to generate hypotheses about the potential biological targets of this compound and to conduct a broad screen for unforeseen activities.

Computational Target Prediction

Given that small molecules often interact with multiple targets, computational approaches can be employed to predict potential binding partners.[3][4] These methods can provide initial direction for in vitro screening efforts.

Experimental Protocol: In Silico Target Prediction

  • Ligand-Based Approaches:

    • Utilize the SMILES string of this compound (CCNC(=O)C(C)N) as input for chemical similarity-based target prediction algorithms.

    • Compare the compound's structure against databases of known bioactive molecules to identify compounds with similar pharmacophores.

  • Structure-Based Approaches (Molecular Docking):

    • If a high-quality 3D structure of the compound can be generated, perform molecular docking studies against a library of known protein structures, particularly those in the central nervous system (CNS).

  • Machine Learning Models:

    • Employ pre-trained artificial intelligence and machine learning models that use chemical descriptors to predict biological targets.[4][5]

Broad In Vitro Screening

A broad in vitro screening panel will be utilized to test for activity across a range of common drug targets. This is crucial for identifying both potential therapeutic actions and off-target effects that could lead to toxicity.[6]

Experimental Protocol: Comprehensive In Vitro Safety and Discovery Panel

  • Receptor Binding Assays:

    • Screen against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, with a focus on those implicated in neurological function.

  • Enzyme Inhibition Assays:

    • Assess for inhibitory activity against a panel of common enzymes, including those involved in drug metabolism (e.g., cytochrome P450s) and key signaling pathways.

  • Cell-Based Functional Assays:

    • Utilize cell lines expressing specific targets of interest (e.g., neuronal cell lines for CNS targets) to evaluate the functional consequences of any observed binding.[7] This can include assays for second messenger signaling, ion flux, or gene expression.

G cluster_0 In Silico Prediction cluster_1 In Vitro Screening A SMILES Input (CCNC(=O)C(C)N) B Chemical Similarity (Ligand-Based) A->B C Molecular Docking (Structure-Based) A->C D Machine Learning Models A->D E Receptor Binding Assays B->E C->E D->E F Enzyme Inhibition Assays E->F G Functional Cell-Based Assays F->G H Prioritized Target List G->H

Figure 2: Workflow for Phase 1, combining computational predictions with broad in vitro screening to identify potential biological targets.

Phase 2: Mechanism of Action and Target Validation

Once preliminary "hits" are identified in Phase 1, the focus shifts to validating these targets and elucidating the compound's mechanism of action.

Dose-Response Relationship and Potency Determination

For any confirmed interactions, determining the potency and efficacy of this compound is essential.

Experimental Protocol: In Vitro Potency and Efficacy

  • Concentration-Response Curves:

    • Perform detailed concentration-response studies for each validated target interaction.

    • Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists/inhibitors) values to quantify potency.

  • Determination of Agonist/Antagonist/Modulator Activity:

    • For receptor targets, conduct experiments to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Target Engagement and Downstream Signaling

Confirming that the compound engages its target in a cellular context and modulates downstream signaling pathways is a critical validation step.

Experimental Protocol: Cellular Target Engagement and Signaling

  • Cellular Thermal Shift Assay (CETSA):

    • Perform CETSA to demonstrate direct binding of the compound to its putative target in intact cells.

  • Western Blotting/ELISA:

    • Analyze downstream signaling pathways by measuring changes in the phosphorylation state or expression levels of key signaling proteins.

Phase 3: In Vivo Efficacy and Pharmacokinetics

This phase transitions the investigation from in vitro systems to in vivo models to assess the compound's physiological effects and its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic Profiling

Understanding the pharmacokinetic properties of this compound is crucial for designing meaningful in vivo efficacy studies and for predicting its behavior in humans.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Half-life (t₁/₂) The time required for the concentration of the drug in the body to be reduced by half.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL) The rate at which a drug is removed from the body.
Metabolite Identification Identification of the major metabolites of the parent compound.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Dosing and Sampling:

    • Administer this compound to rodents via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points post-administration.

  • Bioanalytical Method:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and its potential metabolites in plasma.

  • Pharmacokinetic Analysis:

    • Use appropriate software to calculate the pharmacokinetic parameters listed in Table 2.

In Vivo Efficacy Models

Based on the validated in vitro targets, appropriate in vivo models of disease will be selected to test for therapeutic efficacy. For example, if the compound shows activity at CNS targets, models for epilepsy, anxiety, or neuropathic pain might be considered. The structural similarity to some anticonvulsant drugs could guide this selection.[8]

Phase 4: Preclinical Safety and Lead Optimization

The final phase of this initial investigation will focus on preliminary safety assessment and considering potential chemical modifications to improve the compound's pharmacological profile.

In Vitro Toxicology

A panel of in vitro toxicology assays will be conducted to identify any potential safety liabilities early in the discovery process.

Experimental Protocol: In Vitro Toxicology Screening

  • Cytotoxicity Assays:

    • Assess for general cytotoxicity in multiple cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).[7]

  • hERG Channel Assay:

    • Evaluate for potential inhibition of the hERG potassium channel, which is associated with cardiac arrhythmias.

  • Ames Test (Mutagenicity):

    • Screen for mutagenic potential.

Lead Optimization

Should this compound demonstrate a promising profile of activity and safety, a medicinal chemistry program could be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

G cluster_0 Pharmacokinetics (PK) cluster_1 In Vivo Efficacy cluster_2 In Vitro Toxicology A IV & PO Dosing in Rodents B Plasma Sample Analysis (LC-MS/MS) A->B C PK Parameter Calculation B->C J Go/No-Go Decision for Lead Optimization C->J D Selection of Disease Model E Efficacy Study D->E F Dose-Response Evaluation E->F F->J G Cytotoxicity Assays H hERG Assay G->H I Ames Test H->I I->J

Figure 3: Integrated workflow for in vivo assessment and preliminary safety profiling.

Conclusion

The pharmacological investigation of a novel chemical entity like this compound requires a systematic and hypothesis-driven approach. This guide provides a comprehensive framework for such an undertaking, emphasizing scientific rigor and the integration of computational, in vitro, and in vivo methodologies. By following this roadmap, researchers can efficiently and effectively characterize the pharmacological profile of this compound, paving the way for a deeper understanding of its potential therapeutic applications and safety profile.

References

  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current topics in medicinal chemistry, 12(17), 1903–1910. Retrieved from [Link]

  • Jeon, J., Nim, S., Teyra, J., & D'Souza, S. J. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10850. Retrieved from [Link]

  • Pintori, N., Van der Pijl, F., Piraino, F., et al. (2023). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Toxics, 11(10), 834. Retrieved from [Link]

  • ResearchGate. (n.d.). Target prediction process based on small molecule ligands. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ekins, S., Williams, A. J., & Mysinger, M. M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 771. Retrieved from [Link]

  • Ingenta Connect. (2012). Target Prediction of Small Molecules with Information of Key Molecular Interactions. Retrieved from [Link]

  • PubChem. (n.d.). (r)-2-Amino-n-ethyl-propanamide. Retrieved from [Link]

  • Center for Forensic Science Research & Education. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Retrieved from [Link]

  • PubMed. (1977). [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine]. Retrieved from [Link]

  • PubMed Central. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Retrieved from [Link]

  • YouTube. (2025). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. Retrieved from [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

"2-Amino-N-ethylpropanamide" for proteomics research applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-N-ethylpropanamide for Proteomics Research Applications

Abstract

This technical guide provides a comprehensive overview of the potential applications of this compound in the field of proteomics. While not a conventional reagent, its chemical structure—possessing a primary amine and an amide-capped amino acid backbone—lends itself to several innovative research applications. This document will explore its utility in protein labeling, structural analysis, and quantitative proteomics, offering field-proven insights and detailed experimental protocols grounded in established biochemical principles.

Introduction to this compound

This compound, also known as N1-ethylalaninamide, is a derivative of the amino acid alanine.[1][2] Its structure features a primary amine at the alpha-carbon and an ethylamide group at the C-terminus. This configuration makes it a small, hydrophilic molecule with a reactive primary amine, a key functional group for a variety of bioconjugation techniques in proteomics.[3][4]

While direct applications of this compound in proteomics are not extensively documented, its chemical properties allow for its logical extension into established workflows. This guide will focus on its potential use as a chemical probe for modifying protein carboxyl groups, a critical but less frequently targeted functionality in proteomics.[5]

Chemical Properties of this compound:

PropertyValueSource
CAS Number 1078791-14-6[1][6]
Molecular Formula C₅H₁₂N₂O[1][2]
Molecular Weight 116.16 g/mol [1][2]
Key Functional Groups Primary Amine, AmideN/A

Core Application: Covalent Labeling of Protein Carboxyl Groups

A primary application for this compound is the covalent labeling of protein carboxyl groups (the side chains of aspartic and glutamic acids, and the C-terminus) through an amidation reaction. This is particularly valuable as most standard protein labeling strategies target primary amines (lysine, N-terminus) or thiols (cysteine).[3][7][8] Modifying carboxylic acids can provide complementary information for structural and quantitative proteomics studies.[5]

Mechanism of Action: Carbodiimide-Mediated Amidation

The amidation of protein carboxyl groups with this compound is facilitated by a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). The reaction proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC reacts with a protein carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by the Amine: The primary amine of this compound attacks the O-acylisourea intermediate, forming a stable amide bond and releasing an N-substituted urea byproduct.

To improve the efficiency and stability of the reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amine.[4]

amidation_mechanism Protein_COOH Protein Carboxyl (Asp, Glu, C-terminus) Reactive_Intermediate O-acylisourea Intermediate Protein_COOH->Reactive_Intermediate + EDC EDC EDC EDC->Reactive_Intermediate Reactive_Intermediate->Protein_COOH Hydrolysis NHS_Ester Semi-stable NHS Ester Reactive_Intermediate->NHS_Ester + NHS Labeled_Protein Labeled Protein (Amide Bond) Reactive_Intermediate->Labeled_Protein + Amine Probe NHS NHS / Sulfo-NHS NHS->NHS_Ester NHS_Ester->Labeled_Protein + Amine Probe Amine_Probe This compound Amine_Probe->Labeled_Protein Urea_Byproduct Urea Byproduct

Caption: Carbodiimide-mediated amidation workflow.

Experimental Protocols & Workflows

Workflow for Structural Proteomics: Mapping Solvent Accessibility

Covalent labeling with small, hydrophilic reagents can map the solvent-accessible regions of a protein.[9] By labeling a protein in its native state with this compound and comparing the modification sites to a denatured control, one can infer which carboxyl groups reside on the protein surface.

structural_proteomics_workflow cluster_native Native State cluster_denatured Denatured State Native_Protein Native Protein Label_Native Label with This compound + EDC/NHS Native_Protein->Label_Native Labeled_Native Labeled Native Protein Label_Native->Labeled_Native Proteolysis Tryptic Digestion Labeled_Native->Proteolysis Denatured_Protein Denatured Protein Label_Denatured Label with This compound + EDC/NHS Denatured_Protein->Label_Denatured Labeled_Denatured Labeled Denatured Protein Label_Denatured->Labeled_Denatured Labeled_Denatured->Proteolysis LC_MSMS LC-MS/MS Analysis Proteolysis->LC_MSMS Data_Analysis Data Analysis: Identify & Compare Modification Sites LC_MSMS->Data_Analysis

Caption: Workflow for solvent accessibility mapping.

Step-by-Step Protocol:

  • Protein Preparation: Prepare two aliquots of the protein of interest (e.g., 1 mg/mL) in a non-amine, non-carboxylate buffer such as MES or HEPES at pH 6.0. Denature one aliquot using 6 M urea or other appropriate methods.

  • Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 100 mM), Sulfo-NHS (e.g., 100 mM), and this compound (e.g., 1 M) in the same buffer.

  • Labeling Reaction:

    • To each protein sample, add Sulfo-NHS to a final concentration of 5 mM and EDC to a final concentration of 10 mM. Incubate for 15 minutes at room temperature to activate the carboxyl groups.

    • Add this compound to a final concentration of 50 mM.

    • Incubate the reaction for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer like Tris to a final concentration of 50 mM, or by buffer exchange into a clean buffer.

  • Sample Preparation for Mass Spectrometry:

    • Perform a buffer exchange or dialysis to remove excess reagents.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.[10]

  • Data Analysis: Use proteomics software to identify peptides and localize the modifications. The modification will result in a mass shift of +98.0844 Da (C₅H₁₀N₂). Compare the modification sites between the native and denatured samples to determine surface accessibility.

Application in Quantitative Proteomics: Isotopic Labeling

For relative quantification, stable isotope-labeled versions of this compound can be synthesized. For example, using ¹³C or ¹⁵N-labeled alanine as a starting material would create "heavy" versions of the reagent. By labeling two different protein samples with the "light" (natural isotope abundance) and "heavy" reagents, the relative abundance of proteins can be determined by comparing the peptide ion intensities in the mass spectrometer.[11]

Quantitative Data Summary (Hypothetical):

Protein IDPeptide SequenceState 1 (Light) IntensityState 2 (Heavy) IntensityRatio (Heavy/Light)
P12345VYD(mod)LGPEEVK1.2E62.5E62.08
Q67890FALE(mod)ESNFNTK5.4E52.6E50.48

This approach allows for the quantification of changes in protein abundance or accessibility between different cellular states.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the results, every protocol must incorporate self-validating checks:

  • Complete Modification Control: A fully denatured protein sample should be labeled to confirm that all accessible carboxyl groups can be modified under the reaction conditions.

  • MS/MS Fragmentation: The localization of the modification on a specific aspartic or glutamic acid residue must be confirmed by the presence of corresponding b- and y-ions in the tandem mass spectra that contain the mass shift.

  • Negative Controls: A reaction performed without EDC should yield no labeled peptides, confirming that the modification is carbodiimide-dependent and not a result of non-specific binding.

Conclusion

This compound presents a novel, albeit underexplored, tool for proteomics research. Its utility as a small, amine-containing nucleophile for the labeling of protein carboxyl groups offers a valuable complement to existing proteomics methodologies. By enabling the investigation of protein surface topology and facilitating relative quantification through isotopic labeling, this reagent has the potential to provide deeper insights into protein structure, function, and regulation. The protocols and workflows described herein provide a robust framework for researchers to begin exploring the applications of this versatile molecule in their own work.

References

  • Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC - NIH.
  • CAS No : 1078791-14-6 | Product Name : this compound - Pharmaffiliates.
  • Overview of Protein Labeling | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Protein Labeling: Methods and Mechanisms - Creative Proteomics.
  • Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B. Royal Society of Chemistry.
  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - NIH.
  • Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI - NIH.
  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Springer.
  • Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC - NIH.
  • 1078791-14-6 | this compound - ChemScene. ChemScene.
  • This compound | C5H12N2O | CID 541608 - PubChem - NIH.

Sources

A Technical Guide to the Theoretical and Computational Analysis of "2-Amino-N-ethylpropanamide" Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of a small molecule's binding affinity to a protein target is a cornerstone of modern drug discovery and molecular biology. It quantifies the strength of their interaction, which is a primary determinant of therapeutic efficacy. This guide provides a comprehensive, in-depth technical framework for the theoretical and computational investigation of the binding affinity of "2-Amino-N-ethylpropanamide," a small organic molecule. While this specific molecule may not have a widely documented biological target, the methodologies detailed herein are universally applicable. We present a hierarchical workflow, beginning with rapid, preliminary assessments using molecular docking and progressing to more rigorous, computationally intensive techniques like molecular dynamics simulations and alchemical free energy calculations. This document is structured to provide not only step-by-step protocols for researchers, scientists, and drug development professionals but also the underlying scientific rationale for each methodological choice, ensuring a robust and validated computational study.

Part 1: Foundational Concepts: this compound and Binding Affinity

The Ligand: this compound

This compound (PubChem CID: 541608) is a small organic molecule with the chemical formula C₅H₁₂N₂O[1]. Its structure consists of a propanamide backbone with an amino group at the alpha-carbon and an ethyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₁₂N₂O PubChem[1]
Molecular Weight 116.16 g/mol PubChem[1]
IUPAC Name This compound PubChem[1]

| Canonical SMILES | CCNC(=O)C(C)N | PubChem[1] |

Understanding these fundamental properties is the first step in any computational analysis, as they inform the parameterization of the molecule for simulation, a process known as force field assignment.

The Goal: Quantifying Binding Affinity

Binding affinity refers to the strength of the non-covalent interactions between a single ligand molecule and its binding partner, such as a protein. It is commonly expressed by the dissociation constant (Kd), the equilibrium constant for the dissociation of the complex, or as the Gibbs free energy of binding (ΔG). A lower Kd or a more negative ΔG indicates a stronger binding interaction. Precise computational methods are essential to accelerate the discovery of new drugs by predicting these affinities[2]. This guide outlines a multi-tiered approach to calculating the binding affinity of this compound to a putative protein target.

Part 2: The Hierarchical Computational Workflow

A robust computational analysis of binding affinity does not rely on a single method. Instead, it employs a hierarchical strategy that balances computational cost with predictive accuracy. This workflow begins with fast, approximate methods for initial screening and progresses to more physically rigorous, and thus computationally expensive, methods for detailed analysis and validation. This tiered approach ensures that computational resources are used efficiently, with the most demanding calculations reserved for the most promising candidates or poses.

G cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Refinement cluster_3 Phase 4: Rigorous Calculation Target_ID Target Identification & Receptor Preparation Docking Molecular Docking Target_ID->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim Select best pose(s) Free_Energy Free Energy Calculations (FEP, TI, MM/PBSA) MD_Sim->Free_Energy Generate equilibrated trajectory Final_Affinity Final_Affinity Free_Energy->Final_Affinity Predicted Binding Affinity G Receptor Prepared Receptor (.pdbqt) Vina AutoDock Vina Engine Receptor->Vina Ligand Prepared Ligand (.pdbqt) Ligand->Vina Config Configuration File (Grid Box, Exhaustiveness) Config->Vina Output Output File (.pdbqt) Vina->Output Run Docking Analysis Analysis: - Binding Affinity (kcal/mol) - Binding Pose - Key Interactions Output->Analysis Parse & Visualize

Caption: A typical workflow for molecular docking using AutoDock Vina.

Protocol 2: Molecular Docking with AutoDock Vina

Step-by-Step Methodology:

  • Prepare Receptor:

    • Start with a cleaned protein PDB file (no water, co-factors, or other ligands).

    • Using AutoDock Tools or a similar program, add polar hydrogens and assign Gasteiger charges.[3]

    • Save the prepared receptor in the .pdbqt format, which includes atomic charge and atom type information.[4]

  • Prepare Ligand:

    • Using the 3D structure of this compound, assign rotatable bonds and save it in the .pdbqt format using AutoDock Tools.

  • Define the Search Space (Grid Box):

    • Identify the binding pocket on the receptor. If a known ligand exists, the box can be centered on its location.

    • Define the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of a cubic search space that encompasses the entire binding site.[4][5] This information is stored in a configuration text file.

  • Run Vina:

    • Execute AutoDock Vina from the command line, providing the prepared receptor, ligand, and configuration file as input.[6][7]

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt

  • Analyze Results:

    • The output log file will contain a table of the top-ranked binding poses with their corresponding predicted binding affinities in kcal/mol.[8]

    • Visualize the output .pdbqt file in a molecular viewer like PyMOL or Chimera to inspect the binding poses and the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.[9]

Table 2: Example Docking Results for this compound

Pose Binding Affinity (kcal/mol) Key Interacting Residues
1 -6.8 GLU:101 (H-bond), LEU:150 (hydrophobic), TYR:152 (pi-alkyl)
2 -6.5 ASP:105 (H-bond), VAL:148 (hydrophobic), PHE:190 (hydrophobic)

| 3 | -6.2 | GLU:101 (H-bond), ILE:155 (hydrophobic) |

Part 5: Elucidating Dynamics with MD Simulations

While docking provides a static snapshot, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a system over time, providing a more realistic representation of the binding event.

Causality: MD simulations solve Newton's equations of motion for every atom in the system, allowing the protein-ligand complex to relax and explore different conformations. This explicitly accounts for receptor flexibility and the presence of solvent (water), which are major limitations of most docking methods.[10] MD is essential for assessing the stability of a docked pose and for preparing the system for more accurate free energy calculations.[11][12]

Protocol 3: Protein-Ligand MD Simulation with GROMACS

This protocol outlines the key stages for simulating a protein-ligand complex using the GROMACS software package.[13][14][15]

Step-by-Step Methodology:

  • System Building:

    • Combine the coordinate files of the prepared receptor and the top-ranked ligand pose from docking into a single complex file.

    • Use the gmx pdb2gmx tool to generate a protein topology using a chosen force field (e.g., CHARMM36m).[13]

    • Merge the protein topology with the previously generated ligand topology file.

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge) and fill it with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic physiological salt concentration using the gmx genion tool.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the system reaches the correct density.

  • Production MD:

    • Run the simulation for a desired length of time (e.g., 100-500 ns) without position restraints, saving the coordinates (trajectory) at regular intervals.

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex (Root Mean Square Deviation - RMSD), identify flexible regions (Root Mean Square Fluctuation - RMSF), and characterize persistent interactions like hydrogen bonds over time.

A 1. Build Complex (Protein + Ligand) B 2. Solvate & Add Ions A->B C 3. Energy Minimization B->C D 4. NVT Equilibration (Constant Temp) C->D E 5. NPT Equilibration (Constant Pressure) D->E F 6. Production MD (Data Collection) E->F G Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G cluster_legend Legend P_L Protein + Ligand (Bound State) P_dummy Protein + Dummy (Unbound Ligand in Binding Site) P_L->P_dummy ΔG_bound (Alchemical Transformation) P Protein (Apo State) P_dummy->P ΔG_unbind (Physical Process) P->P_L ΔG_bind (Physical Process) L Ligand (In Solution) dummy Dummy (In Solution) L->dummy ΔG_solv (Alchemical Transformation) key1 Computed via Simulation key2 Target Value (Physical) Eq ΔG_bind = ΔG_solv - ΔG_bound

Sources

Methodological & Application

"2-Amino-N-ethylpropanamide" synthesis protocol for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 2-Amino-N-ethylpropanamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a derivative of the amino acid alanine. The protocol details a robust and widely adopted method centered on the coupling of an N-terminally protected alanine with ethylamine, followed by deprotection. This synthesis is a cornerstone reaction in medicinal chemistry and peptide synthesis, serving as a model for amide bond formation.[1] The methodologies described herein are designed for researchers in drug development and organic synthesis, providing not only a step-by-step procedure but also the scientific rationale behind each manipulation to ensure reproducibility and high yield.

Introduction and Scientific Background

This compound, also known as N-ethylalaninamide, is a small molecule of significant interest in chemical and pharmaceutical research.[2][3] Its structure incorporates the chiral backbone of the natural amino acid alanine linked via an amide bond to an ethyl group. This structural motif is prevalent in peptidomimetics and serves as a valuable building block for more complex molecular architectures.

The synthesis of this compound is an exemplary case of amide bond formation, one of the most frequently performed reactions in drug discovery.[4] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5] Therefore, the synthesis requires the "activation" of the carboxylic acid group of alanine. To prevent unwanted side reactions, specifically the self-polymerization of alanine, the amino group must first be protected with a labile protecting group, such as the tert-butyloxycarbonyl (Boc) group.

The chosen synthetic strategy involves two key stages:

  • Amide Coupling: A protected amino acid, N-Boc-L-alanine, is coupled with ethylamine using a carbodiimide-based coupling agent.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target compound.

This approach is widely favored for its high efficiency, mild reaction conditions, and, crucially, its ability to minimize racemization at the chiral center of the amino acid.[1]

Amide Coupling Mechanism: The Role of Carbodiimide Activators

The formation of the amide bond is facilitated by a coupling reagent, in this protocol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[4][6]

The mechanism proceeds as follows:

  • Activation: The carboxylic acid of N-Boc-L-alanine attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[5] This intermediate is highly susceptible to nucleophilic attack.

  • HOBt Addition (Optional but Recommended): While the O-acylisourea can react directly with the amine, it is also prone to racemization and can rearrange into a stable N-acylurea byproduct. The addition of HOBt mitigates these side reactions. HOBt rapidly reacts with the O-acylisourea to form an active ester, which is less reactive but more stable and less prone to racemization.[4]

  • Nucleophilic Attack: Ethylamine, the nucleophile, attacks the carbonyl carbon of the active ester (or the O-acylisourea directly), forming a tetrahedral intermediate.

  • Amide Formation: This intermediate collapses, eliminating HOBt (or the isourea) and forming the stable amide bond, resulting in the protected product, N-Boc-2-amino-N-ethylpropanamide.

Experimental Protocol

This protocol outlines the synthesis of this compound hydrochloride from N-Boc-L-alanine and ethylamine.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (Equivalents)Notes
N-Boc-L-AlanineC₈H₁₅NO₄189.211.0Starting Material
Ethylamine (as solution or HCl salt)C₂H₅N45.081.2Nucleophile
EDC HydrochlorideC₈H₁₇N₃·HCl191.701.1Coupling Agent
HOBt HydrateC₆H₅N₃O·xH₂O135.13 (anhydrous)1.1Additive
Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.5-3.0Non-nucleophilic base
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-Reaction Solvent
4M HCl in DioxaneHCl36.46ExcessDeprotection Agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-Extraction Solvent
Saturated Aqueous NaHCO₃NaHCO₃84.01-Aqueous Wash
Brine (Saturated Aqueous NaCl)NaCl58.44-Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-Drying Agent
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: EDC is a moisture-sensitive irritant. DIPEA is a corrosive and flammable liquid. 4M HCl in dioxane is highly corrosive. Handle these reagents with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Synthesis Procedure

Part A: Amide Coupling

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-L-alanine (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM).

  • Addition of Reagents: Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Base and Amine Addition: If using ethylamine hydrochloride, add it to the mixture along with DIPEA (2.5-3.0 eq). If using an aqueous solution of ethylamine, add it dropwise. The DIPEA serves to neutralize the HCl salts and maintain a basic pH for the reaction to proceed.[4]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-Boc-L-alanine is consumed (typically 2-6 hours).[7]

  • Aqueous Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[7]

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.[7] This removes unreacted HOBt, EDC byproducts, and excess base.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-protected amide, N-Boc-2-amino-N-ethylpropanamide.[7]

Part B: Boc Deprotection and Salt Formation

  • Dissolution: Dissolve the crude product from Part A in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.

  • Acidification: Add an excess of 4M HCl in dioxane dropwise to the solution while stirring.[7]

  • Deprotection Reaction: Stir the mixture at room temperature for 1-2 hours. The removal of the Boc group is typically accompanied by the evolution of isobutylene and carbon dioxide gas. Monitor the deprotection by TLC or LC-MS.

  • Product Isolation: The final product, this compound hydrochloride, may precipitate from the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure to yield the crude salt.

  • Purification (Optional): The product can be further purified by recrystallization or trituration with a solvent like diethyl ether to remove non-polar impurities.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[7]

MethodExpected Outcome
¹H and ¹³C NMR Spectra consistent with the structure of this compound hydrochloride, with an absence of peaks corresponding to the Boc protecting group.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 117.1.
Purity Assay (HPLC-UV/MS) A major peak with >95% purity (post-purification) with a retention time and mass spectrum corresponding to the target compound.

Synthesis Workflow Diagram

The overall workflow for the synthesis is summarized in the diagram below.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Intermediate & Final Product Start1 N-Boc-L-Alanine Coupling Amide Coupling (EDC, HOBt, DIPEA in DCM) Start1->Coupling Start2 Ethylamine Start2->Coupling Intermediate N-Boc-2-amino-N-ethylpropanamide Coupling->Intermediate Deprotection Boc Deprotection (4M HCl in Dioxane) Final This compound Hydrochloride Deprotection->Final Intermediate->Deprotection

Caption: A generalized workflow for the synthesis of this compound.

References

  • Pharmaffiliates. This compound. [Link]

  • PrepChem.com. Synthesis of N-benzyloxycarbonyl-L-alanine ethylamide. [Link]

  • ChemSynthesis. 2-amino-N-ethyl-N-hydroxypropanamide. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]

  • Stenutz. N-ethyl-N-propan-2-ylpropan-2-amine. [Link]

  • National Institutes of Health (NIH). This compound. [Link]

Sources

Application Notes & Protocols for Lacosamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

An initial comprehensive search of chemical and scientific databases for "2-Amino-N-ethylpropanamide" did not yield a well-characterized compound with established applications in neuroscience research. This suggests that the requested molecule may be a novel chemical entity, a non-standard nomenclature, or a compound not yet documented in peer-reviewed literature.

However, the core chemical structure—an N-substituted amino propanamide—is highly relevant in neuroscience, as it forms the backbone of several important therapeutic agents. A prominent and structurally related example is Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide), a widely used anticonvulsant drug.

Therefore, this guide will focus on Lacosamide as a representative compound to illustrate the application of N-substituted amino propanamides in neuroscience research. We will detail its mechanism of action, provide protocols for its use in both in vitro and in vivo models, and discuss its therapeutic implications, thereby providing a robust framework applicable to the study of similar molecules.

Introduction and Mechanism of Action

Lacosamide is a third-generation anti-epileptic drug (AED) approved for the treatment of partial-onset seizures. Unlike traditional AEDs that primarily affect the fast inactivation of voltage-gated sodium channels (VGSCs), Lacosamide has a novel mechanism of action. It selectively enhances the slow inactivation of VGSCs, a process distinct from the fast inactivation targeted by drugs like carbamazepine or phenytoin.

The Causality Behind the Mechanism:

  • Fast Inactivation: This is a rapid (millisecond) process that closes VGSCs shortly after they open in response to membrane depolarization. It is crucial for limiting the firing rate of individual action potentials.

  • Slow Inactivation: This is a much slower (seconds to minutes) conformational change that occurs during prolonged or repetitive depolarization. By stabilizing this inactive state, Lacosamide reduces the number of channels available to open. This mechanism is particularly effective at suppressing the sustained, high-frequency neuronal firing that characterizes epileptic seizures, without significantly affecting normal physiological neuronal activity.

This selective action on slow inactivation is thought to contribute to its favorable side-effect profile compared to older VGSC-targeting AEDs.

Additionally, emerging evidence suggests Lacosamide may interact with Collapsin Response Mediator Protein 2 (CRMP2) , a phosphoprotein involved in neuronal differentiation and axonal guidance. By modulating CRMP2, Lacosamide may interfere with abnormal neuronal connectivity and network formation implicated in epileptogenesis and neuropathic pain, suggesting broader therapeutic potential.

Visualizing the Mechanism of Action

Lacosamide_MoA cluster_neuron Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Seizure_Activity Pathological Neuronal Firing (Seizure Activity) VGSC->Seizure_Activity CRMP2 CRMP2 Axon_Guidance Abnormal Axonal Outgrowth CRMP2->Axon_Guidance Lacosamide Lacosamide Lacosamide->VGSC Enhances Slow Inactivation Lacosamide->CRMP2 Modulates Phosphorylation Therapeutic_Effect Therapeutic Effect (Reduced Seizures) Seizure_Activity->Therapeutic_Effect Inhibits Axon_Guidance->Therapeutic_Effect Potentially Inhibits

Caption: Dual mechanism of Lacosamide targeting VGSC slow inactivation and CRMP2.

In Vitro Applications & Protocols

In vitro models are essential for dissecting the specific molecular and cellular effects of Lacosamide. Electrophysiology is the gold standard for studying its effects on ion channels, while cell-based assays can probe its impact on neuronal health and signaling pathways.

Protocol: Patch-Clamp Electrophysiology to Measure VGSC Slow Inactivation

This protocol details how to assess Lacosamide's effect on the slow inactivation of VGSCs in cultured neurons (e.g., primary hippocampal or cortical neurons) or heterologous expression systems (e.g., HEK293 cells expressing specific Nav subtypes).

Self-Validating System: The protocol includes baseline measurements and positive controls. A known VGSC blocker like tetrodotoxin (TTX) should completely abolish the sodium current, validating the recording setup. The effect of Lacosamide should be dose-dependent and reversible upon washout.

Step-by-Step Methodology:

  • Cell Preparation: Plate neurons or transfected HEK293 cells onto glass coverslips suitable for electrophysiological recording. Culture for an appropriate duration to ensure maturation and channel expression.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

    • Lacosamide Stock: Prepare a 10 mM stock solution in DMSO. Final DMSO concentration in the external solution should not exceed 0.1%.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol for Slow Inactivation:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV).

    • Apply a long (5-30 seconds) depolarizing pre-pulse to a potential such as -10 mV to induce slow inactivation.

    • Follow with a brief repolarizing pulse to -100 mV to allow recovery from fast inactivation.

    • Finally, apply a test pulse (e.g., to 0 mV) to measure the remaining available sodium current.

  • Data Acquisition:

    • Record baseline currents in the external solution.

    • Perfuse the chamber with varying concentrations of Lacosamide (e.g., 1, 10, 30, 100 µM) and repeat the voltage protocol at each concentration.

    • Perform a washout step by perfusing with the external solution again to check for reversibility.

  • Data Analysis: Normalize the peak sodium current from the test pulse after the pre-pulse to the current elicited without the pre-pulse. Plot the normalized current against Lacosamide concentration to determine the IC₅₀ for enhancement of slow inactivation.

Protocol: Assessing Neuroprotection via CRMP2 Pathway

This protocol uses a glutamate-induced excitotoxicity model in primary cortical neurons to investigate Lacosamide's potential neuroprotective effects, possibly mediated by CRMP2.

Step-by-Step Methodology:

  • Cell Culture: Culture primary cortical neurons for 10-12 days in vitro (DIV).

  • Experimental Groups:

    • Vehicle Control (0.1% DMSO)

    • Glutamate (e.g., 50 µM)

    • Lacosamide (e.g., 100 µM) + Glutamate

    • Lacosamide alone

  • Treatment: Pre-incubate cultures with Lacosamide or Vehicle for 2 hours. Then, add Glutamate to the respective wells and incubate for 24 hours.

  • Viability Assay (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or isopropanol.

    • Read absorbance at 570 nm. Cell viability is proportional to the absorbance.

  • Western Blot for p-CRMP2:

    • Lyse cells from a parallel experiment at an earlier time point (e.g., 6 hours post-glutamate).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against phosphorylated CRMP2 (Thr514) and total CRMP2.

    • Use a loading control like β-actin.

    • Analyze band density to determine if Lacosamide prevents glutamate-induced changes in CRMP2 phosphorylation.

Quantitative Data Summary
ParameterValueContextSource
IC₅₀ (Slow Inactivation) ~10-30 µMVaries by Nav subtype and experimental conditions
Therapeutic Plasma Conc. 10-20 µg/mL (~40-80 µM)Human patients for seizure control
CRMP2 Binding (K_D) ~5 µMAffinity for CRMP2 protein

In Vivo Applications & Protocols

In vivo models are critical for evaluating the anti-seizure efficacy and network-level effects of Lacosamide in a complex biological system.

Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a classic screening model for generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Subjects: Adult male mice (e.g., C57BL/6) or rats.

  • Drug Administration: Administer Lacosamide (e.g., 10, 20, 30 mg/kg) or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection.

  • Induction & Observation:

    • At the time of peak drug effect (typically 30-60 minutes post-i.p.), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint for this seizure type.

  • Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose. Determine the ED₅₀ (the dose that protects 50% of animals).

Protocol: Kainic Acid (KA) Model of Temporal Lobe Epilepsy

This model induces status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy. It can be used to study Lacosamide's effects on seizure development and neurodegeneration.

Step-by-Step Methodology:

  • Animal Surgery (Optional for EEG): Implant cortical or depth electrodes for electroencephalogram (EEG) recording. Allow for a 1-2 week recovery period.

  • Induction of Status Epilepticus (SE): Administer a low dose of Kainic Acid (e.g., 10-15 mg/kg, i.p. in mice) to induce SE. Monitor behavioral and/or EEG seizures.

  • Lacosamide Treatment:

    • Acute: Administer Lacosamide (e.g., 30 mg/kg, i.p.) 30 minutes after SE onset to test its ability to terminate established seizures.

    • Chronic: After the initial SE, administer Lacosamide daily (e.g., 20 mg/kg/day) to assess its effect on the development of spontaneous recurrent seizures (epileptogenesis).

  • Monitoring and Analysis:

    • Continuously record EEG for several weeks to quantify the frequency, duration, and severity of spontaneous seizures.

    • At the end of the study, perform histological analysis (e.g., Nissl or Fluoro-Jade staining) on brain sections to assess hippocampal cell loss and neurodegeneration.

  • Data Comparison: Compare seizure burden and neuronal damage between vehicle-treated and Lacosamide-treated groups.

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_acute Acute Seizure Model (MES) cluster_chronic Chronic Epilepsy Model (Kainic Acid) A1 Animal Acclimation A2 Lacosamide/Vehicle Administration (i.p.) A1->A2 A3 Electrical Stimulus (MES) A2->A3 A4 Observe for Tonic Hindlimb Extension A3->A4 A5 Calculate ED50 A4->A5 B1 EEG Electrode Implantation B2 Kainic Acid Injection (Induce Status Epilepticus) B1->B2 B3 Chronic Lacosamide/ Vehicle Treatment B2->B3 B4 Long-Term EEG Monitoring B3->B4 B5 Histology & Seizure Analysis B4->B5

Caption: Workflow for acute and chronic in vivo evaluation of Lacosamide.

Conclusion and Future Directions

Lacosamide serves as an exemplary N-substituted amino propanamide for neuroscience research. Its dual mechanism of action offers a unique tool to probe the roles of VGSC slow inactivation and CRMP2 signaling in both physiological and pathological states. The protocols outlined here provide a foundation for researchers to investigate its effects, from ion channel biophysics to network-level changes in complex disease models. Future research may focus on leveraging the CRMP2 pathway for neuroprotective strategies in epilepsy, neuropathic pain, and other neurological disorders.

References

  • Title: Lacosamide: a review of its use in partial-onset seizures. Source: CNS Drugs. URL: [Link]

  • Title: Lacosamide: review of its mechanism of action, pharmacology, and safety. Source: Journal of Clinical Pharmacy and Therapeutics. URL: [Link]

  • Title: Lacosamide enhances slow inactivation of voltage-gated sodium channels. Source: Epilepsy Research. URL: [Link]

  • Title: The antiepileptic drug lacosamide binds to collapsin response mediator protein 2 (CRMP2) and modulates its phosphorylation and function. Source: The Journal of Biological Chemistry. URL: [Link]

  • Title: Lacosamide's mechanism of action: A new drug with a new mechanism. Source: Epilepsy & Behavior. URL: [Link]

Application Notes & Protocols: Characterizing Novel Ligands for the SV2A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Probing the Synaptic Vesicle Glycoprotein 2A (SV2A) with Levetiracetam Analogs and Novel Ligands

Introduction: The Significance of SV2A and its Ligands

The Synaptic Vesicle Glycoprotein 2A (SV2A) is an integral membrane protein found ubiquitously in the presynaptic vesicles of neurons throughout the central nervous system.[1] While its precise physiological role is still under active investigation, it is understood to be crucial for proper neurotransmission, likely by modulating the presynaptic calcium concentration and regulating vesicle exocytosis.[2] A key breakthrough in neuroscience and pharmacology was the identification of SV2A as the molecular target for the successful anti-seizure medication (ASM), levetiracetam (LEV).[3][4] This discovery has established SV2A as a prime target for the development of new ASMs and has positioned it as a critical biomarker for quantifying synaptic density in vivo.[1][4]

The chemical scaffold of levetiracetam, a derivative of (S)-2-(2-oxopyrrolidin-1-yl)butanamide, has been the foundation for a class of potent and specific SV2A ligands. While the simpler "2-Amino-N-ethylpropanamide" represents a basic amide structure, the evolution of this chemical class into racetam analogs has yielded compounds with significantly higher affinity and improved pharmacokinetic properties. These ligands, especially when radiolabeled, are invaluable tools for studying the pathophysiology of neurological and psychiatric disorders where synaptic loss is a key feature, such as epilepsy, Alzheimer's disease, and Parkinson's disease.[1][5]

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery, characterization, and application of novel SV2A ligands. We will delve into the structural basis of ligand interaction, provide step-by-step protocols for in vitro characterization, and outline the workflow for in vivo imaging applications.

Part 1: The SV2A-Ligand Interaction: A Structural Perspective

Understanding the physical interaction between a ligand and the SV2A receptor is paramount for rational drug design and data interpretation. Cryo-electron microscopy (cryo-EM) has revealed the binding site for levetiracetam and its analogs, such as brivaracetam (BRV), within a transmembrane hydrophilic core of the SV2A protein.[6][7]

Key Interaction Principles:

  • Binding Pocket: LEV binds in a putative substrate-binding pocket at the base of the central cavity of the SV2A transporter, suggesting it may interfere with the protein's endogenous function.[7][8] The receptor adopts an outward-open (intra-vesicular facing) conformation when bound to the ligand.[7]

  • Driving Forces: The interaction is primarily governed by a combination of hydrophobic interactions and hydrogen bonds.[2]

  • Critical Residues: Mutagenesis and structural studies have identified several amino acid residues as crucial for racetam binding, including T456, S665, W666, D670, and L689.[2] The higher affinity of BRV compared to LEV is attributed to additional contacts made by its propyl group within this pocket.[7]

This structural knowledge provides a blueprint for designing novel compounds. For instance, modifications to the core racetam structure can be made to enhance interactions with these key residues, potentially increasing binding affinity and specificity.

Ligand Selection for SV2A Studies

A variety of ligands are available for SV2A research, each with properties suited for different applications. The choice of ligand is a critical experimental decision. For example, tritiated ligands are workhorses for in vitro binding assays due to their long half-life, whereas short-lived positron-emitting isotopes are required for in vivo PET imaging.

Ligand Isotope Typical Application Binding Affinity (Ki or Kd) Key Characteristics & Rationale
[³H]UCB-J Tritium (³H)In Vitro Binding & Autoradiography~2.6 - 2.9 nM (Kd)[9]High affinity and specificity; ideal for competition assays to determine the affinity of unlabeled test compounds. Long half-life allows for flexible experimental timing.
Levetiracetam (LEV) UnlabeledCompetition Binding / In Vivo Blocking~1.74 µM (Ki)[1]The prototypical SV2A ligand. Used as a reference compound and for in vivo blocking studies to confirm the specificity of a PET signal.
Brivaracetam (BRV) UnlabeledCompetition Binding~15-30 fold higher affinity than LEVA higher-affinity analog of LEV, useful for studies requiring more potent SV2A interaction.
[¹¹C]UCB-J Carbon-11 (¹¹C)In Vivo PET ImagingHigh Affinity (sub-nanomolar)A leading PET radioligand for quantifying synaptic density in humans and animal models. Its short half-life (~20 min) requires an on-site cyclotron.
[¹⁸F]SynVesT-1 ([¹⁸F]SDM-8) Fluorine-18 (¹⁸F)In Vivo PET Imaging~0.58 nM (Ki)[10]An 18F-labeled PET ligand with excellent imaging properties.[10] The longer half-life (~110 min) allows for distribution to sites without a cyclotron, facilitating multi-center clinical trials.[1]

Part 2: Experimental Workflows & Protocols

The characterization of a novel SV2A ligand follows a logical progression from initial binding assessment to in-depth analysis of its interaction with the target.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation A Protocol 1: Competition Binding Assay B Protocol 2: Quantitative Autoradiography A->B Determine Ki & Bmax C Radiolabeling with ¹¹C or ¹⁸F B->C Confirm Regional Binding D Protocol 3: PET Imaging Workflow (Baseline & Blocking) C->D End Validated SV2A Ligand for Research D->End Start Novel Ligand Synthesis Start->A

Caption: Overall workflow for SV2A ligand characterization.
Protocol 1: In Vitro SV2A Receptor Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of an unlabeled test compound for the SV2A receptor by measuring its ability to compete with the binding of a known high-affinity radioligand, such as [³H]UCB-J.

Causality Statement: This assay is foundational. It provides a quantitative measure of a new compound's potency at the target. The choice of brain homogenate from a species like a rat is a cost-effective and reliable source of native SV2A protein. Using a Tris-HCl buffer at physiological pH (7.4) ensures the protein maintains its native conformation for optimal binding.

Materials and Reagents:

  • Test Compound: Your novel unlabeled ligand, dissolved in DMSO to create a high-concentration stock.

  • Radioligand: [³H]UCB-J or a similar tritiated SV2A ligand.

  • Reference Compound: Levetiracetam (for defining non-specific binding).

  • Tissue Source: Frozen whole rat brains.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well filter plates (e.g., GF/B), liquid scintillation counter, multi-well plate harvester.

Step-by-Step Methodology:

  • Brain Membrane Preparation: a. Thaw one rat brain on ice and homogenize in 10 volumes (wt/vol) of ice-cold Assay Buffer using a glass-Teflon homogenizer. b. Centrifuge the homogenate at 30,000 x g for 15 minutes at 4°C. c. Discard the supernatant. Resuspend the pellet in fresh, ice-cold Assay Buffer. d. To remove endogenous ligands, incubate the suspension at 37°C for 15 minutes. e. Wash the membranes twice by repeating the centrifugation and resuspension steps in ice-cold Assay Buffer.[3] f. After the final wash, resuspend the pellet in a known volume of Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay). Dilute the membrane preparation to a final concentration of ~100-200 µg protein per assay tube/well.

  • Assay Setup (in a 96-well plate): a. Total Binding: Add Assay Buffer, radioligand (e.g., 1-2 nM [³H]UCB-J), and the brain membrane preparation. b. Non-Specific Binding (NSB): Add a high concentration of the reference compound (e.g., 1 mM Levetiracetam), radioligand, and the brain membrane preparation. The purpose of this step is to saturate the SV2A receptors with an unlabeled drug, so any remaining radioligand binding is considered non-specific (to the filter, tube, etc.). c. Competition: Add serial dilutions of your test compound, a fixed concentration of the radioligand, and the brain membrane preparation. A typical concentration range spans from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: a. Incubate the plates for 60-120 minutes at 4°C or room temperature.[3] The choice of temperature and time should be optimized to reach equilibrium; lower temperatures can reduce proteolytic degradation.

  • Termination and Harvesting: a. Terminate the binding reaction by rapid filtration using a cell harvester onto GF/B filter plates. This step is critical as it quickly separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. b. Wash the filters rapidly 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[3]

  • Quantification: a. Dry the filter plates completely. b. Add liquid scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Plot the percentage of specific binding against the log concentration of your test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of your compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ to a Ki (inhibition constant), which is a true measure of affinity, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the SV2A receptor.[9]

Protocol 2: In Vitro Quantitative Autoradiography

This protocol allows for the visualization and quantification of SV2A receptor distribution in thin tissue sections, providing crucial spatial information that is lost in homogenate binding assays.

Causality Statement: Autoradiography is used to answer "where" the receptors are located. By comparing binding in adjacent sections—one with only the radioligand (total binding) and one with the radioligand plus an unlabeled competitor (non-specific binding)—we can generate a map of specific receptor density.[11] This is invaluable for studying disease models where synaptic density may change in specific brain regions.[12]

Materials and Reagents:

  • Tissue: Unfixed, frozen brain tissue sections (10-20 µm thick), mounted on microscope slides.

  • Radioligand: Typically a tritiated or 18F-labeled ligand (e.g., [³H]UCB-J or [¹⁸F]SynVesT-1).[13]

  • Unlabeled Competitor: Levetiracetam or UCB-J for determining non-specific binding.

  • Buffers: As described in Protocol 1.

  • Equipment: Cryostat, incubation chambers, washing jars, phosphor-imaging plates or autoradiography film, imaging system (phosphor imager or densitometer).

Step-by-Step Methodology:

  • Tissue Preparation: a. Cut 10-20 µm thick coronal or sagittal sections from a frozen brain using a cryostat. b. Thaw-mount the sections onto gelatin-coated or charged microscope slides and dry them.

  • Pre-incubation: a. Rehydrate the sections for 5 minutes in ice-cold buffer to remove endogenous substances.[13]

  • Incubation: a. Incubate the slides with the radioligand at a concentration near its Kd for 60-90 minutes at room temperature.[11][13] b. For non-specific binding , incubate an adjacent set of slides in the same radioligand solution containing a high concentration of an unlabeled competitor (e.g., 1 mM Levetiracetam).[13]

  • Washing: a. Wash the slides in multiple changes of ice-cold buffer (e.g., 3 x 5 minutes) to remove unbound radioligand.[11][13] b. Perform a final quick dip in ice-cold deionized water to remove buffer salts, which can interfere with imaging.[11]

  • Drying and Exposure: a. Dry the slides completely under a stream of cool air. b. Expose the dried slides to a phosphor-imaging plate or autoradiography film in a light-tight cassette. Include calibrated radioactive standards to allow for quantification. Exposure time will vary from hours to weeks depending on the isotope and ligand used.

Data Analysis:

  • Scan the imaging plate or film to generate a digital image.

  • Using image analysis software (e.g., ImageJ), define regions of interest (ROIs) corresponding to specific brain structures (e.g., hippocampus, cortex).

  • Measure the optical density or photostimulated luminescence in the ROIs for both total and non-specific binding slides.

  • Convert these values to radioactivity concentrations (e.g., fmol/mg tissue) using the calibration curve generated from the radioactive standards.

  • Calculate specific binding for each ROI by subtracting the non-specific binding from the total binding. This provides a quantitative map of SV2A receptor density.

Protocol 3: Workflow for In Vivo PET Imaging Studies

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of SV2A receptors in living subjects, serving as a direct measure of synaptic density.[1] This is not a detailed protocol but a logical workflow, as the specific implementation requires specialized radiochemistry and imaging expertise.

G A 1. Radiosynthesis - Automated synthesis of [¹¹C]UCB-J or [¹⁸F]SynVesT-1 - Quality control (purity, molar activity) B 2. Subject Preparation - Anesthetize animal model or position human subject - Insert arterial and venous lines for blood sampling and tracer injection A->B C 3. Baseline PET Scan - Inject radiotracer as a bolus - Acquire dynamic scan data over 90-120 min - Collect arterial blood samples to measure input function B->C D 4. Occupancy / Blocking Scan (Optional) - Pre-administer unlabeled test compound or LEV - Repeat PET scan to measure receptor occupancy or confirm signal specificity C->D Confirm Specificity E 5. Data Reconstruction & Modeling - Correct raw data for attenuation, scatter, etc. - Generate time-activity curves (TACs) for brain regions C->E D->E F 6. Kinetic Modeling - Apply models (e.g., SRTM) to TACs - Calculate outcome measures like Binding Potential (BP_ND) or Distribution Volume (VT) E->F

Caption: Standardized workflow for an in vivo SV2A PET imaging study.

Rationale for Key Steps:

  • Arterial Input Function (Step 3): Measuring the concentration of the radiotracer in arterial plasma over time is crucial for accurate kinetic modeling. It provides the "input" to the brain tissue compartment.[14]

  • Blocking/Displacement Scan (Step 4): This is the gold standard for demonstrating the in vivo specificity of the PET signal. A significant reduction in tracer binding after administration of an unlabeled SV2A-specific drug like levetiracetam confirms that the signal is due to binding at the target receptor.[10]

  • Kinetic Modeling (Step 6): The brain is a dynamic environment. Simple static images (like an SUV image) can be misleading. Kinetic modeling uses the full time-course of tracer delivery and washout to calculate robust and quantitative outcome measures like Binding Potential (BP_ND), which is directly proportional to the density of available receptors (Bmax).[13]

References

  • ResearchGate. Structure of human SV2A bound to antiseizure medication levetiracetam. [Link]

  • ResearchGate. The Levetiracetam binding site in SV2A A Chemical structure of.... [Link]

  • Cai, Z., et al. (2019). PET Imaging of Synaptic Density: A New Tool for Investigation of Neuropsychiatric Diseases. American Journal of Psychiatry, 176(11), 945-947. [Link]

  • Patel, S., et al. (2020). Preclinical In Vitro and In Vivo Characterization of Synaptic Vesicle 2A-Targeting Compounds Amenable to F-18 Labeling as Potential PET Radioligands for Imaging of Synapse Integrity. Molecular Imaging and Biology, 22(4), 832-841. [Link]

  • bioRxiv. Structures of native SV2A reveal the binding mode for tetanus neurotoxin and anti-epileptic racetams. [Link]

  • Frontiers in Neuroscience. Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations. [Link]

  • Wu, D., et al. (2024). Structural basis for antiepileptic drugs and botulinum neurotoxin recognition of SV2A. Nature Communications, 15(1), 3373. [Link]

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [Link]

  • Li, S., et al. (2021). Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging. Frontiers in Neuroscience, 15, 706828. [Link]

  • CORE. Synaptic vesicle protein 2A (SV2A) and connexin 43 (Cx43) as targets for epilepsy: establishment of assays and identification of. [Link]

  • ResearchGate. Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. [Link]

  • ResearchGate. Temporal and Spatial Changes in Synaptic Vesicle Glycoprotein 2 A (SV2A) under Kainic Acid Induced Epileptogenesis: An Autoradiographic Study. [Link]

  • Li, S., et al. (2019). Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates. ACS Chemical Neuroscience, 10(3), 1545-1555. [Link]

  • ResearchGate. Structures of native SV2A reveal the binding mode for tetanus neurotoxin and anti-epileptic racetams. [Link]

  • PNAS. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. [Link]

  • Forschungszentrum Jülich. Autoradiography. [Link]

  • Zheng, M., et al. (2022). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. ACS Chemical Neuroscience, 13(12), 1731-1748. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 2-Amino-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Amino-N-ethylpropanamide (AEP) is a small molecule alaninamide derivative with potential significance in pharmaceutical development, either as a synthetic precursor or a process-related impurity.[1][2] Its presence, even at trace levels, necessitates the development of a robust, sensitive, and selective analytical method for accurate quantification to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). The inherent polarity and structural features of AEP—containing both a primary amine and a secondary amide—make Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) the ideal analytical technique. This method offers unparalleled selectivity through specific mass transitions and high sensitivity for detecting low-level analytes in complex matrices.[2][3]

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of this compound. We will detail the entire workflow from sample preparation to data analysis, explaining the scientific rationale behind each step. The methodology is designed to be self-validating and adheres to principles outlined in international regulatory guidelines.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Chemical Name This compound[4]
Synonyms N1-ethylalaninamide, 1-Ethylamino-1-oxopropan-2-amine[1][4][5]
CAS Number 1078791-14-6[1][5]
Molecular Formula C₅H₁₂N₂O[4][5]
Molecular Weight 116.16 g/mol [4][5]
Predicted XLogP3-AA -0.6[4]
Structure this compound Structure

Analytical Workflow Overview

The analytical process follows a logical sequence designed to ensure accuracy and reproducibility from sample receipt to final result. The workflow is visualized below.

LCMS_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (API, Biological Matrix) Prep Sample Preparation (Dilution or Protein Precipitation) Sample->Prep LC LC Separation (Reversed-Phase) Prep->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting & Validation Quant->Report

Caption: Overall workflow for the analysis of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥98%)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., this compound-d5) is highly recommended. If unavailable, a structurally similar compound with close retention time and ionization behavior can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm).

Standard and Sample Preparation

Causality: The primary amine in AEP can be susceptible to degradation, especially at non-neutral pH or elevated temperatures.[6][7] Therefore, samples should be prepared fresh and stored at 2-8°C for short-term analysis or ≤ -20°C for long-term storage.

Protocol 4.2.1: Stock and Working Standard Solutions

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of AEP reference standard and dissolve in 10.0 mL of 50:50 Methanol:Water. This serves as the primary stock solution.

  • Internal Standard Stock (1 mg/mL): Prepare the IS stock solution similarly.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stock with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Calibration standards should bracket the expected concentration range.

Protocol 4.2.2: Sample Preparation

  • Rationale: The choice of sample preparation is matrix-dependent. A simple dilution is sufficient for clean samples to bring the analyte within the calibration range. For complex biological matrices, protein precipitation is a rapid and effective cleanup technique to prevent column and instrument contamination.[2][3]

A. Simple Matrix (e.g., API solution, reaction mixture):

  • Accurately dilute the sample with the initial mobile phase to a theoretical concentration within the linear range of the assay.

  • Add the internal standard to each sample to a final concentration identical to that in the calibration standards.

  • Vortex for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial.

B. Complex Matrix (e.g., plasma, serum):

  • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.

  • Vortex vigorously for 1 minute to denature and precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

Liquid Chromatography (LC) Method

Causality: A reversed-phase C18 column is selected for its versatility. The addition of formic acid to the mobile phase serves a dual purpose: it protonates the primary amine of AEP, leading to better retention on the C18 stationary phase and significantly enhancing ionization efficiency for detection by mass spectrometry in positive ion mode.[3]

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 2 min.
Mass Spectrometry (MS/MS) Method

Causality: Electrospray Ionization (ESI) in positive mode is chosen because the primary amine on AEP is readily protonated to form a positive ion [M+H]⁺. Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the protonated parent ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3). This process provides exceptional selectivity and reduces chemical noise.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-S)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flows Optimize for specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical) The optimal collision energies (CE) and fragment ions must be determined experimentally by infusing a standard solution of AEP.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Proposed CE (eV)Role
AEP 117.172.115Quantifier
AEP 117.144.125Qualifier
IS (AEP-d5) 122.177.115Quantifier

Rationale for Fragments:

  • m/z 72.1: Corresponds to the loss of the ethylamine group (-NHCH₂CH₃), a common fragmentation pathway for N-alkyl amides.

  • m/z 44.1: Likely corresponds to the [CH₃-CH-NH₂]⁺ fragment following cleavage of the amide C-C bond, a characteristic fragmentation for α-amino amides.[8]

Method Validation and System Suitability

For the method to be trustworthy, it must be validated according to standards like the International Council for Harmonisation (ICH) guidelines.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity (R²) ≥ 0.995 over the specified concentration range.
Accuracy 85-115% for LLOQ; 80-120% for other QC levels.
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision.
Stability Analyte stable under defined storage and processing conditions (e.g., freeze-thaw, bench-top).

System Suitability: Before each analytical run, inject 5 replicate samples at a mid-concentration level. The %RSD for peak area and retention time should be ≤ 5%.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, GC-MS can be an alternative. However, due to the low volatility and polar nature of AEP, a derivatization step is mandatory to improve its chromatographic properties.[3]

GCMS_Workflow Sample Sample Preparation (Extraction/Cleanup) Deriv Derivatization (e.g., Silylation with BSTFA) Sample->Deriv Mandatory Step GC GC Separation (Volatile Analyte) Deriv->GC MS MS Detection (EI Fragmentation) GC->MS

Caption: GC-MS workflow requires a chemical derivatization step.

  • Rationale: Silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the primary amine to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. This increases the analyte's volatility and thermal stability, making it suitable for GC analysis.[3] The resulting mass spectrum would show a different fragmentation pattern based on the derivatized molecule. The existence of a GC-MS spectrum in the PubChem database suggests this approach is viable.[4]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions with column silica. 2. Column degradation. 3. Insufficient mobile phase modifier.1. Ensure formic acid concentration is 0.1%. 2. Replace column. 3. Flush system.
Low Sensitivity / No Signal 1. Incorrect MRM transitions or CE. 2. ESI source is dirty. 3. Analyte degradation.1. Re-optimize MS parameters by infusing standard. 2. Clean the mass spectrometer source. 3. Prepare fresh samples and standards.
High Backpressure 1. Column or guard column frit is plugged. 2. System blockage.1. Reverse-flush the column (if permissible) or replace. 2. Systematically check and clean each component of the flow path.

Conclusion

This application note outlines a robust and highly selective LC-MS/MS method for the quantitative determination of this compound. The protocol is grounded in established chromatographic and mass spectrometric principles, providing detailed, step-by-step instructions and scientific justifications. By following this guide, researchers, scientists, and drug development professionals can implement a reliable analytical method crucial for quality control and regulatory compliance in the pharmaceutical industry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 541608, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4551317, N-(2-Aminoethyl)propanamide. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 333666, 2-amino-N-(2-dimethylaminoethyl)propanamide. Retrieved from [Link]

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate (n.d.). Liquid chromatography of short chain carboxylic acids using a glutamic acid surfactant coated C18 stationary phase. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43263477, 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. Retrieved from [Link]

  • ChemSynthesis (2025). 2-amino-N-ethyl-N-hydroxypropanamide. Retrieved from [Link]

  • Zhang, C., et al. (2021). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 11(9), 579. Retrieved from [Link]

  • National Institutes of Health (2023). Rapid and column-chromatography-free peptide chain elongation via a one-flow, three-component coupling approach. Retrieved from [Link]

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Lee, T., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Molecules, 24(17), 3144. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Propanamide, N-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. Retrieved from [Link]

  • Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). 2-Propenamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2015). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. Analytical and Bioanalytical Chemistry, 407(6), 1539–1552. Retrieved from [Link]

  • Doc Brown's Chemistry (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

  • El-Hadri, N., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. International Journal of Greenhouse Gas Control, 58, 278-289. Retrieved from [Link]

  • Tsuruoka, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841. Retrieved from [Link]

  • Norwegian University of Science and Technology (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Retrieved from [Link]

  • The Royal Society of Chemistry (2016). Mass spectrometry for proteomics - part 2. YouTube. Retrieved from [Link]

  • ResearchGate (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link]

  • ResearchGate (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved from [Link]

Sources

The 2-Aminopropanamide Scaffold: A Versatile Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Functionalized Amino Amides

In the landscape of modern drug discovery, the identification and optimization of "privileged structures" – molecular scaffolds capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient medicinal chemistry. The 2-aminopropanamide core is one such scaffold that has emerged as a remarkably versatile template for the design of novel therapeutics. This deceptively simple framework, consisting of a central alanine-derived amide, has given rise to a diverse array of bioactive molecules, most notably in the realm of central nervous system (CNS) disorders.

This guide provides an in-depth exploration of the 2-aminopropanamide scaffold, with a particular focus on its application in the development of anticonvulsant agents. We will delve into the key mechanistic insights that drive the activity of these compounds, provide detailed, field-proven protocols for their synthesis and biological evaluation, and showcase the power of this scaffold through a detailed case study of the blockbuster antiepileptic drug, Lacosamide.

The Archetype: Lacosamide - A Case Study in Rational Drug Design

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, stands as a testament to the therapeutic potential of the 2-aminopropanamide scaffold.[1] Approved for the adjunctive treatment of partial-onset seizures, Lacosamide's journey from a rationally designed functionalized amino acid to a widely prescribed medication offers invaluable insights for drug development professionals.[1] Its unique mechanism of action, which distinguishes it from many conventional antiepileptic drugs (AEDs), underscores the importance of exploring novel biological targets and mechanisms.[2]

Mechanistic Insights: A Dual Mode of Action

The anticonvulsant effects of Lacosamide and related 2-aminopropanamide derivatives are primarily attributed to a novel mechanism of action: the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[2][3]

Primary Mechanism: Targeting the Slow Inactivated State of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons.[2] These channels can exist in three main states: resting, open (activated), and inactivated. The transition between these states is crucial for regulating neuronal excitability. Inactivation is a process that terminates the sodium ion influx and renders the channel refractory to further stimulation for a brief period. This inactivation occurs via two distinct mechanisms:

  • Fast Inactivation: A rapid process, occurring within milliseconds, that is the primary target of many traditional AEDs like phenytoin and carbamazepine.[2]

  • Slow Inactivation: A more gradual process, developing over seconds to minutes of sustained neuronal depolarization, which plays a key role in the long-term regulation of neuronal excitability.[2]

Lacosamide selectively enhances the slow inactivation of VGSCs without significantly affecting fast inactivation.[3] This is a crucial distinction, as it allows Lacosamide to preferentially target neurons that are chronically depolarized or firing repetitively – a hallmark of epileptic seizures – while having minimal impact on normal neuronal activity.[1] This targeted action is believed to contribute to its favorable side-effect profile compared to AEDs that modulate fast inactivation.[2]

Caption: Generalized Synthetic Workflow for 2-Aminopropanamide Derivatives.

Step-by-Step Protocol:

  • Protection of the Amino Group of D-Serine:

    • Dissolve D-serine in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium bicarbonate or triethylamine) to the solution.

    • Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) for Boc protection or benzyl chloroformate (CbzCl) for Cbz protection, at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Work up the reaction by acidifying the aqueous layer and extracting the N-protected D-serine with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected D-serine.

  • Amide Coupling with a Substituted Benzylamine:

    • Dissolve the N-protected D-serine in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like 1-hydroxybenzotriazole (HOBt).

    • Add the desired substituted benzylamine to the reaction mixture.

    • Stir the reaction at room temperature for several hours to overnight.

    • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the organic layer with dilute acid, base, and brine.

    • Dry the organic layer and concentrate to yield the N-protected 2-amino-N-benzyl-3-hydroxypropanamide derivative.

  • O-Methylation of the Hydroxyl Group:

    • Dissolve the product from the previous step in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.

    • Add a strong base, such as sodium hydride (NaH) or silver oxide (Ag₂O), at a low temperature (e.g., 0 °C).

    • Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with water or a saturated ammonium chloride solution.

    • Extract the product with an organic solvent, dry, and concentrate.

  • Deprotection of the Amino Group:

    • For Boc protection: Dissolve the compound in a solution of trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane. Stir at room temperature until the deprotection is complete.

    • For Cbz protection: Subject the compound to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

    • After completion, neutralize the reaction mixture and extract the deprotected amine.

  • N-Acetylation:

    • Dissolve the deprotected amine in a suitable solvent (e.g., dichloromethane or a biphasic mixture of CH₂Cl₂/H₂O).

    • Add a base, such as triethylamine or sodium bicarbonate.

    • Slowly add acetic anhydride or acetyl chloride at a low temperature.

    • Stir the reaction at room temperature until completion.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • The final product can be purified by recrystallization or column chromatography. [4]

Part 2: Preclinical Evaluation of Anticonvulsant Activity

The following protocols describe the standard preclinical models used to assess the anticonvulsant potential of novel 2-aminopropanamide derivatives. These tests are crucial for determining a compound's efficacy and its potential mechanism of action. [5][6] Table 1: Key Preclinical Models for Anticonvulsant Drug Screening

TestSeizure Type ModeledPrimary EndpointInformation Gained
Maximal Electroshock (MES) Generalized tonic-clonic seizuresAbolition of the hindlimb tonic extensor componentAbility to prevent seizure spread
Subcutaneous Pentylenetetrazol (scPTZ) Absence and myoclonic seizuresFailure to observe a 3-5 second episode of clonic spasmsAbility to elevate seizure threshold
Rotarod Test N/A (Neurotoxicity)Time the animal remains on a rotating rodAssessment of motor impairment and sedation

Protocol 2.1: Maximal Electroshock (MES) Seizure Test [3][7]

  • Objective: To evaluate the ability of a test compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

  • Materials:

    • Electroconvulsive shock apparatus with corneal electrodes.

    • Animal restrainers.

    • 0.5% Tetracaine hydrochloride solution (topical anesthetic).

    • 0.9% Saline solution.

    • Test compound and vehicle control.

    • Male CF-1 or C57BL/6 mice.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).

    • At the predetermined time of peak effect, place a drop of 0.5% tetracaine hydrochloride on the corneas of each mouse for local anesthesia.

    • Apply a drop of 0.9% saline to the corneas to ensure good electrical contact.

    • Position the corneal electrodes on the eyes of the restrained mouse.

    • Deliver an electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds for mice).

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered protection.

    • Record the number of protected animals in each group.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Protocol 2.2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test [2][8]

  • Objective: To assess the ability of a test compound to raise the seizure threshold, modeling absence and myoclonic seizures.

  • Materials:

    • Pentylenetetrazol (PTZ) solution.

    • Syringes and needles for subcutaneous injection.

    • Observation chambers.

    • Test compound and vehicle control.

    • Male CF-1 mice.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice (n=8-10 per group).

    • At the time of peak effect, administer a subcutaneous injection of PTZ (typically 85 mg/kg for CF-1 mice) into a loose fold of skin on the back of the neck.

    • Place each mouse in an individual observation chamber.

    • Observe the animals for 30 minutes for the presence of a seizure, characterized by a period of clonic spasms of the forelimbs and/or hindlimbs lasting for at least 3-5 seconds.

    • An animal is considered protected if it does not exhibit this clonic seizure.

  • Data Analysis: The ED₅₀ is calculated as described for the MES test.

Protocol 2.3: Rotarod Test for Neurotoxicity [9][10][11]

  • Objective: To evaluate the potential for a test compound to cause motor impairment, sedation, or other neurological deficits.

  • Materials:

    • Rotarod apparatus for mice.

    • Test compound and vehicle control.

    • Male CF-1 mice.

  • Procedure:

    • Prior to the test, train the mice to remain on the rotating rod (e.g., at a constant low speed) for a set duration (e.g., 1-2 minutes).

    • On the day of the experiment, administer the test compound or vehicle to groups of trained mice.

    • At the time of peak effect, place each mouse on the rotarod, which is set to a specific speed (constant or accelerating).

    • Record the latency to fall from the rod for each animal over a predetermined trial duration (e.g., 5 minutes).

    • A significant decrease in the time spent on the rod compared to the vehicle control group indicates neurotoxicity.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity (i.e., fall off the rotarod), is determined. The Protective Index (PI) can then be calculated as PI = TD₅₀ / ED₅₀, which provides a measure of the compound's therapeutic window.

Part 3: In Vitro Mechanistic Assays

Protocol 3.1: Assessing Effects on Slow Inactivation of Voltage-Gated Sodium Channels [12][13][14]

  • Objective: To determine if a test compound selectively enhances the slow inactivation of VGSCs.

  • Methodology: This is typically performed using patch-clamp electrophysiology on cells expressing the sodium channel of interest (e.g., HEK293 cells transfected with a specific Nav subtype).

  • General Procedure:

    • A whole-cell patch-clamp configuration is established.

    • To measure slow inactivation, a two-pulse voltage protocol is applied. A long-duration (seconds to minutes) conditioning prepulse to various depolarized potentials is used to induce slow inactivation.

    • This is followed by a brief hyperpolarizing pulse to allow for the recovery from fast inactivation.

    • A subsequent test pulse is then applied to measure the remaining available sodium current.

    • The fraction of channels in the slow inactivated state is plotted against the prepulse potential to generate a steady-state slow inactivation curve.

    • The protocol is repeated after the application of the test compound. A hyperpolarizing shift in the slow inactivation curve indicates that the compound enhances slow inactivation.

Conclusion and Future Directions

The 2-aminopropanamide scaffold has proven to be a highly fruitful starting point for the development of novel therapeutics, particularly in the field of epilepsy. The success of Lacosamide has validated the strategy of targeting the slow inactivated state of voltage-gated sodium channels and has paved the way for the exploration of other functionalized amino acid derivatives. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of new analogs. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds to further improve their efficacy and safety profiles. Moreover, the versatility of the 2-aminopropanamide scaffold suggests that its therapeutic potential may extend beyond epilepsy to other neurological and psychiatric disorders.

References

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Lacosamide. Retrieved from [Link]

  • Yin, J., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7433-7438. [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.23. [Link]

  • Patsnap. (2024). What is the mechanism of Lacosamide? Synapse. Retrieved from [Link]

  • Doty, P., et al. (2013). Development of lacosamide for the treatment of partial-onset seizures. Neuropsychiatric Disease and Treatment, 9, 1173–1182. [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-N-ethylpropanamide. Retrieved from [Link]

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. [Link]

  • European Patent Office. (2017). Lacosamide synthesis method. EP3150571A1.
  • Google Patents. (2013). Process for the preparation of lacosamide. US20130102811A1.
  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of process related impurities of an anti- convulsant drug-Lacosamide. Retrieved from [Link]

  • Ruben, P. C. (2011). Slow inactivation of sodium channels: structural clues and disease associations. In Voltage-Gated Sodium Channels (pp. 19-35). Springer. [Link]

  • MDPI. (2020). Modification of Closed-State Inactivation in Voltage-Gated Sodium Channel Nav1.7 by Two Novel Arachnid Toxins. Toxins, 12(10), 629. [Link]

  • PLoS ONE. (2010). Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study. PLoS ONE, 5(6), e10880. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PubMed Central. Retrieved from [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

  • Research SOP. (2022). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. Retrieved from [Link]

  • protocols.io. (2024). Rotarod-Test for Mice. Retrieved from [Link]

  • ResearchGate. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Request PDF. Retrieved from [Link]

  • ResearchGate. (2018). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... Retrieved from [Link]

  • Acronyms and Slang. (2024). Subcutaneous pentylenetetrazole: Significance and symbolism. Retrieved from [Link]

  • Frontiers. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 896309. [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. PubMed Central. Retrieved from [Link]

  • Wiley Online Library. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5), e1700021. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis of functionalized 2,3- diaminopropionates and their potential for directed monobactam biosynthesis †. Retrieved from [Link]

  • PubMed. (1995). The Early Identification of Anticonvulsant Activity: Role of the Maximal Electroshock and Subcutaneous Pentylenetetrazol Seizure Models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. [Link]

  • The Rockefeller University Press. (2013). Voltage-sensor movements describe slow inactivation of voltage-gated sodium channels I: Wild-type skeletal muscle NaV1.4. Journal of General Physiology, 141(2), 155-172. [Link]

  • National Center for Biotechnology Information. (2024). Structural mechanism of voltage-gated sodium channel slow inactivation. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation. PubMed Central. Retrieved from [Link]

  • PubMed. (2012). Drug binding assays do not reveal specific binding of lacosamide to collapsin response mediator protein 2 (CRMP-2). Epilepsy Research, 102(1-2), 127-133. [Link]

  • ResearchGate. (2021). Binding free-energy analyses of CRMP-2 complexes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • PubMed. (2018). Straightforward α-Amino Nitrile Synthesis Through Mo(CO)6 -Catalyzed Reductive Functionalization of Carboxamides. Angewandte Chemie International Edition, 57(38), 12347-12351. [Link]

  • ResearchGate. (2020). Synthesis of 2‐aminobenzamide under various conditions[a]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of "2-Amino-N-ethylpropanamide" as a Novel Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-tiered protocol for the preclinical evaluation of "2-Amino-N-ethylpropanamide," a novel chemical entity with a structural resemblance to compounds with known anticonvulsant properties. Designed for researchers, scientists, and drug development professionals, this guide outlines a logical progression of in silico, in vitro, and in vivo studies to thoroughly characterize its potential as an anticonvulsant agent. The protocols herein are grounded in established methodologies and are designed to provide a robust data package for go/no-go decisions in early-stage drug discovery. We emphasize not only the procedural steps but also the underlying scientific rationale, enabling investigators to make informed decisions and troubleshoot potential challenges.

Introduction and Scientific Rationale

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to current anti-epileptic drugs (AEDs). This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The compound "this compound" belongs to a class of amino acid derivatives, some of which have demonstrated anticonvulsant activity in preclinical models.[1][2] The structural similarity of "this compound" to these compounds suggests it may interact with key neurological targets to suppress seizure activity.

This protocol is designed as a strategic screening cascade, commencing with foundational characterization and in silico profiling to predict drug-like properties. This is followed by a battery of in vivo anticonvulsant screens to assess broad-spectrum efficacy. Concurrently, a suite of in vitro assays will be employed to elucidate the potential mechanism of action, focusing on common targets of existing AEDs. This parallel approach of efficacy testing and mechanistic investigation is crucial for building a comprehensive understanding of the compound's therapeutic potential.

Compound Characterization and Formulation

A thorough characterization of "this compound" is a prerequisite for any biological evaluation to ensure its identity, purity, and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H12N2O[3]
Molecular Weight116.16 g/mol [3]
IUPAC NameThis compound[3]
CAS Number1078791-14-6[4]
AppearanceTo be determined-
SolubilityTo be determined in aqueous buffers and relevant vehicles-
Purity (by HPLC)>98%-
Pre-formulation Studies

The low aqueous solubility of many new chemical entities (NCEs) can be a significant hurdle for in vivo testing.[3][5] Therefore, a pre-formulation screen is essential to identify a suitable vehicle for both intravenous (IV) and oral (PO) administration in rodents.

Protocol 1: Solubility Assessment

  • Prepare a series of potential vehicles commonly used in preclinical studies.[4][6]

  • Add an excess of "this compound" to each vehicle.

  • Agitate the samples at room temperature for 24 hours to ensure equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Analyze the supernatant by a validated HPLC method to determine the concentration of the dissolved compound.

Table 2: Suggested Vehicles for Solubility Screening

VehicleCompositionPotential Route of Administration
Saline0.9% NaCl in waterIV, PO
PBS (pH 7.4)Phosphate-Buffered SalineIV, PO
5% DMSO / 95% Saline5% Dimethyl sulfoxide in SalineIV
10% Solutol HS 15 in Saline10% Macrogol 15 hydroxystearate in SalineIV, PO
20% Hydroxypropyl-β-cyclodextrin in water20% (w/v) HP-β-CD in waterIV, PO
0.5% Methylcellulose in water0.5% (w/v) Methylcellulose in waterPO
Corn Oil100% Corn OilPO

In Silico and In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify potential liabilities that could terminate drug development.[7][8]

In Silico ADME Prediction

A variety of computational models can predict the ADME properties of a compound based on its structure.[9][10]

Protocol 2: In Silico ADME Modeling

  • Utilize commercially available or open-source software (e.g., ADMETlab, SwissADME) to predict the following parameters for "this compound":

    • Aqueous solubility

    • LogP (lipophilicity)

    • Blood-brain barrier (BBB) penetration

    • Plasma protein binding

    • CYP450 inhibition and metabolism

    • Human Ether-à-go-go-Related Gene (hERG) inhibition potential

In Vitro ADME Assays

Experimental validation of key ADME parameters is essential.

Protocol 3: Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of the compound to metabolism by liver enzymes, primarily cytochrome P450s.[11][12]

  • Prepare a reaction mixture containing human or mouse liver microsomes, the test compound (e.g., 1 µM), and an NADPH regenerating system in a phosphate buffer (pH 7.4).[12]

  • Incubate the mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 4: Plasma Protein Binding Assay

This assay determines the fraction of the compound that is bound to plasma proteins, which can influence its distribution and efficacy.[1][2]

  • Utilize the rapid equilibrium dialysis (RED) method.[13]

  • Add the test compound to plasma from the species to be used in in vivo studies (e.g., mouse, rat).

  • Place the plasma in the sample chamber of the RED device, with buffer in the adjacent chamber, separated by a semipermeable membrane.

  • Incubate at 37°C until equilibrium is reached (typically 4-6 hours).

  • Quantify the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculate the fraction unbound (fu).

In Vivo Anticonvulsant Screening Cascade

A tiered approach to in vivo screening will efficiently evaluate the anticonvulsant potential of "this compound" against different seizure types.[14][15]

G cluster_0 Tier 1: Acute Seizure Models cluster_1 Tier 2: Therapy-Resistant Seizure Model cluster_2 Tier 3: Chronic Epilepsy Model MES Maximal Electroshock Seizure (MES) Test (Generalized Tonic-Clonic Seizures) SixHz 6-Hz Psychomotor Seizure Test (Focal Seizures) MES->SixHz If active PTZ Pentylenetetrazol (PTZ) Test (Myoclonic & Absence Seizures) PTZ->SixHz If active Neurotoxicity Rotarod Test (Motor Impairment) Kindling Hippocampal Kindling Model (Epileptogenesis & Chronic Seizures) SixHz->Kindling If active

Figure 1: A tiered in vivo screening workflow for "this compound".

Tier 1: Acute Seizure Models and Neurotoxicity

Protocol 5: Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.[16][17]

  • Animals: Adult male mice (e.g., C57BL/6, 20-25g).

  • Compound Administration: Administer "this compound" or vehicle via the predetermined route (PO or IV) at various doses.

  • Seizure Induction: At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

  • Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension. Protection is defined as the absence of this endpoint.

  • Data Analysis: Calculate the median effective dose (ED50) using probit analysis.

Protocol 6: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.[18][19]

  • Animals: Adult male mice.

  • Compound Administration: Administer the test compound or vehicle.

  • Seizure Induction: At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Endpoint: Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.

  • Data Analysis: Determine the ED50.

Protocol 7: Rotarod Test for Neurotoxicity

This test assesses for motor impairment, a common side effect of AEDs.[20][21]

  • Animals: Adult male mice.

  • Training: Train the mice to stay on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for a predetermined period.

  • Compound Administration: Administer the test compound or vehicle at doses used in the efficacy studies.

  • Testing: At the time of peak effect, place the mice on the rotarod and measure the latency to fall.

  • Data Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the test. The Protective Index (PI = TD50/ED50) can then be calculated as a measure of the therapeutic window.

Tier 2: Therapy-Resistant Seizure Model

Protocol 8: 6-Hz Psychomotor Seizure Test

This model is used to identify compounds that may be effective against therapy-resistant focal seizures.[12][22]

  • Animals: Adult male mice.

  • Compound Administration: Administer the test compound or vehicle.

  • Seizure Induction: At the time of peak effect, deliver a low-frequency electrical stimulus (6 Hz, 32 mA, 3 seconds) via corneal electrodes.

  • Endpoint: Observe the animal for stereotyped behaviors such as stun position, forelimb clonus, and twitching of the vibrissae. Protection is defined by the animal resuming normal exploratory behavior within 10 seconds.

  • Data Analysis: Determine the ED50.

Mechanistic Investigation: In Vitro Assays

Based on the mechanisms of action of common AEDs, the following in vitro assays are proposed to elucidate how "this compound" may exert its anticonvulsant effects.[5][7][8]

G cluster_0 Potential Mechanisms of Action cluster_1 In Vitro Assays Na_Channel Modulation of Voltage-Gated Sodium Channels Patch_Clamp Whole-Cell Patch Clamp Electrophysiology Na_Channel->Patch_Clamp Ca_Channel Modulation of Voltage-Gated Calcium Channels Ca_Channel->Patch_Clamp GABA_System Enhancement of GABAergic Neurotransmission GABA_Assay GABA Receptor Binding/ Function Assays GABA_System->GABA_Assay Glutamate_System Reduction of Glutamatergic Neurotransmission Glutamate_Release Glutamate Release Assay Glutamate_System->Glutamate_Release SV2A Binding to Synaptic Vesicle Protein 2A (SV2A) SV2A_Binding SV2A Radioligand Binding Assay SV2A->SV2A_Binding

Figure 2: Proposed mechanisms of action and corresponding in vitro assays.

Modulation of Voltage-Gated Ion Channels

Protocol 9: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in neuronal cells.[15][23]

  • Cell Culture: Use a suitable neuronal cell line (e.g., SH-SY5Y for sodium channels, Neuro-2a for calcium channels) or primary cultured neurons.

  • Recording: Obtain whole-cell patch-clamp recordings.

  • Voltage Protocols: Apply specific voltage protocols to elicit currents from voltage-gated sodium or calcium channels.

  • Compound Application: Perfuse "this compound" at various concentrations onto the cells and record changes in the ion channel currents.

  • Data Analysis: Analyze the effects on channel kinetics (e.g., activation, inactivation, recovery from inactivation) and calculate the IC50 for channel block.

Modulation of Neurotransmitter Systems

Protocol 10: Glutamate Release Assay

This assay measures the effect of the compound on the release of the excitatory neurotransmitter glutamate from nerve terminals.[16][24]

  • Preparation: Isolate synaptosomes from rodent brain tissue or use cultured primary cortical neurons.

  • Loading: Pre-load the preparations with a marker (e.g., [3H]D-aspartate, a non-metabolizable analog of glutamate).

  • Stimulation: Depolarize the preparations (e.g., with high K+ concentration) in the presence or absence of "this compound" at various concentrations.

  • Measurement: Collect the superfusate and measure the amount of released radioactivity using a scintillation counter.

  • Data Analysis: Determine the effect of the compound on depolarization-evoked glutamate release and calculate the IC50.

Protocol 11: SV2A Radioligand Binding Assay

This assay determines if the compound binds to the synaptic vesicle protein 2A, the target of levetiracetam.[25][26]

  • Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue.

  • Binding Reaction: Incubate the membranes with a radiolabeled SV2A ligand (e.g., [3H]levetiracetam or a more specific ligand) and varying concentrations of "this compound".

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity on the filters.

  • Data Analysis: Determine the ability of "this compound" to displace the radioligand and calculate its binding affinity (Ki).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 3: Summary of In Vivo Efficacy and Toxicity of this compound

AssayEndpointED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
MESTonic Hindlimb Extension
scPTZClonic Seizures
6-Hz (32 mA)Psychomotor Seizures
RotarodMotor Impairment--

Conclusion

The systematic application of the protocols outlined in this document will provide a comprehensive preclinical profile of "this compound" as a potential anticonvulsant. The data generated will enable a thorough assessment of its efficacy, safety window, and potential mechanism of action, forming a solid foundation for further development.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 541608, this compound. Retrieved from [Link]

  • Andricopulo, A. D., Salum, L. B., & Abraham, D. J. (2009). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. In R. S. Bohacek (Ed.), Methods in Molecular Biology, vol. 575. Humana Press.
  • Dahan, A., & Miller, J. M. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 137-144.
  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Pharmacological and Toxicological Methods, 68(2), 284-295.
  • Chimirri, A., De Sarro, A., De Sarro, G., Grasso, S., Quartarone, S., & Zappala, M. (1998).
  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Gupta, R., et al. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Chemical Biology (pp. 1-24). Springer, Singapore.
  • Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmacy and Pharmacology, 62(11), 1619-1629.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Slideshare. (2018). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
  • Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • ResearchGate. (2014). Development of predictive in silico models for ADME properties. Retrieved from [Link]

  • Xeno-Tools. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Villalobos, M. F., & Serratos, I. N. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(15), 5865.
  • ResearchGate. (2020). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Neurofit. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. Retrieved from [Link]

  • Toyonaga, T., et al. (2020). Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging. Molecular Imaging and Biology, 22(6), 1547-1556.
  • Semantic Scholar. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy research, 47(3), 217-227.
  • Xie, B., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(11), 4186-4210.
  • ResearchGate. (2004). Solubilizing Excipients in Oral and Injectable Formulations | Request PDF. Retrieved from [Link]

  • Li, S., et al. (2019). Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates. ACS Chemical Neuroscience, 10(5), 2499-2508.
  • Hascup, E. R., & Hascup, K. N. (2011). Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology. ACS chemical neuroscience, 2(12), 737-746.
  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit-9.37.
  • NIEHS. (2022). Toxicity Specifications: Chapter 10. Neurobehavioral Testing. Retrieved from [Link]

  • Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13205.
  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit-5.22.
  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from [Link]

  • ResearchGate. (2014). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Retrieved from [Link]

  • Axon Instruments. (n.d.). Patch-Clamp Protocol. Retrieved from [Link]

  • protocols.io. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). Retrieved from [Link]

  • Okun, E., et al. (2005). Detection of glutamate release from neurons by genetically encoded surface-displayed FRET nanosensors. Proceedings of the National Academy of Sciences, 102(24), 8715-8720.
  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • IMPC. (n.d.). Rotarod Protocol. Retrieved from [Link]

  • ResearchGate. (2020). Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging | Request PDF. Retrieved from [Link]

  • Dallas, M., & Bell, D. (Eds.). (2021). Patch Clamp Electrophysiology Methods and Protocols. Humana Press.
  • Ogden, D., & Stanfield, P. (1987). Patch clamp techniques for single channel and whole-cell recording. In Microelectrode Techniques (pp. 63-95). John Wiley & Sons, Ltd.

Sources

Application Notes and Protocols for High-Throughput Screening of "2-Amino-N-ethylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Small Molecule Modulators

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds. "2-Amino-N-ethylpropanamide," a small molecule with the chemical formula C5H12N2O, represents a class of amino acid derivatives that hold potential as modulators of various biological targets. While its specific biological activity is not extensively documented in publicly available literature, its structural resemblance to substrates of peptidases and other enzymes makes it a candidate for inclusion in screening libraries aimed at identifying enzyme inhibitors or receptor modulators. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "this compound" in a hypothetical high-throughput screening campaign targeting protease activity.

Scientific Rationale: Targeting Proteases in Drug Discovery

Proteases are a large and diverse family of enzymes that play critical roles in a multitude of physiological and pathological processes, including protein turnover, signaling cascades, and viral replication.[1] Dysregulation of protease activity is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and infectious diseases, making them a significant class of drug targets.[2] The fundamental principle of a protease inhibitor screening assay is to identify compounds that can specifically attenuate the catalytic activity of a target protease.

The chemical structure of "this compound," featuring an amide bond and a free amino group, makes it a plausible candidate for interaction with the active site of certain proteases. Many known protease inhibitors are peptide mimics that interact with the enzyme's substrate-binding pockets. Therefore, including "this compound" in a diverse chemical library for screening against a specific protease is a rational approach to discovering novel protease inhibitors.

Hypothetical High-Throughput Screening of a Protease Target

This section outlines a detailed protocol for a fluorescence-based HTS assay designed to identify inhibitors of a generic serine protease. "this compound" is presented here as a representative test compound within a larger small molecule library.

Assay Principle

The assay is based on the principle of Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate is labeled with a donor fluorophore and a quencher molecule. In its intact state, the close proximity of the donor and quencher results in the suppression of the donor's fluorescence. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in fluorescence intensity. A compound that inhibits the protease will prevent substrate cleavage, resulting in a low fluorescence signal.[2][3]

Materials and Reagents
ReagentSupplierCatalog No.Storage
Serine Protease (e.g., Trypsin)Sigma-AldrichT1426-20°C
FRET-based Peptide SubstrateAnaSpecAS-61132-20°C
Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)In-house preparationN/A4°C
This compoundChemSceneCS-0298607Room Temperature
Small Molecule LibraryVariousN/A-20°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temperature
384-well black, flat-bottom platesCorning3710Room Temperature
Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plates Compound Library Dilution (incl. This compound) Dispense_Compound Dispense Compounds to 384-well plate Compound_Plates->Dispense_Compound Reagent_Prep Reagent Preparation (Enzyme, Substrate) Dispense_Enzyme Add Enzyme Solution Reagent_Prep->Dispense_Enzyme Incubate_1 Incubate (Pre-incubation) Dispense_Compound->Incubate_1 Dispense_Enzyme->Incubate_1 Dispense_Substrate Add Substrate Solution Incubate_1->Dispense_Substrate Incubate_2 Incubate (Kinetic Read) Dispense_Substrate->Incubate_2 Read_Plate Read Fluorescence (Plate Reader) Incubate_2->Read_Plate Data_QC Data Quality Control (Z'-factor) Read_Plate->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID

Caption: High-Throughput Screening Workflow for Protease Inhibitors.

Detailed Protocol

1. Compound Plate Preparation: a. Prepare a stock solution of "this compound" and all other library compounds in 100% DMSO at a concentration of 10 mM. b. Using an automated liquid handler, perform serial dilutions to create a working concentration of 1 mM in DMSO. c. In a 384-well compound plate, dispense 1 µL of each compound stock solution. For controls, dispense 1 µL of DMSO (negative control) and 1 µL of a known protease inhibitor (positive control).

2. Reagent Preparation: a. Enzyme Working Solution: Dilute the serine protease stock in assay buffer to the final working concentration (e.g., 10 nM). The optimal concentration should be determined in the assay development phase. b. Substrate Working Solution: Dilute the FRET peptide substrate stock in assay buffer to the final working concentration (e.g., 5 µM). The optimal concentration should be at or below the Michaelis-Menten constant (Km) of the enzyme for the substrate.

3. Assay Execution (in 384-well assay plates): a. Transfer 50 nL of the compound solutions from the compound plate to the 384-well assay plate using a pintool or acoustic liquid handler. b. Add 10 µL of the enzyme working solution to all wells. c. Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing. d. Pre-incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction. e. Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells. f. Immediately place the plate in a fluorescence plate reader capable of kinetic reads.

4. Data Acquisition: a. Measure the fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) every minute for 30 minutes at 30°C.

Data Analysis and Quality Control

A robust HTS assay requires stringent quality control to ensure the reliability of the results. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.

Z'-Factor Calculation: The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos = standard deviation of the positive control

  • σ_neg = standard deviation of the negative control

  • μ_pos = mean of the positive control

  • μ_neg = mean of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hit Identification: a. The rate of reaction (slope of the kinetic read) is calculated for each well. b. The percent inhibition for each test compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Rate_compound - Rate_pos) / (Rate_neg - Rate_pos))

c. A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or three standard deviations from the mean of the negative controls).

Mechanism of Action & Scientific Rationale: A Self-Validating System

The described protocol incorporates elements that contribute to a self-validating system. The use of both positive and negative controls on every plate allows for the real-time monitoring of assay performance and the calculation of the Z'-factor. A consistent Z'-factor above 0.5 validates the robustness and reproducibility of the screen.

Should "this compound" be identified as a "hit" in the primary screen, further studies would be required to confirm its activity and elucidate its mechanism of action. These follow-up or "confirmatory" assays are crucial to eliminate false positives.

Hit_Validation Primary_Screen Primary HTS (Single Concentration) Hit_Compounds Initial 'Hits' (e.g., this compound) Primary_Screen->Hit_Compounds Dose_Response Dose-Response Curve (IC50 Determination) Hit_Compounds->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Hit_Compounds->Orthogonal_Assay Confirmed_Hit Confirmed Hit Dose_Response->Confirmed_Hit Orthogonal_Assay->Confirmed_Hit Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics) Confirmed_Hit->Mechanism_Studies

Caption: Hit Confirmation and Validation Workflow.

Troubleshooting Common HTS Issues

IssuePotential CauseSuggested Solution
Low Z'-factor (<0.5) - Reagent instability- Inconsistent liquid handling- High background fluorescence- Prepare fresh reagents daily- Calibrate and maintain liquid handlers- Screen for autofluorescent compounds
High number of false positives - Compound aggregation- Assay interference (e.g., fluorescence quenching)- Add 0.01% Triton X-100 to the assay buffer- Perform counter-screens to identify interfering compounds
High number of false negatives - Low compound concentration- Insufficient pre-incubation time- Increase compound screening concentration- Optimize pre-incubation time

Conclusion

While the specific biological role of "this compound" remains to be fully elucidated, its chemical structure makes it a valuable component of small molecule libraries for high-throughput screening. The detailed protocol provided herein for a fluorescence-based protease inhibitor assay serves as a robust framework for its evaluation. By employing rigorous quality control measures and a systematic hit validation process, researchers can confidently identify and characterize novel bioactive compounds, paving the way for future therapeutic developments.

References

  • Škalamera, D., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Viruses, 12(11), 1227. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR protocols, 3(4), 101794. [Link]

  • PubChem. This compound. [Link]

  • Lee, B. H., et al. (2010). A high-throughput screening method for identification of inhibitors of the deubiquitinating enzyme USP14. Current protocols in chemical biology, 2(4), 215-231. [Link]

  • Routzahn, K. M., & Waugh, D. S. (2022). High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2. SLAS discovery : advancing life sciences R & D, 27(3), 125–133. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-ethylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this important alaninamide derivative. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

The synthesis of this compound, while seemingly straightforward, involves a critical amide bond formation between alanine and ethylamine. This process requires careful control of protecting groups and coupling conditions to avoid side reactions and ensure the integrity of the final product.[1] This guide will walk you through the common pitfalls and their solutions in a practical question-and-answer format.

I. Common Synthesis Pathway & Potential Pitfalls

A prevalent and logical synthetic route to this compound involves the coupling of an N-protected alanine derivative with ethylamine, followed by the removal of the protecting group. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for the amino functionality of alanine due to its stability and ease of removal under acidic conditions.[][3]

The general workflow is as follows:

Synthesis_Workflow Boc_Ala Boc-L-Alanine Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) Boc_Ala->Coupling Ethylamine Ethylamine Ethylamine->Coupling Boc_Product Boc-2-Amino-N-ethylpropanamide Coupling->Boc_Product Deprotection Boc Deprotection (e.g., 4M HCl in Dioxane) Boc_Product->Deprotection Final_Product This compound (as HCl salt) Deprotection->Final_Product Purification Purification (Recrystallization or Chromatography) Final_Product->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis

Caption: A typical synthetic workflow for this compound.

II. Troubleshooting Guide: Impurities and Side Reactions

Q1: My final product shows a significant amount of unreacted Boc-L-alanine. What could be the cause?

A1: The presence of unreacted Boc-L-alanine in your final product points to an incomplete or inefficient amide coupling reaction. Several factors can contribute to this issue:

  • Ineffective Coupling Reagents: The choice and quality of your coupling reagents are paramount. Reagents like HATU, HBTU, or EDC are commonly used to activate the carboxylic acid of Boc-L-alanine for attack by ethylamine.[4][5] If these reagents are old or have degraded, their efficiency will be compromised.

  • Suboptimal Reaction Conditions: Amide coupling reactions are sensitive to temperature, solvent, and the presence of a non-nucleophilic base (e.g., DIPEA or triethylamine).[6] The base is crucial for scavenging the acid produced during the reaction and ensuring the ethylamine is in its free-base form.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete conversion. It is common practice to use a slight excess of the amine and coupling reagents to drive the reaction to completion.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use fresh, high-quality coupling reagents. If in doubt, test the reagent on a small-scale, well-established reaction.

  • Optimize Reaction Conditions:

    • Solvent: Ensure you are using a suitable aprotic solvent like DMF or DCM.[6]

    • Base: Use the recommended equivalents of a non-nucleophilic base. DIPEA is a common choice.[6]

    • Temperature: While many coupling reactions proceed at room temperature, some may require gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Adjust Stoichiometry: A typical starting point is to use 1.1 equivalents of the coupling reagent and 1.2-1.5 equivalents of ethylamine relative to Boc-L-alanine.

ParameterRecommended Range
Boc-L-Alanine1.0 eq
Ethylamine1.2 - 1.5 eq
Coupling Reagent (e.g., HATU)1.1 eq
Base (e.g., DIPEA)2.0 - 2.5 eq
Q2: I am observing a byproduct with a mass corresponding to the dipeptide Boc-Ala-Ala-NHEt. How can I prevent this?

A2: The formation of a dipeptide impurity suggests that the deprotected this compound is reacting with another molecule of activated Boc-L-alanine. This can occur under specific circumstances:

  • Slow Amine Addition: If ethylamine is added too slowly to the activated Boc-L-alanine, a portion of the activated intermediate may react with any free alanine present.

  • In Situ Deprotection: If any of the Boc protecting group is prematurely removed during the coupling step, the resulting free amine of the product can react further.

Prevention Strategies:

  • Control Reagent Addition: Add the ethylamine to the reaction mixture containing the activated Boc-L-alanine in a timely manner.

  • Maintain Anhydrous Conditions: Water can sometimes facilitate side reactions. Ensure all glassware is dry and use anhydrous solvents.

  • Purification of Intermediate: If the problem persists, consider purifying the Boc-protected intermediate before proceeding to the deprotection step. This will remove any unreacted starting materials or dipeptide byproducts.

Q3: The Boc deprotection step is sluggish, and I'm seeing side products from tert-butylation. How can I improve this step?

A3: Incomplete or problematic Boc deprotection is a common hurdle. The tert-butyl cation generated during deprotection can lead to unwanted side reactions.[7]

  • Insufficient Acid: The most common reason for incomplete deprotection is an insufficient amount or concentration of acid.

  • Inappropriate Acid/Solvent System: While TFA in DCM is a classic method, 4M HCl in dioxane is often preferred as it can be easier to remove and may lead to fewer side reactions.[8][9]

  • Presence of Nucleophiles: The tert-butyl cation is an electrophile and can be scavenged by nucleophiles present in the reaction mixture, leading to tert-butylated byproducts.[]

Optimized Deprotection Protocol:

Deprotection_Troubleshooting Start Crude Boc-Protected Amide Problem Sluggish Reaction & t-Butylation Side Products Start->Problem Cause1 Insufficient Acid Problem->Cause1 Cause2 Inappropriate Acid/Solvent Problem->Cause2 Cause3 Presence of Nucleophiles Problem->Cause3 Solution1 Use Excess Acid (e.g., 4M HCl in Dioxane) Cause1->Solution1 Solution2 Switch to HCl/Dioxane Cause2->Solution2 Solution3 Add Scavengers (e.g., Anisole, Thioanisole) Cause3->Solution3 Outcome Clean & Complete Deprotection Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for Boc deprotection.

Detailed Steps:

  • Choice of Acid: Use a solution of 4M HCl in dioxane. Add this solution in excess to the crude Boc-protected amide.[6]

  • Monitoring: Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS until the starting material is no longer visible.[8]

  • Workup:

    • If the hydrochloride salt precipitates, it can be collected by filtration.

    • If no precipitate forms, the solvent and excess HCl can be removed under reduced pressure.

    • To remove residual acid, co-evaporation with a solvent like toluene can be effective.[8]

  • Use of Scavengers: If tert-butylation is a persistent issue, consider adding a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[]

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: The purification of the final this compound, often as its hydrochloride salt, can be challenging due to its polarity and potential for water solubility.

  • Recrystallization: This is often the most effective method for purifying the hydrochloride salt. A common solvent system is ethanol/ether.[6] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Cooling the mixture should induce crystallization of the pure product.

  • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be employed. Due to the polar nature of the product, a polar mobile phase will be required. A common system is a gradient of methanol in dichloromethane, often with a small amount of triethylamine to prevent streaking on the column.

  • Aqueous Workup: Before purification, an aqueous workup can remove many water-soluble impurities. This typically involves dissolving the crude product in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[6]

III. Frequently Asked Questions (FAQs)

Q: Can I use a different protecting group for alanine?

A: Yes, other protecting groups can be used. The benzyloxycarbonyl (Z or Cbz) group is another common choice for amine protection. However, its removal typically requires catalytic hydrogenation (e.g., H2/Pd), which may not be compatible with other functional groups in more complex molecules.[3] The Fmoc group is also widely used, particularly in solid-phase peptide synthesis, and is removed under basic conditions.[3]

Q: Is it possible to synthesize this compound without a protecting group?

A: Direct coupling of alanine and ethylamine without protecting groups is generally not advisable. It would lead to a mixture of products, including the desired amide, as well as dipeptides and other polymers, making purification extremely difficult. Protecting groups are essential for controlling the regioselectivity of the reaction.[10]

Q: What are the key analytical techniques for characterizing the final product?

A: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the absence of significant impurities.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[6]

IV. References

  • University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

  • Albericio, F., & Isidro-Llobet, A. (2011). Amino Acid-Protecting Groups. ResearchGate.

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Theanine synthesis from glutamic acid and ethylamine. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-amino-N-ethyl-N-hydroxypropanamide. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). Ethylamine Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2025). ALANINE SYNTHESIS. #ncchem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (r)-2-Amino-n-ethyl-propanamide. Retrieved from [Link]

  • Chemsrc. (n.d.). N-Ethyl-N-[(1-methyl-4-piperidinyl)methyl]-L-alaninamide. Retrieved from [Link]

  • Google Patents. (n.d.). Improved synthesis method of l-theanine. Retrieved from

  • ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity profile of amino acids?. Retrieved from [Link]

  • Google Patents. (n.d.). N-aralkyl-2-amino-propanamides, methods for their preparation and compositions containing them. Retrieved from

  • Google Patents. (n.d.). Method for producing and purifying 3-aminopropanol. Retrieved from

  • Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Retrieved from

Sources

Technical Support Center: Optimizing "2-Amino-N-ethylpropanamide" Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter when initiating an in vivo dosing study for a novel compound.

Q1: Where do I begin with determining the in vivo dosage for a new compound like 2-Amino-N-ethylpropanamide?

The essential first step is to conduct a dose-ranging study, often starting with a Maximum Tolerated Dose (MTD) study.[3][4][5][6] The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects over a specified period.[7][8] This crucial experiment establishes the upper safety limit and informs the dose levels for subsequent efficacy studies.[6][8]

Q2: How can I estimate a starting dose for my initial MTD study based on in vitro data (e.g., IC50)?

Direct mathematical conversion from in vitro IC50 to an in vivo dose is not straightforward, as it doesn't account for the compound's absorption, distribution, metabolism, and excretion (ADME).[9][10][11] However, in vitro data is the logical starting point. A common practice is to select a starting dose that is expected to achieve a plasma concentration (Cmax) several times higher than the in vitro IC50 or EC50 value.[12] If pharmacokinetic (PK) data is unavailable, allometric scaling from data on similar compounds or a thorough literature review for the compound class can provide guidance.[11] It is often recommended to start with a low dose and escalate gradually.[11]

Q3: What are the critical physicochemical properties of this compound that I need to consider?

Key properties for this compound (Molecular Formula: C5H12N2O, Molecular Weight: 116.16 g/mol [13]) that will influence your study include:

  • Solubility: This determines the choice of vehicle for administration. Poorly soluble compounds present significant challenges.

  • Stability: The compound must be stable in the chosen vehicle and under physiological conditions. Instability can lead to inaccurate dosing and misleading results.[14]

  • pKa: The ionization state affects absorption and distribution.

  • Lipophilicity (LogP): This impacts cell membrane permeability and distribution into tissues.

Q4: How do I select an appropriate administration vehicle?

The vehicle choice depends entirely on the compound's solubility and the intended route of administration.[15]

  • Aqueous Solutions: For water-soluble compounds, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are ideal as they are isotonic and well-tolerated.[15][16]

  • Co-solvents & Surfactants: For compounds with poor aqueous solubility, mixtures including Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), or Tween 80 can be used.[17] However, it is critical to keep the concentration of these agents low (e.g., DMSO <5-10%) as they can have their own biological effects and toxicities.[15][18][19]

  • Suspensions: If the compound cannot be dissolved, it can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC).[17]

  • Oil-Based Vehicles: For highly lipophilic compounds, oils like corn oil or sesame oil can be used for oral or intraperitoneal routes.[15]

Crucially, a vehicle-only control group must be included in every experiment to ensure that any observed effects are due to the compound and not the vehicle itself. [15][17]

Part 2: Core Experimental Protocols & Methodologies

This section provides detailed, step-by-step methodologies for the foundational experiments required to optimize an in vivo dose.

Workflow for In Vivo Dose Optimization

The overall process follows a logical progression from safety assessment to efficacy testing, guided by pharmacokinetic analysis.

Dosing_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Testing InVitro In Vitro Data (IC50, EC50) MTD Protocol 1: Maximum Tolerated Dose (MTD) Study InVitro->MTD Estimate Starting Dose PK_Study Protocol 2: Single-Dose PK Study MTD->PK_Study Select Safe Doses (e.g., MTD, 1/2 MTD) Dose_Range Protocol 3: Dose-Ranging Efficacy Study PK_Study->Dose_Range Inform Dose Selection & Frequency based on Exposure (AUC) & T1/2 Optimal_Dose Identify Optimal Therapeutic Dose Dose_Range->Optimal_Dose Establish Dose-Response Relationship

Caption: Overall workflow for optimizing in vivo dosage.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that does not cause mortality or significant signs of toxicity.[7][20]

Methodology:

  • Animal Selection: Use a small cohort of healthy animals (e.g., n=3-5 per group) of the same species and strain planned for efficacy studies.[20]

  • Dose Selection:

    • Select a starting dose based on in vitro data or literature on similar compounds.[21]

    • Prepare a series of escalating doses, typically using a geometric progression (e.g., 10, 30, 100 mg/kg).[21]

  • Administration: Administer a single dose of the compound via the intended route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.

  • Observation Period: Monitor animals closely for the first few hours post-administration for acute toxic effects.[20] Continue observations for 7-14 days for signs of delayed toxicity.[22]

  • Endpoints:

    • Clinical Observations: Record signs of toxicity such as lethargy, ataxia, ruffled fur, or changes in respiration.

    • Body Weight: Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[23]

    • Mortality: Record any deaths. The MTD is the highest dose that does not result in mortality or severe, irreversible toxic effects.[7][8]

Data Presentation: Sample MTD Study Design

GroupDose (mg/kg)NRouteKey Observations
1Vehicle3IPNormal activity, consistent weight gain
2103IPNormal activity, consistent weight gain
3303IPMild, transient lethargy post-dose, weight gain comparable to control
41003IPSignificant lethargy for 4h, 10% body weight loss by Day 2, recovered by Day 5
53003IPSevere ataxia, >20% body weight loss, study endpoint met
Conclusion MTD is estimated to be near 100 mg/kg for a single IP dose.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To understand the ADME profile of this compound, specifically its concentration over time in the plasma.[9][10] This data is critical for relating dose to exposure and determining dosing frequency.[24][25]

Methodology:

  • Animal Selection: Use cannulated rodents if possible to allow for serial blood sampling from the same animal. If not, use satellite groups of animals for terminal blood collection at each time point.

  • Dose Selection: Select one or two well-tolerated doses from the MTD study (e.g., the MTD and a lower dose).

  • Administration & Sampling:

    • Administer a single dose of the compound.

    • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot plasma concentration versus time to determine key PK parameters.

Key PK Parameters to Analyze

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • T½ (Half-life): Time for the plasma concentration to decrease by half. This is critical for determining dosing frequency.[3]

Protocol 3: Dose-Ranging Efficacy Study

Objective: To identify the dose (or range of doses) of this compound that produces the desired therapeutic effect and to establish a dose-response relationship.[3][4]

Methodology:

  • Animal Model: Use a validated disease model relevant to the compound's proposed mechanism of action.

  • Dose Selection:

    • Select 3-4 dose levels based on the MTD and PK data.[3]

    • The highest dose should be at or below the MTD.

    • The doses should be spaced to define a dose-response curve.

    • PK data should inform if the selected doses will maintain plasma concentrations above the in vitro IC50 for a sufficient duration.

  • Study Groups: Include a vehicle control group and potentially a positive control (standard-of-care) group.[26]

  • Administration: Dose animals according to a schedule determined by the PK data (e.g., once daily, twice daily).

  • Efficacy Endpoints: Measure relevant pharmacodynamic (PD) or efficacy markers at the end of the study (e.g., tumor volume, reduction in a specific biomarker, behavioral changes).

  • Data Analysis: Plot the efficacy endpoint against the dose to visualize the dose-response relationship and identify the minimum effective dose (MED) and the optimal therapeutic dose.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo dosing studies.

Troubleshooting_Tree Start Problem Encountered NoEfficacy No Efficacy Observed Start->NoEfficacy Toxicity Unexpected Toxicity at 'Safe' Doses Start->Toxicity Variability High Variability / Poor Reproducibility Start->Variability CheckPK Action: Run PK study at efficacious dose. NoEfficacy->CheckPK CheckVehicle Action: Assess vehicle toxicity. Review MTD data. Toxicity->CheckVehicle CheckProc Action: Review all procedures. Variability->CheckProc LowExposure Result: Low Exposure (AUC/Cmax)? CheckPK->LowExposure Reformulate Solution: Reformulate. Improve solubility/ bioavailability. Change route. LowExposure->Reformulate Yes ReEvaluate Solution: Re-evaluate MoA. Is in vivo model appropriate? Is target engagement achieved? LowExposure->ReEvaluate No VehicleToxic Result: Vehicle causing effect? CheckVehicle->VehicleToxic NewVehicle Solution: Select a more inert vehicle (e.g., saline, CMC). Reduce co-solvent %. VehicleToxic->NewVehicle Yes DoseTooHigh Solution: MTD was overestimated. Reduce dose. Check for metabolite toxicity or off-target effects. VehicleToxic->DoseTooHigh No ProcIssue Result: Inconsistent dosing, formulation, or animal handling? CheckProc->ProcIssue Standardize Solution: Standardize SOPs. Ensure formulation homogeneity. Train staff on techniques. ProcIssue->Standardize Yes AnimalIssue Solution: Check animal health, age, weight, and source. Increase group size (n). ProcIssue->AnimalIssue No

Caption: Decision tree for troubleshooting common in vivo issues.

Q: Problem: I'm not observing any efficacy, even at doses approaching the MTD.

  • A: Causal Analysis & Solution:

    • Insufficient Target Exposure: The most common reason for a lack of efficacy is that the compound is not reaching its biological target at a high enough concentration for a long enough time.[9][25] You must perform a PK study (Protocol 2) to confirm that the plasma exposure (AUC) is sufficient to cover the in vitro IC50.

    • Poor Bioavailability/Solubility: If PK analysis reveals low exposure, the compound may be poorly absorbed or rapidly metabolized.[10] Consider reformulating in a different vehicle to improve solubility or changing the route of administration (e.g., from oral to intraperitoneal) to bypass first-pass metabolism.[27]

    • Flawed Hypothesis: If PK/PD data shows adequate exposure and target engagement but still no efficacy, the underlying hypothesis linking the target to the disease model may need re-evaluation.[28]

Q: Problem: I'm observing unexpected toxicity at doses previously determined to be safe in the MTD study.

  • A: Causal Analysis & Solution:

    • Repeated Dosing Toxicity: MTD studies are often single-dose, while efficacy studies involve repeated dosing. The compound may accumulate or cause cumulative toxicity not seen after one dose. Review the compound's half-life (T½). If it is long, consider reducing the dosing frequency or the dose itself.

    • Vehicle Toxicity: Some vehicles, especially those with co-solvents like DMSO or PEG, can cause toxicity with repeated administration.[18][19] Always run a multi-dosed vehicle control group and observe for adverse effects. If the vehicle is the issue, it must be reformulated.

    • Metabolite Toxicity: A metabolite of the parent compound, not the compound itself, could be causing the toxicity. This is a more complex issue that may require metabolite identification studies.

Q: Problem: My results are not reproducible between experimental cohorts.

  • A: Causal Analysis & Solution:

    • Procedural Drift: Small, unintentional variations in procedure can lead to large variations in results.[29] Ensure that dosing technique (e.g., gavage depth, injection site), timing, and volume are consistent. Standardize all protocols (SOPs) and ensure all personnel are thoroughly trained.

    • Formulation Inconsistency: If your compound is a suspension, it may not be homogenous. Ensure it is thoroughly mixed (e.g., vortexing) before each animal is dosed to prevent variability in the administered concentration.

    • Animal Variability: Factors such as the health status, age, weight, and even the microbiome of the animals can impact results.[26] Source animals from a reliable vendor and allow for a proper acclimation period. Ensure randomization of animals into treatment groups. If variability remains high, increasing the number of animals per group (n) may be necessary to achieve statistical power.

References

  • Vehicles for In Vivo Drug Administration. (2014). ResearchGate. [Link]

  • Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach. (n.d.). PubMed. [Link]

  • Dose-ranging study. (n.d.). Wikipedia. [Link]

  • Dose-ranging studies (including discovery, preclinical and clinical). (n.d.). GARDP Revive. [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). ReadyToPub. [Link]

  • The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development. (n.d.). PubMed Central (PMC). [Link]

  • Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. (2009). Taylor & Francis Online. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. [Link]

  • FDA S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2012). LinkedIn. [Link]

  • The Importance of Pharmacokinetics in Early Drug Discovery. (n.d.). Vasiliadis Medical Books. [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • Dose Range Finding. (n.d.). Hoeford Research Limited. [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Stanford University. [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. (n.d.). Pharmacology Discovery Services. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]

  • FDA S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals (2012). (n.d.). NorthEast BioLab. [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Laboratories. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. (2018). Publishing at the Library. [Link]

  • Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. (2020). Juniper Publishers. [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (n.d.). PubMed Central (PMC). [Link]

  • How to calculate a right dose for in vivo study? (2016). ResearchGate. [Link]

  • Guidance Document on Using In Vitro Data to Estimate In Vivo Starting Doses for Acute Toxicity. (n.d.). National Toxicology Program (NTP). [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). IONTOX. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. (2018). ResearchGate. [Link]

  • Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. [Link]

  • (r)-2-Amino-n-ethyl-propanamide. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • 2-amino-N-ethyl-N-hydroxypropanamide. (2025). ChemSynthesis. [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. (n.d.). National Toxicology Program (NTP). [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). U.S. Food and Drug Administration (FDA). [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • How to Troubleshoot Experiments that Just Aren't Working. (2021). ZAGENO. [Link]

  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021). YouTube. [Link]

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (2016). AACR Journals. [Link]

  • How do you deal with experiments not working no matter how much effort you put in? (2022). Reddit. [Link]

  • Avoiding InVivo Study Pitfalls. (2023). YouTube. [Link]

  • Troubleshooting and optimizing lab experiments. (2022). The Bumbling Biochemist. [Link]

  • Paving the way for small-molecule drug discovery. (n.d.). PubMed Central (PMC). [Link]

  • In Vivo Assay Guidelines. (2012). NCBI Bookshelf. [Link]

  • Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for 2-Amino-N-ethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common issues faced in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

This compound is a small organic molecule featuring a primary amine and an amide functional group. Its structure suggests a degree of polarity, which can lead to complex solubility behavior. While the amide and amine groups can form hydrogen bonds with water, the ethyl group introduces some hydrophobic character. This balance often results in limited solubility in both purely aqueous and highly non-polar organic solvents, creating challenges for researchers who need to prepare solutions of a specific concentration for their experiments.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?

This is a common issue known as "crashing out." It typically occurs when a compound is dissolved in a high-concentration organic solvent (like DMSO) to create a stock solution, which is then diluted into an aqueous buffer. The organic solvent is miscible with the buffer, but the compound itself may not be soluble in the final, predominantly aqueous environment. This leads to the compound precipitating out of the solution. The key is to ensure that the final concentration of the organic solvent in your working solution is low enough to be tolerated and that the final concentration of your compound does not exceed its solubility limit in the aqueous buffer.

Q3: Can I heat the solution to improve the solubility of this compound?

Heating can be a viable method to increase the dissolution rate and solubility of many compounds. However, this approach should be used with caution for this compound. The presence of the amide bond raises concerns about potential hydrolysis, especially at non-neutral pH and elevated temperatures. Before employing heat, it is crucial to assess the thermal stability of the compound in your chosen solvent system. A preliminary experiment to check for degradation by techniques like HPLC or LC-MS after heating is recommended.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubility Issues

If you are facing difficulties in dissolving this compound, follow this systematic troubleshooting workflow.

Workflow for Tackling Poor Solubility

Below is a visual representation of the decision-making process for addressing solubility challenges with this compound.

solubility_workflow start Start: Poor Solubility Observed solvent_screen Step 1: Systematic Solvent Screening start->solvent_screen ph_adjustment Step 2: pH Adjustment solvent_screen->ph_adjustment If aqueous solubility is desired success Success: Soluble Solution Achieved solvent_screen->success If a suitable organic solvent is found cosolvent Step 3: Co-solvent System ph_adjustment->cosolvent If pH adjustment is insufficient ph_adjustment->success If solubility is achieved cosolvent->success If solubility is achieved failure Further Formulation Strategies Needed cosolvent->failure If still insoluble henderson_hasselbalch cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) protonated R-NH3+ (Protonated, More Soluble) deprotonated R-NH2 (Neutral, Less Soluble) protonated->deprotonated pH > pKa deprotonated->protonated pH < pKa

Caption: The relationship between pH, pKa, and the ionization state of the primary amine in this compound.

Part 3: Advanced Strategies

Q4: What are co-solvents, and how can they help with the solubility of this compound?

Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly water-soluble compounds. Common co-solvents used in research include DMSO, ethanol, and polyethylene glycols (PEGs). They work by reducing the polarity of the aqueous solvent system, making it more favorable for the solute to dissolve.

Protocol 3: Co-solvent System Development

Objective: To find a suitable co-solvent system for dissolving this compound in an aqueous buffer.

Procedure:

  • Start by preparing a high-concentration stock solution of this compound in a water-miscible organic solvent where it is highly soluble (e.g., DMSO).

  • In a series of tubes, prepare your aqueous buffer.

  • Add increasing volumes of the organic stock solution to the buffer, ensuring the final concentration of the organic solvent is kept as low as possible (ideally below 1-5% for many biological assays).

  • Observe for any signs of precipitation.

  • The highest concentration of your compound that remains in solution at an acceptable co-solvent percentage is your working limit.

References

For further reading and a deeper understanding of the principles discussed, please refer to the following resources:

  • PubChem Compound Summary for this compound. National Center for Biotechnology Information. [Link]

  • Solubility of Amides. Chemistry LibreTexts. [Link]

  • Co-solvents in Pharmaceutical Formulations. American Pharmaceutical Review. [Link]

  • Henderson-Hasselbalch Equation. Chemistry LibreTexts. [Link]

Common pitfalls in "2-Amino-N-ethylpropanamide" experimental setup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-N-ethylpropanamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during its synthesis, purification, and handling. We will move beyond simple protocols to explain the underlying chemical principles, ensuring your experimental setup is robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound?

This compound (also known as N-ethylalaninamide) is an amide derivative of the amino acid Alanine. It consists of an alanine backbone where the carboxylic acid group has formed an amide bond with ethylamine. Its structure is fundamental in peptide chemistry and serves as a building block in various research applications.

Q2: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties is the first step to successful experimentation. The key identifiers and computed properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₅H₁₂N₂O[1][2]
Molecular Weight 116.16 g/mol [1][2]
CAS Number 1078791-14-6[2][3]
Q3: How should I properly store this compound?

For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Amides are generally stable, but the free amino group can be susceptible to slow oxidation or reaction with atmospheric CO₂. For high-purity samples, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

Troubleshooting Guide: Synthesis Pitfalls

The synthesis of this compound, while seemingly straightforward, is fraught with potential challenges. The direct reaction of a carboxylic acid and an amine is often inefficient, necessitating more sophisticated methods.

Problem 1: My direct reaction between Alanine and ethylamine gives low to no yield. What is happening?
  • Root Cause Analysis: This is a classic pitfall in amide synthesis. When you mix a carboxylic acid (Alanine) and an amine (ethylamine), a rapid acid-base reaction occurs, forming a stable ammonium carboxylate salt. This salt is thermodynamically stable and requires very high temperatures (often >180°C) and removal of water to drive the equilibrium towards the amide.[5] These harsh conditions can lead to significant degradation and side product formation, including racemization of the chiral center in alanine.

  • Expert Recommendation: Amide Bond Coupling Agents: Avoid direct thermal condensation. The industry-standard approach is to use a coupling reagent that activates the carboxylic acid under mild conditions, making it highly susceptible to nucleophilic attack by the amine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are designed for this purpose and are staples in peptide synthesis because they effectively minimize racemization.[6]

Experimental Protocol: EDC-Mediated Coupling of N-Boc-Alanine and Ethylamine

Note: The primary amine of Alanine must be protected (e.g., with a Boc group) to prevent self-polymerization. The Boc group can be removed in a final step.

  • Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-Alanine (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.1 equivalents) and, optionally, a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir for 20-30 minutes.

  • Amine Addition: Slowly add ethylamine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup & Purification:

    • Filter the reaction mixture to remove any urea byproduct (if DCC is used).

    • Wash the organic phase sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by silica gel chromatography.[7]

  • Deprotection: Dissolve the purified Boc-protected product in a suitable solvent (e.g., dioxane) and add an excess of 4M HCl in dioxane. Stir at room temperature for 1-2 hours to yield the final hydrochloride salt of this compound.[7]

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection Alanine Alanine N_Boc_Ala N-Boc-Alanine Alanine->N_Boc_Ala Protection Boc_Anhydride Boc Anhydride Boc_Anhydride->N_Boc_Ala EDC EDC Coupling Agent Boc_Amide Boc-Protected Amide N_Boc_Ala->Boc_Amide Activation & Amidation EDC->Boc_Amide Ethylamine Ethylamine Ethylamine->Boc_Amide Final_Product This compound (HCl Salt) Boc_Amide->Final_Product Deprotection HCl 4M HCl in Dioxane HCl->Final_Product

Caption: Recommended synthesis workflow for this compound.

Problem 2: My spectra show unexpected side products. How can I avoid them?
  • Root Cause Analysis:

    • Racemization: Using harsh conditions (high heat, strong base) can cause epimerization at the chiral alpha-carbon of alanine, leading to a mixture of enantiomers that can be difficult to separate and characterize.[8]

    • Over-acylation: If using an acyl chloride method without a protected amine, the free amine of one alanine molecule can react with the acyl chloride of another, leading to dipeptide formation.

    • Ester Formation: If you are using an acyl chloride and your amine is dissolved in an alcohol solvent (e.g., 2M ammonia in methanol), the alcohol can compete as a nucleophile, leading to the formation of a methyl ester byproduct.[9]

  • Expert Recommendation: Maintain Mild Conditions and Stoichiometric Control.

    • Always use a protecting group for the N-terminus of the amino acid.

    • Utilize coupling reagents like EDC, HBTU, or HATU, which are specifically designed to suppress racemization.[8][9]

    • Perform reactions at reduced temperatures (starting at 0°C) and add reagents slowly and in a controlled manner to minimize exothermic reactions and side product formation.

    • Use a non-nucleophilic solvent like DCM, THF, or DMF.

Troubleshooting Guide: Characterization & Stability

Problem 3: My purified product degrades upon storage or during analysis.
  • Root Cause Analysis:

    • Hydrolysis: The amide bond, while generally robust, can be susceptible to hydrolysis back to the parent carboxylic acid and amine if exposed to strong acidic or basic conditions, especially with heat. Contamination in solvents or on glassware can initiate this process.

    • Oxidative Degradation: The free primary amine is a potential site for oxidation, a process that can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[10][11] Degradation pathways for amines can be complex, leading to a variety of smaller, fragmented byproducts.

  • Expert Recommendation: Implement Strict Storage and Handling Protocols.

    • Inert Environment: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing. Use amber vials to protect from light.

    • Solvent Purity: Use high-purity, anhydrous solvents for sample preparation. If preparing aqueous solutions, use deionized water and freshly prepare the solutions.

    • Temperature Control: Store samples at low temperatures (-20°C is preferable for long-term storage) to slow the rate of any potential degradation reactions.

G Start Low Yield or Impure Product? CheckMethod Direct thermal condensation used? Start->CheckMethod CheckReagents N-protection used on Alanine? CheckMethod->CheckReagents No Solution1 Switch to EDC/DCC coupling method. CheckMethod->Solution1 Yes CheckConditions Reaction run at high temperature? CheckReagents->CheckConditions Yes Solution2 Protect amine with Boc or Cbz group. CheckReagents->Solution2 No Solution3 Use mild conditions (0°C to RT). CheckConditions->Solution3 Yes

Caption: Troubleshooting logic for synthesis issues.

Safety & Handling

All chemical manipulations should be performed by trained personnel in a properly equipped chemical laboratory.

Hazard CategoryDescriptionRecommended PrecautionsSource
Skin Irritation May cause skin irritation upon contact.Wear nitrile or neoprene gloves. Wash hands thoroughly after handling.[12]
Eye Irritation May cause serious eye irritation.Wear safety glasses with side-shields or chemical goggles.[4][12]
Respiratory Irritation May cause respiratory irritation if inhaled.Use only in a well-ventilated area or a chemical fume hood.[12][13]
Incompatible Materials Reacts with strong oxidizing agents.Store away from strong oxidizers.[4]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[12]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

  • If inhaled: Move person to fresh air.[4]

References

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-amino-2-ethylpropanediol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541608, this compound. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43263477. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Amide from carboxylic acid synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43649557. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7128991. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1078791-14-6 | Product Name : this compound. Retrieved from [Link]

  • Fytianos, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18721–18735. [Link]

  • Norwegian Research Information Repository - NTNU. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link]

Sources

How to improve the yield of "2-Amino-N-ethylpropanamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-ethylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis for a successful synthesis.

Q1: What is the most common and reliable route for synthesizing this compound?

The most reliable method involves a peptide coupling reaction between a suitably N-protected alanine derivative and ethylamine, followed by deprotection. Direct coupling of unprotected alanine and ethylamine is not advisable as it leads to a mixture of products, including dipeptides (Ala-Ala) and other polypeptides, significantly lowering the yield of the desired product.[1]

The general, recommended pathway is a three-step process:

  • Protection: The amino group of alanine is protected, typically with a tert-Butoxycarbonyl (Boc) group.[2] This prevents the amine from acting as a nucleophile and self-reacting.

  • Coupling: The protected Boc-Alanine is coupled with ethylamine using a peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[3][4][5]

  • Deprotection: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product.[1][2]

Q2: Why is an N-protecting group on alanine essential for this synthesis?

Using a protecting group is mandatory to control the reactivity of the starting materials.[6] Alanine possesses both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). Without protection, the amino group of one alanine molecule can attack the activated carboxylic acid of another, leading to the formation of Ala-Ala dipeptides and longer polymer chains. This side reaction severely reduces the yield of the target this compound.

By protecting the amino group with a group like Boc, you temporarily "mask" its nucleophilicity, ensuring that the only available nucleophile to react with the activated alanine is your target, ethylamine.[1]

Q3: What is the role of coupling reagents like EDC and additives like HOBt?

Directly mixing a carboxylic acid and an amine rarely forms an amide efficiently due to the formation of a stable ammonium carboxylate salt.[7] Coupling reagents are required to "activate" the carboxylic acid, converting its hydroxyl group into a better leaving group.

  • EDC (A Carbodiimide): EDC reacts with the carboxylic acid of Boc-Alanine to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is susceptible to attack by the amine (ethylamine).

  • HOBt (An Additive): While the O-acylisourea is reactive, it is also unstable and can lead to side reactions and racemization (loss of stereochemical purity) at the chiral center of alanine.[3][8] HOBt acts as an "interceptor." It rapidly reacts with the O-acylisourea to form a more stable HOBt-active ester.[3][5] This active ester is less prone to side reactions and minimizes racemization, ultimately leading to a cleaner reaction and higher yield of the desired product.[8][9][10]

Below is a diagram illustrating the overall workflow.

G cluster_protection Step 1: Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection Ala L-Alanine BocAla Boc-L-Alanine Ala->BocAla  Di-tert-butyl dicarbonate BocAla_c Boc-L-Alanine Coupled Boc-N-ethyl-L-alaninamide BocAla_c->Coupled  EDC, HOBt, DIPEA Ethylamine Ethylamine Ethylamine->Coupled Coupled_d Boc-N-ethyl-L-alaninamide Final This compound (Final Product) Coupled_d->Final  TFA in DCM

Caption: Recommended three-step synthesis workflow.

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during the synthesis.

Troubleshooting Common Issues in this compound Synthesis
SymptomPlausible Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective Carboxylic Acid Activation: The O-acylisourea intermediate is rearranging to a stable N-acylurea byproduct, consuming your starting material.[3] 2. Incorrect pH/Base: The amine nucleophile (ethylamine) may be protonated and non-nucleophilic. A base is required, especially if starting from an amine salt.[11] 3. Moisture Contamination: Water can hydrolyze the activated intermediate back to the carboxylic acid.1. Use an Additive: Always use HOBt or a similar additive with EDC to form a more stable active ester and suppress N-acylurea formation.[3][8] 2. Add a Non-Nucleophilic Base: Use 2-2.5 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) to neutralize any hydrochloride salts and maintain an optimal pH for the coupling.[11][12] 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF, DCM).
Multiple Spots on TLC (Impure Product) 1. Racemization: The chiral center of alanine is epimerizing, leading to a diastereomeric product. This is common with carbodiimide activation without additives.[5][13] 2. Unreacted Starting Materials: The reaction has not gone to completion. 3. Byproduct Formation: Presence of water-insoluble byproducts (e.g., from DCC) or unremoved starting materials.1. Minimize Racemization: Use HOBt, which is known to significantly reduce racemization during coupling.[5][8] Also, avoid strong bases or prolonged reaction times. 2. Monitor Reaction: Allow the reaction to run for 12-24 hours, monitoring progress by TLC until the starting material is consumed.[11] 3. Optimize Workup: Use EDC, as its urea byproduct is water-soluble and easily removed by an aqueous wash.[10][13] Purify the final product using column chromatography.[14]
Difficulty Removing Byproducts 1. Insoluble Urea: If using Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can be difficult to remove completely by filtration.[13] 2. Excess Reagents: Unreacted EDC/HOBt or base remaining in the product.1. Switch to EDC: Strongly recommend using EDC for this synthesis. The resulting 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) is water-soluble and can be easily removed by washing the organic layer with water or dilute acid.[10] 2. Aqueous Workup: Perform a series of aqueous washes after the reaction: dilute HCl to remove the base (DIPEA) and excess ethylamine, followed by saturated NaHCO₃ to remove HOBt and unreacted Boc-Alanine, and finally a brine wash.[11]
Deep Dive: The EDC/HOBt Coupling Mechanism

Understanding the mechanism highlights the critical role of HOBt in preventing side reactions and boosting yield.

G BocAla Boc-Alanine (Carboxylic Acid) Acylisourea O-Acylisourea (Highly Reactive Intermediate) BocAla->Acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable Intermediate) Acylisourea->ActiveEster + HOBt (Fast) NAcylurea N-Acylurea (Inactive Byproduct) Acylisourea->NAcylurea Undesired Rearrangement HOBt HOBt Product Boc-Protected Amide ActiveEster->Product + Ethylamine (Desired Reaction) EDU EDU (Urea Byproduct) Ethylamine Ethylamine Product->EDU +

Caption: HOBt intercepts the reactive intermediate to prevent side reactions.

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a Boc-protected intermediate.

Part A: Boc-Protection of L-Alanine
  • Dissolution: Dissolve L-Alanine (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2.5 eq.) and stir until the solution is homogeneous.

  • Protection: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup: Concentrate the mixture under vacuum to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl or KHSO₄ solution to pH 2-3.

  • Extraction: Extract the product (Boc-L-Alanine) into ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-Alanine as a white solid.

Part B: EDC/HOBt Coupling to form Boc-N-ethyl-L-alaninamide
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Boc-L-Alanine (1.0 eq.), HOBt (1.2 eq.), and anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq.) and stir for 30 minutes to activate the carboxylic acid.[11]

  • Amine Addition: In a separate flask, dissolve ethylamine hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (2.2 eq.). Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid or 1M HCl (3x), saturated aqueous NaHCO₃ solution (3x), and finally with brine (1x).[11]

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude product by silica gel column chromatography to obtain the pure Boc-protected amide.

Part C: Boc-Deprotection to Yield this compound
  • Dissolution: Dissolve the purified Boc-N-ethyl-L-alaninamide (1.0 eq.) in anhydrous Dichloromethane (DCM).

  • Deprotection: Add Trifluoroacetic Acid (TFA) (10 eq., typically a 20-50% solution in DCM) and stir at room temperature for 1-2 hours.

  • Concentration: Remove the solvent and excess TFA under reduced pressure.

  • Final Product: The resulting product is often the TFA salt. If the free base is required, dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., NaHCO₃ or a resin), followed by extraction.

Recommended Reagent Stoichiometry
ReagentEquivalents (eq.)Purpose
Boc-L-Alanine1.0Carboxylic Acid Component
Ethylamine HCl1.0 - 1.1Amine Component
EDC·HCl1.2Coupling Reagent
HOBt1.2Additive (Reduces side reactions/racemization)
DIPEA2.2 - 2.5Non-nucleophilic base
References
  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC, NIH.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem.[Link]

  • Protecting Groups in Peptide Synthesis. PubMed, NIH.[Link]

  • Peptide synthesis. University of Calgary.[Link]

  • Amide Synthesis. Fisher Scientific.[Link]

  • 26.7: Peptide Synthesis. Chemistry LibreTexts.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.[Link]

  • Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry.[Link]

  • This compound. Pharmaffiliates.[Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen.[Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate.[Link]

  • 2-amino-N-ethyl-N-hydroxypropanamide. ChemSynthesis.[Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • This compound. PubChem, NIH.[Link]

  • A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. PubMed, NIH.[Link]

  • 2-Aminopropanamide. PubChem, NIH.[Link]

  • Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. ResearchGate.[Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC, NIH.[Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molbank.[Link]

  • Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. International Journal of New Technologies in Science and Engineering.[Link]

  • Preparation method of (S) -N- ethyl-2-aminomethyl pyrrolidine.
  • Synthesis improvement of aminoethylethanolamine. ResearchGate.[Link]

  • Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. PubMed.[Link]

Sources

"2-Amino-N-ethylpropanamide" experimental variability and controls

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-N-ethylpropanamide

A Guide to Synthesis, Characterization, and Experimental Best Practices

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to address the common challenges and sources of variability you may encounter when working with this and similar N-acylated amino acid derivatives. Given that this compound is not extensively documented in commercial or academic literature, this guide emphasizes foundational principles of organic synthesis, purification, and analytical control that are critical for ensuring experimental reproducibility and success.

We will explore the logical flow of its synthesis, troubleshoot common pitfalls, and establish a framework for robust experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure and expected properties of this compound?

This compound is the amide formed between the amino acid Alanine and ethylamine. The "2-Amino" indicates the amino group is on the second carbon of the propanamide backbone, which is the alpha-carbon.

  • Chirality: Since it is derived from Alanine (unless synthesized achirally), it will possess a chiral center at the alpha-carbon. It is crucial to specify whether you are working with the L-, D-, or racemic (D,L-) form, as this will significantly impact its biological and chemical properties.

  • Expected Properties: It is expected to be a relatively polar, water-soluble small molecule, likely a solid at room temperature. Its free amino group gives it basic properties.

Q2: What is a reliable, standard method for synthesizing this compound?

A standard approach is through peptide coupling chemistry. This involves activating the carboxylic acid of a protected Alanine derivative and then reacting it with ethylamine. A subsequent deprotection step reveals the final product. The use of a protecting group on the alpha-amino group of Alanine (e.g., Boc or Cbz) is essential to prevent self-polymerization and other side reactions.

A common and effective coupling agent is EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) or OxymaPure. These reagents efficiently create an active ester from the carboxylic acid, which then readily reacts with the amine.

Q3: What are the most critical parameters to control during synthesis to ensure reproducibility?

Controlling key parameters is fundamental to achieving consistent yields and purity.

ParameterRationale for ControlRecommended Control Measures
Moisture Water can hydrolyze the activated carboxylic acid intermediate and can consume the coupling reagent (EDC), significantly reducing yield.Use anhydrous solvents (e.g., DMF, DCM). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Temperature Peptide coupling reactions are exothermic. Overheating can increase the rate of side reactions, particularly racemization of the chiral center.The reaction should be cooled in an ice bath (0 °C) during the addition of the coupling reagent. Allow the reaction to slowly warm to room temperature.
Stoichiometry The molar ratios of reactants are critical. An excess of either the amine or the activated acid can lead to purification challenges.Typically, a slight excess (1.1-1.2 equivalents) of the amine (ethylamine) and coupling reagents relative to the protected Alanine is used to drive the reaction to completion.
Reaction Time Insufficient time leads to incomplete reaction, while excessive time can promote side product formation.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: How should I purify the final product and what are the likely impurities?

Purification typically involves an aqueous workup followed by chromatography.

  • Aqueous Workup: After the reaction, a series of washes with dilute acid (e.g., 1M HCl) and base (e.g., 1M NaHCO₃) can remove unreacted starting materials and coupling agent byproducts.

  • Chromatography: Flash column chromatography on silica gel is the most common method for final purification. The choice of solvent system (mobile phase) will depend on the polarity of the protected intermediate or the final product.

Common Impurities:

  • Unreacted Starting Materials: Boc-Alanine, ethylamine.

  • Coupling Byproducts: The urea byproduct from EDC (EDU) is a very common impurity. It is often soluble in acidic water, facilitating its removal during the workup.

  • Diacylated Product: The product of the activated acid reacting with another molecule of Boc-Alanine.

Q5: What analytical techniques are required to confirm the identity and purity of this compound?

A combination of techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the chemical environment of each proton and carbon atom. It is also excellent for identifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. An HPLC purity of >95% is standard for most research applications.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low yield is one of the most frequent issues in synthesis. Systematically investigating the cause is key.

start Low / No Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Check Reaction Conditions reagents->conditions Reagents OK? sub_reagents1 Is coupling reagent (EDC) fresh? (EDC is moisture-sensitive) reagents->sub_reagents1 sub_reagents2 Are solvents anhydrous? reagents->sub_reagents2 sub_reagents3 Was stoichiometry correct? reagents->sub_reagents3 workup 3. Analyze Workup & Purification Steps conditions->workup Conditions OK? sub_conditions1 Was reaction cooled to 0°C initially? conditions->sub_conditions1 sub_conditions2 Was reaction run under inert gas? conditions->sub_conditions2 result Yield Optimized workup->result Process OK? sub_workup1 Did product precipitate during workup? workup->sub_workup1 sub_workup2 Was product lost in aqueous layers? workup->sub_workup2

Caption: Decision tree for troubleshooting low synthesis yield.

Detailed Steps:

  • Assess Coupling Reagent Activity: EDC is highly sensitive to moisture and can degrade upon improper storage. Use a freshly opened bottle or a well-stored aliquot.

  • Verify Starting Material Purity: Impurities in your Boc-Alanine or ethylamine can inhibit the reaction. Confirm their purity by NMR or other appropriate methods before starting.

  • Ensure Anhydrous Conditions: Re-verify that all solvents were anhydrous and glassware was oven-dried. Even small amounts of water can have a dramatic impact.

  • Review Extraction pH: During the aqueous workup, ensure the pH of the aqueous layer is correct for each wash. If your product has both an acidic and a basic group, it may have complex solubility behavior. Check both organic and aqueous layers by TLC to ensure your product isn't being discarded.

Problem 2: Product is Impure After Purification

Even after column chromatography, impurities can persist. Identifying the impurity is the first step to eliminating it.

Common Scenarios:

  • Symptom: NMR shows extra peaks similar to your product, and MS shows a mass corresponding to your product + Boc-Alanine - H₂O.

    • Cause: This is likely a dipeptide impurity (Boc-Ala-Ala-NHEt) formed if the deprotected product reacted with another activated Boc-Alanine molecule. This can happen if the deprotection step is not clean or if there's an issue with stoichiometry.

    • Solution: Optimize the stoichiometry of your coupling reaction. Improve the efficiency of your purification, perhaps by using a shallower gradient during column chromatography to better resolve the two similar compounds.

  • Symptom: A major peak in the NMR corresponds to N,N'-dicyclohexylurea (DCU) if using DCC, or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) if using EDC.

    • Cause: These urea byproducts are the result of the coupling agent's activation. While most should be removed during workup, they can sometimes co-elute with the product.

    • Solution: EDU is generally water-soluble. Additional aqueous washes, particularly acidic washes, can help remove it before chromatography. For DCU (from DCC), it is poorly soluble and can often be removed by simple filtration.

Problem 3: Inconsistent Results in Biological or Chemical Assays

Variability in downstream experiments often traces back to issues with the compound's purity, stability, or handling.

G cluster_pre Pre-Assay Validation cluster_exp Experimental Controls Purity 1. Confirm Batch Purity (>95%) (HPLC, qNMR) Identity 2. Verify Identity (HRMS, NMR) Stock 4. Prepare Fresh Stock Solution (Use validated solvent) Purity->Stock Solubility 3. Determine Solubility & Stability in Assay Buffer Controls 5. Include Positive & Negative Controls Stock->Controls Assay Run Assay Controls->Assay

Caption: Workflow for robust experimental and assay control.

  • Confirm Batch-to-Batch Purity: Do not assume a new batch of synthesized compound is identical to the last. Run a definitive purity analysis (e.g., HPLC with a UV detector or a quantitative NMR) on every new batch before use. A purity of <95% is a common source of inconsistent activity.

  • Assess Compound Stability: this compound, with its free primary amine, could be susceptible to degradation in certain buffers or over time, especially if exposed to aldehydes or ketones. Test its stability in your assay buffer over the time course of your experiment by incubating it and re-analyzing by HPLC.

  • Use a Positive Control: If you are expecting a certain biological activity, include a known compound (a positive control) that elicits the same effect. This helps confirm that the assay itself is working correctly.

  • Implement a Negative Control: The vehicle (the solvent your compound is dissolved in, e.g., DMSO) should be run as a negative control at the same concentration used in the experiment to ensure it has no effect on its own.

Protocol: Synthesis of L-2-Amino-N-ethylpropanamide

This protocol describes the synthesis starting from commercially available N-Boc-L-Alanine and ethylamine hydrochloride.

Step 1: Free-Basing of Ethylamine

  • Dissolve ethylamine hydrochloride (1.2 eq) and a base like triethylamine (TEA, 2.5 eq) or Diisopropylethylamine (DIPEA, 2.5 eq) in an anhydrous solvent like Dichloromethane (DCM).

  • Stir for 20-30 minutes at room temperature. The formation of triethylammonium chloride salt may be observed as a precipitate. This mixture can often be used directly in the next step.

Step 2: Carboxylic Acid Activation and Coupling

  • In a separate flask under a nitrogen atmosphere, dissolve N-Boc-L-Alanine (1.0 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC (1.2 eq) and OxymaPure (1.2 eq) to the N-Boc-L-Alanine solution. Stir for 20 minutes to allow for pre-activation.

  • Add the ethylamine solution from Step 1 to the activated acid mixture dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir and slowly warm to room temperature overnight (approx. 16 hours).

Step 3: Workup and Purification of Protected Intermediate

  • Transfer the reaction mixture to a separatory funnel.

  • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-2-amino-N-ethylpropanamide.

  • Purify the crude product by flash column chromatography on silica gel.

Step 4: Boc Deprotection

  • Dissolve the purified, Boc-protected intermediate in a minimal amount of a solvent like Dichloromethane or Ethyl Acetate.

  • Add an excess of strong acid. A 4M solution of HCl in 1,4-dioxane is standard.

  • Stir at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure. The product will be the hydrochloride salt. It can be used as such or neutralized carefully with a base if the free amine is required.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Subirós-Funosas, R., et al. (2013). EDC-Mediated Amide Bond Formation: A Close Look at the Role of the Additive. European Journal of Organic Chemistry, 2013(29), 6629-6637. Available at: [Link]

Technical Support Center: Refining Purification Techniques for 2-Amino-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-N-ethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed methodologies for refining the purification of this chiral amino acid amide. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you overcome common challenges and ensure the highest purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound is a small, polar, and chiral molecule. These characteristics present several purification challenges:

  • High Polarity: Its polarity makes it highly soluble in polar solvents like water, which can complicate extraction and precipitation procedures. It also affects its interaction with chromatography stationary phases.

  • Chirality: As a chiral compound, it exists as enantiomers. Separating these enantiomers is often necessary and requires specialized chiral purification techniques.

  • Potential for Impurities: Synthesis can result in various impurities, including starting materials, reagents, by-products, and diastereomers if a chiral resolving agent is used.

Q2: Which purification techniques are most suitable for this compound?

A2: A multi-step approach is often necessary. The most common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): To perform an initial cleanup and remove non-polar or acidic/basic impurities.

  • Recrystallization: An excellent method for significant purification, especially for removing impurities with different solubility profiles.

  • Column Chromatography: For separating closely related impurities and for chiral separation using a suitable chiral stationary phase.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A solvent pair system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, is often effective. For amino amides, combinations of alcohols (like ethanol or isopropanol) and ethers or alkanes are good starting points.

Q4: What is the best way to assess the purity of my final product?

A4: A combination of analytical techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase for assessing chemical purity and chiral HPLC for determining enantiomeric excess (e.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting Common Purification Issues

The following table outlines common problems encountered during the purification of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after liquid-liquid extraction - Incorrect pH of the aqueous phase.- Emulsion formation.- Compound is too polar for the chosen organic solvent.- Adjust the pH of the aqueous phase to ensure the amine is in its free base form (typically pH > 10) to favor partitioning into the organic layer.[1]- To break emulsions, add brine (saturated NaCl solution) or filter the mixture through celite.- Use a more polar organic solvent like ethyl acetate or a mixture of solvents. Perform multiple extractions.
Oiling out during recrystallization - The solution is cooling too quickly.- The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2]- Choose a lower-boiling point solvent system.- Perform a preliminary purification step (e.g., extraction or a quick silica plug) to remove some impurities.
Poor separation in column chromatography - Inappropriate solvent system (eluent).- Incorrect stationary phase.- Column overloading.- Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. For polar compounds, a mobile phase of dichloromethane/methanol or ethyl acetate/hexane might be a good starting point.[3]- For this polar amine, silica gel is a standard choice. If separation is still poor, consider alumina or a reverse-phase C18 silica.[2]- Reduce the amount of crude material loaded onto the column.
Low enantiomeric excess (e.e.) after chiral separation - Suboptimal chiral stationary phase (CSP) or mobile phase.- Racemization during a preceding step.- Screen different polysaccharide-based chiral columns (e.g., amylose or cellulose-based) and mobile phase modifiers (e.g., alcohols like isopropanol or ethanol in hexane).[3]- For basic compounds, adding a small amount of an amine modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[3]- Ensure that harsh acidic or basic conditions at elevated temperatures are avoided in previous steps.

Detailed Protocols

Acid-Base Liquid-Liquid Extraction

This protocol is designed for the initial workup of a reaction mixture to isolate the basic this compound from acidic and neutral impurities.

Rationale: This technique exploits the basicity of the primary amine. By adjusting the pH of the aqueous phase, the solubility of the target compound can be manipulated, allowing it to be separated from other components in the mixture.[1][4]

ExtractionWorkflow A Reaction Mixture in Organic Solvent B Add 1M HCl (aq) A->B C Separate Layers B->C D Aqueous Layer (contains protonated amine salt) C->D Collect E Organic Layer (contains neutral/acidic impurities) C->E Discard F Adjust Aqueous Layer to pH > 10 with NaOH (aq) D->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Combine Organic Extracts G->H I Dry over Na2SO4, Filter, and Concentrate H->I J Crude this compound I->J

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amine will move into the aqueous (bottom) layer.

  • Drain and collect the aqueous layer. Discard the organic layer containing neutral and acidic impurities.

  • Return the aqueous layer to the separatory funnel and add 2M sodium hydroxide (NaOH) solution dropwise until the pH is greater than 10 (confirm with pH paper). This deprotonates the amine, making it soluble in organic solvents.

  • Extract the aqueous layer three times with a fresh portion of organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Recrystallization from a Solvent Pair

This protocol is for the purification of the crude product obtained from extraction.

Rationale: This method relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system. By carefully selecting the solvents, the target compound can be induced to crystallize out of the solution upon cooling, leaving the impurities behind.

RecrystallizationWorkflow A Dissolve Crude Product in Minimum Hot Solvent (e.g., Ethanol) B Hot Filter (if insoluble impurities are present) A->B C Add Hot Anti-Solvent (e.g., Diethyl Ether) until Cloudy B->C D Add a few drops of Hot Solvent to re-dissolve C->D E Allow to Cool Slowly to Room Temperature D->E F Cool in an Ice Bath E->F G Collect Crystals by Vacuum Filtration F->G H Wash with Cold Anti-Solvent G->H I Dry Crystals under Vacuum H->I J Pure this compound Crystals I->J

Sources

Addressing unexpected results in "2-Amino-N-ethylpropanamide" assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for "2-Amino-N-ethylpropanamide" (CAS: 1078791-14-6), a key building block and potential impurity in pharmaceutical synthesis.[1][2] This molecule, an ethylamide derivative of the amino acid alanine, possesses a primary amine and an amide bond, which grant it specific chemical properties but also present unique challenges during analytical characterization.[3] Its structural similarity to peptide fragments means that common issues in peptide analysis—such as impurities from synthesis, degradation, and diastereoisomerization—are highly relevant.[4][5][6]

This guide is designed for researchers, analytical chemists, and quality control professionals. It provides in-depth, experience-driven troubleshooting advice for unexpected results in common assays like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

The molecular weight is 116.16 g/mol , with a monoisotopic mass of 116.094963011 Da.[3] Accurate mass measurement is critical for mass spectrometry-based identification.

Q2: What are the key functional groups I should be aware of during analysis?

The molecule has three key features: a primary amine (basic), an amide bond (susceptible to hydrolysis), and a chiral center at the alpha-carbon (C2). Each can influence chromatographic behavior and stability.

Q3: Is this compound chiral?

Yes. As it is derived from alanine, it can exist as (S)- or (R)-enantiomers, or as a racemic mixture (D,L).[1][7] If your synthesis is stereospecific, you may need a chiral column or a chiral derivatizing agent to confirm enantiomeric purity. Diastereomeric impurities can arise during synthesis.[4][6]

Q4: In what solvents is this compound soluble?

Given its polar nature with a primary amine and amide group, it is expected to be soluble in water and polar organic solvents like methanol, ethanol, and acetonitrile. When preparing samples, it is always best to dissolve the analyte in the mobile phase to avoid peak distortion.

Troubleshooting Guide: Unexpected Analytical Results

This section addresses specific, complex problems encountered during the analysis of this compound. Each answer follows a logical diagnostic workflow to help you pinpoint and resolve the root cause.

Issue 1: An unexpected peak appears in my HPLC-UV chromatogram.

Question: I'm running a reversed-phase HPLC analysis of a newly synthesized batch of this compound and I see a significant, unexpected peak that wasn't present in my reference standard. What could it be?

Answer:

An unexpected peak points to either an impurity from the synthesis or a degradation product. The troubleshooting process involves systematically identifying the unknown's origin.

Logical Troubleshooting Workflow

Below is a visual guide to diagnosing the source of an unknown peak.

G start Unexpected Peak Observed check_mass Couple to MS. Determine m/z of unknown. start->check_mass mass_match Does m/z match a likely impurity/degradant? check_mass->mass_match impurity_path Potential Synthesis Impurity mass_match->impurity_path Yes degradation_path Potential Degradation Product mass_match->degradation_path Yes other_path Contamination or Artifact mass_match->other_path No analyze_reagents Analyze starting materials (Alanine, Ethylamine) and byproducts. impurity_path->analyze_reagents check_stability Review sample prep. (pH, Temp, Time) degradation_path->check_stability blank_run Inject blank solvent. Is peak present? other_path->blank_run review_synthesis Review synthesis workup. Was purification sufficient? analyze_reagents->review_synthesis end_impurity Root Cause: Synthesis-Related review_synthesis->end_impurity stress_test Perform forced degradation (acid, base, heat). Does peak increase? check_stability->stress_test end_degradation Root Cause: Analyte Instability stress_test->end_degradation end_contamination Root Cause: System Contamination blank_run->end_contamination

Caption: Troubleshooting workflow for an unknown HPLC peak.

Step 1: Characterize the Unknown Peak with Mass Spectrometry (MS)

If your HPLC is connected to an MS, this is the most direct diagnostic tool. If not, collect the fraction and perform an infusion. Determine the mass-to-charge ratio (m/z) of the unknown.

Step 2: Compare the Mass to Potential Impurities and Degradants

Use the table below to hypothesize the identity of the unknown based on its mass. The synthesis of this compound is an amidation reaction, often involving Alanine and Ethylamine derivatives.[1] Impurities can arise from unreacted starting materials, side reactions, or subsequent degradation.[6][8]

Potential IdentityMolecular Weight ( g/mol )Likely Origin & Notes
Alanine 89.09Synthesis Impurity: Unreacted starting material.
Ethylamine 45.08Synthesis Impurity: Unreacted starting material.
Alanine ethyl ester 117.15Synthesis Impurity: Common starting material for amidation.[1]
Dipeptide (Ala-Ala-NHEt) 187.24Synthesis Impurity: Insertion or side-reaction where a second alanine molecule is coupled.[4][5]
Hydrolysis Product 89.09 (Alanine) + 45.08 (Ethylamine)Degradation: The amide bond can hydrolyze under strong acidic or basic conditions.[9] The two products would appear as separate peaks.
Cyclization Product 98.14 (Diketopiperazine)Degradation: N-terminal amino amides can cyclize, especially under thermal stress, to form diketopiperazines.[6]
Step 3: Investigate Based on Mass Data
  • If the mass matches a synthesis impurity:

    • Analyze Starting Materials: Inject solutions of your starting materials (e.g., Alanine, Ethylamine) to see if retention times match.

    • Review Purification: Your post-synthesis purification (e.g., chromatography, recrystallization) may need optimization to remove the specific impurity.

  • If the mass matches a degradation product:

    • Assess Sample Stability: The amide bond is generally stable but can be susceptible to hydrolysis at pH extremes or elevated temperatures.[10][11] Ensure your sample diluent is buffered near neutral pH (6-8) and samples are stored at low temperatures (4°C) and analyzed promptly.

    • Perform a Forced Degradation Study: A formal protocol is provided below. This confirms if the impurity peak grows under stress conditions, proving it's a degradant.

  • If the mass does not match:

    • Inject a Blank: Run the mobile phase without any sample. If the peak is present, it indicates contamination from your solvent, glassware, or the HPLC system itself.

    • Consider Adducts: In LC-MS, the peak could be an adduct of your analyte with a salt from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺).

Issue 2: My peak shape is poor (broadening or tailing) in reversed-phase HPLC.

Question: My peak for this compound is broad and shows significant tailing. How can I improve the peak shape?

Answer:

Poor peak shape for a small, polar, basic compound like this is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Cause 1: Secondary Silanol Interactions

The primary amine on your molecule is basic and can form strong ionic interactions with residual, acidic silanol groups on the silica-based C18 column surface. This causes peak tailing.

  • Solution A: Lower the Mobile Phase pH:

    • Mechanism: By adding an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to your mobile phase, you lower the pH to ~2.5-3.0. This protonates the primary amine to -NH3⁺ and, more importantly, suppresses the ionization of the silanol groups (-Si-OH), minimizing the unwanted ionic interaction.[8]

    • Caution: TFA can cause ion suppression in MS analysis.[8] Formic acid is generally preferred for LC-MS applications.

  • Solution B: Use a Modern, End-Capped Column:

    • Use a column specifically designed for polar analytes or one with advanced end-capping to shield the residual silanols. Some columns are also designed to be more robust at higher pH.

Cause 2: Sample Solvent Mismatch

Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile) will cause the analyte to spread out on the column before the separation begins, leading to a broad peak.

  • Solution: Always dissolve and inject your sample in the initial mobile phase composition whenever possible.[12] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.

Cause 3: Column Overload

Injecting too much mass on the column can saturate the stationary phase, leading to fronting or tailing peaks.

  • Solution: Reduce the injection volume or dilute your sample. Perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.

Issue 3: My signal intensity in ESI-MS is low and unstable.

Question: I am using LC-MS with electrospray ionization (ESI) in positive mode, but the signal for my analyte [M+H]⁺ is weak and erratic. What's wrong?

Answer:

Low and unstable signal intensity in ESI-MS can stem from poor ionization, ion suppression, or in-source fragmentation.

Cause 1: Inefficient Protonation

For positive mode ESI, your analyte needs to be efficiently protonated in the mobile phase. The primary amine is a good site for protonation.

  • Solution: Ensure your mobile phase is acidic. A concentration of 0.1% formic acid is standard for promoting the formation of the [M+H]⁺ ion for basic compounds.

Cause 2: Ion Suppression

Other components in your sample or mobile phase can compete with your analyte for ionization, reducing its signal.

  • Solution A: Use Volatile Buffers: Avoid non-volatile buffers like phosphate (PBS), as they will quickly contaminate the ion source. Use volatile modifiers like formic acid, acetic acid, or ammonium formate/acetate.

  • Solution B: Reduce TFA Concentration: Trifluoroacetic acid (TFA) is a powerful ion-pairing agent that is notorious for causing severe signal suppression in ESI-MS.[8] If you must use it for chromatography, keep the concentration as low as possible (<0.05%).

  • Solution C: Improve Sample Cleanup: If analyzing from a complex matrix (e.g., biological fluids), implement a sample preparation step like solid-phase extraction (SPE) to remove interfering salts and matrix components.

Cause 3: In-Source Fragmentation

Amide bonds can be labile and may fragment within the ion source of the mass spectrometer if the source conditions are too harsh, leading to a weak molecular ion peak.[13] The primary fragmentation for an aliphatic amide like this is often cleavage of the amide bond (N-CO bond).[14][15]

  • Mechanism: The protonated molecule [C₅H₁₂N₂O+H]⁺ (m/z 117.1) can fragment to produce an acylium ion [CH₃CH(NH₂)CO]⁺ at m/z 72.1 and neutral ethylamine, or a protonated ethylamine fragment [CH₃CH₂NH₃]⁺ at m/z 46.1.

  • Solution:

    • Check for Fragments: Look for these characteristic fragment ions in your mass spectrum. If they are intense relative to your parent ion, in-source fragmentation is likely occurring.

    • Optimize Source Parameters: Reduce the fragmentor or capillary exit voltage in your MS source settings. This lowers the energy applied to the ions as they enter the mass spectrometer, minimizing accidental fragmentation.[13]

Key Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is used to definitively determine if an unknown peak is a degradation product of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of your this compound reference standard in 50:50 acetonitrile:water.

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in a sealed vial. Include a control sample (1 mL stock + 1 mL water).

  • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).

  • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).

  • Oxidative Stress: 3% Hydrogen Peroxide (H₂O₂).

  • Thermal Stress: Incubate the control sample at 60°C.

3. Incubation:

  • Place all vials in a heating block or water bath at 40°C for 24 hours (except the thermal stress sample at 60°C).

4. Analysis:

  • After incubation, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Dilute all samples to the same final concentration with the mobile phase.

  • Analyze all samples by HPLC-UV/MS.

5. Interpretation:

  • Compare the chromatograms of the stressed samples to the control. A significant increase in the area of an impurity peak under a specific stress condition (e.g., the peak grows dramatically in the acid-stressed sample) confirms it is a product of that degradation pathway.[10]

Protocol 2: Standard LC-MS/MS Method for Quantification

This protocol provides a starting point for developing a quantitative method for this compound. It is based on common methods for similar small, polar, amine-containing molecules.[2][16]

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 35°C
Injection Vol. 2 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI, Positive
MRM Transition Precursor (Q1): 117.1 m/z; Product (Q3): 72.1 m/z (acylium ion) or 46.1 m/z (ethylamine fragment)
Source Parameters Optimize capillary voltage and fragmentor voltage to maximize precursor ion signal while minimizing in-source fragmentation.

References

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. (2024). Retrieved from [Link]

  • 8 kinds of impurities which appear in peptide drugs synthesis. Omizzur. (n.d.). Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health (NIH). (2018). Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. (2018). Retrieved from [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. (2023). Retrieved from [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. Agilent. (2020). Retrieved from [Link]

  • Related impurities in peptide medicines. PubMed. (2014). Retrieved from [Link]

  • Investigation of Impurities in Peptide Pools. MDPI. (2021). Retrieved from [Link]

  • Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. (2019). Retrieved from [Link]

  • This compound. PubChem, National Institutes of Health. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Retrieved from [Link]

  • How to test the stability of amide bond using an enzymatic assay? ResearchGate. (2016). Retrieved from [Link]

  • This compound. Pharmaffiliates. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting. Restek. (n.d.). Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (2024). Retrieved from [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. (2023). Retrieved from [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. (2025). Retrieved from [Link]

  • (r)-2-Amino-n-ethyl-propanamide. PubChem, National Institutes of Health. (n.d.). Retrieved from [Link]

  • 2-amino-N-ethyl-N-hydroxypropanamide. ChemSynthesis. (2025). Retrieved from [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central, National Institutes of Health. (2013). Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central, National Institutes of Health. (2017). Retrieved from [Link]

  • Acidic hydrolysis of amide bonds. ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. ResearchGate. (n.d.). Retrieved from [Link]

  • Amino Acid Analysis Overview. Bio-Synthesis. (2012). Retrieved from [Link]

  • Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. PubMed. (2007). Retrieved from [Link]

Sources

"2-Amino-N-ethylpropanamide" quality control and purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-N-ethylpropanamide (Acyl-Ala-NH-Et). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the quality control (QC) and purity assessment of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your analyses.

Introduction to this compound

This compound is a derivative of the amino acid alanine, featuring an ethylamide group at the C-terminus. Its structure presents specific analytical challenges, namely its high polarity, potential for chirality, and the presence of a basic primary amine. Robust quality control is paramount to ensure the identity, purity, and safety of this molecule in any research or development setting.

Compound Properties:

PropertyValueSource
Molecular Formula C₅H₁₂N₂O[1][2][3]
Molecular Weight 116.16 g/mol [1][2]
IUPAC Name This compound[1]
Common Synonyms N¹-ethylalaninamide, (S)-2-amino-N-ethyl-propanamide, (R)-2-amino-n-ethyl-propanamide[1][2][4]
Chirality Exists as (S), (R), and racemic (D,L) forms[1][4]

General Quality Control Workflow

A systematic approach to quality control ensures that all critical attributes of the compound are assessed. The following workflow is recommended for a comprehensive evaluation of a new batch of this compound.

cluster_0 Phase 1: Identity & Structure Verification cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Properties A Sample Batch Received B NMR Spectroscopy (¹H, ¹³C, COSY) A->B C Mass Spectrometry (MS) (Confirm MW) B->C D Structure Confirmed? C->D E STOP: Incorrect Material D->E No F HPLC-UV/MS (Purity Assay) D->F Yes G Chiral HPLC/GC (Enantiomeric Purity) F->G H GC-FID (Residual Solvents) G->H I Purity Specs Met? H->I J FAIL: Investigate Impurities I->J No K Karl Fischer Titration (Water Content) I->K Yes L Elemental Analysis (C, H, N Content) K->L M Properties Confirmed? L->M N FAIL: Out of Specification M->N No O Batch Qualified for Use M->O Yes

Figure 1: Comprehensive QC workflow for this compound.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during routine analysis.

Q: How can I definitively confirm the identity of my this compound sample? A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard.

  • ¹H and ¹³C NMR will confirm the chemical structure, connectivity, and the ratio of different protons and carbons.[5][6][7][8] For complex structures, 2D NMR experiments like COSY are invaluable.[6][8][9]

  • Mass Spectrometry will confirm the molecular weight of the compound. For this molecule (C₅H₁₂N₂O, MW=116.16), you should look for the protonated molecular ion [M+H]⁺ at m/z 117.1.

Q: My HPLC chromatogram shows multiple peaks. What could they be? A: Unexpected peaks typically originate from several sources:

  • Synthesis-Related Impurities: Starting materials, reagents, or by-products from the synthesis.[10] For example, if synthesized from Alanine Ethyl Ester, you might see this starting material.

  • Degradation Products: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, breaking down into alanine and ethylamine.

  • Diastereomers: If you are analyzing a single enantiomer (e.g., S-form) and the synthesis or storage caused racemization, the other enantiomer (R-form) may appear as a separate peak on a chiral column.[11][12]

  • Contamination: Contamination from glassware, solvents, or previous analyses.[13]

Q: How do I determine the enantiomeric purity of my sample? A: Since the parent amino acid (alanine) is chiral, assessing enantiomeric purity is critical. This is typically done using two main approaches:

  • Chiral Chromatography: Using a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a chiral stationary phase (chiral column) that can differentiate between the (S) and (R) enantiomers.[11][][15]

  • Derivatization: Reacting the sample with a chiral derivatizing agent (like Marfey's reagent, FDAA) to form diastereomers.[16] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column.[16]

Q: My assay results are inconsistent. Could water content be the issue? A: Absolutely. As a polar molecule with amine and amide groups, this compound can be hygroscopic. The presence of water can significantly affect accurate weighing for assays and stability studies. Karl Fischer titration is the most accurate and specific method for determining water content in pharmaceutical substances.[17][18][19][20][21]

Troubleshooting Guide by Analytical Technique

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity and quantifying this compound. Due to its polar nature, Reversed-Phase (RP-HPLC) is the most common mode.

Q: What is a good starting method for HPLC purity analysis? A: A gradient method using a C18 column with a mobile phase containing a low-ionic-strength buffer and an organic modifier is a robust starting point. The primary amine requires a slightly acidic pH to ensure it is protonated and behaves well chromatographically.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeStandard for reversed-phase; provides good retention and efficiency.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterAcid modifier protonates the primary amine, reducing peak tailing from silanol interactions.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for eluting the analyte.
Gradient 5% to 95% B over 10-15 minutesA screening gradient to elute a wide range of potential impurities.
Flow Rate 0.5 - 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for good efficiency.
Column Temp. 25-30 °CProvides reproducible retention times.
Detection (UV) 205-220 nmThe amide bond absorbs in the low UV range.[22]
Sample Solvent Mobile Phase A or Water/Acetonitrile mixtureMismatch between sample solvent and mobile phase can cause peak distortion.[23][24]
HPLC Troubleshooting

cluster_peak Peak Shape Issues cluster_retention Retention Time Issues start Problem Observed in HPLC Chromatogram p1 Peak Tailing? start->p1 p1_yes Check for: 1. Secondary Silanol Interactions (add more acid/buffer) 2. Column Overload (dilute sample) 3. Sample Solvent Mismatch p1->p1_yes Yes p2 Fronting Peak? p1->p2 No p2_yes Check for: 1. Column Overload 2. Incorrect Sample Solvent (too strong) p2->p2_yes Yes p3 Split Peak? p2->p3 No p3_yes Check for: 1. Clogged Frit or Column Inlet 2. Sample Solvent Mismatch 3. Co-eluting Impurity p3->p3_yes Yes r1 Drifting Retention Time? p3->r1 No r1_yes Check for: 1. Inadequate Column Equilibration 2. Mobile Phase Composition Change 3. Temperature Fluctuation 4. Leaks in System r1->r1_yes Yes r2 No Peak? r1->r2 No r2_yes Check for: 1. Injector Malfunction 2. Sample Degradation 3. Incorrect Detector Settings 4. Flow Path Blockage r2->r2_yes Yes

Figure 2: Troubleshooting common HPLC issues.

Q: My peak is tailing badly. What is the most likely cause? A: For a basic compound like this compound, the most common cause of peak tailing on a silica-based column is secondary interaction between the protonated amine group and deprotonated, acidic silanol groups (Si-O⁻) on the stationary phase surface. This ionic interaction provides an additional retention mechanism that slows a portion of the analyte molecules, causing the peak to tail.

  • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid or TFA, pH < 3) to keep both the analyte and the silanol groups in a single protonation state, minimizing these unwanted interactions.[25]

Chiral Purity Assessment

Determining the enantiomeric excess (e.e.) is crucial, as different enantiomers can have vastly different biological activities.

Q: Should I use a chiral column or a chiral derivatizing agent? A: This decision depends on available resources and the specific requirements of your analysis.

  • Direct Method (Chiral Column): This is often faster as it requires no sample pre-treatment. However, method development can be extensive, as you may need to screen multiple chiral stationary phases (CSPs) and mobile phases to find one that provides adequate separation.[11] Polysaccharide-based CSPs are a good starting point for this type of molecule.

  • Indirect Method (Derivatization): This approach is often more universal. Reagents like Marfey's reagent react with the primary amine to create diastereomers that can be separated on a standard C18 column.[16] While it adds a sample preparation step, it can be more predictable and may not require investment in multiple expensive chiral columns.[16]

start Need to Determine Enantiomeric Purity q1 Do you have access to various chiral columns? start->q1 direct_path Direct Method: Chiral HPLC/GC q1->direct_path Yes indirect_path Indirect Method: Derivatization + Achiral HPLC q1->indirect_path No / Methods fail direct_steps 1. Screen multiple Chiral Stationary Phases (CSPs). 2. Optimize mobile phase and temperature. 3. Validate method for resolution and quantitation. direct_path->direct_steps end_node Quantify Peak Areas to Calculate Enantiomeric Excess (e.e.) direct_steps->end_node indirect_steps 1. Select Chiral Derivatizing Agent (e.g., Marfey's Reagent). 2. Optimize derivatization reaction. 3. Separate resulting diastereomers on a standard C18 column. indirect_path->indirect_steps indirect_steps->end_node

Figure 3: Decision workflow for chiral analysis.
Gas Chromatography (GC)

GC is less common for purity analysis of this compound due to its polarity and low volatility but is the preferred method for analyzing residual solvents from the synthesis process.

Q: I suspect my sample contains residual synthesis solvents. Can I use GC? A: Yes, Headspace GC with Flame Ionization Detection (HS-GC-FID) is the standard method for residual solvent analysis. The sample is heated in a sealed vial, and the vapor (headspace), which contains the volatile solvents, is injected into the GC. This avoids injecting the non-volatile analyte onto the column.

Q: Can I analyze the purity of this compound by GC? A: Direct analysis is challenging. The polar amine and amide groups can cause significant peak tailing due to interactions with active sites in the GC system.[13] Furthermore, the compound may be thermally labile and could degrade at the high temperatures of the GC inlet.[26][27][28]

  • Solution: If GC is necessary, derivatization is required to make the molecule more volatile and less polar. The primary amine can be acylated or silylated. However, HPLC is generally the more straightforward and preferred technique for purity.

NMR and MS for Structural Confirmation

Q: How can I use NMR to identify impurities? A: ¹H NMR is highly sensitive to the molecular environment. Impurities will present as a separate set of peaks. By comparing the integration of impurity peaks to the main compound peaks, you can estimate the level of contamination, provided the structures are known. For example, a triplet signal around 1.2 ppm and a quartet around 4.1 ppm might indicate the presence of residual Alanine Ethyl Ester starting material.

Q: What fragmentation pattern should I expect in Mass Spectrometry? A: In positive ion mode ESI-MS/MS of the [M+H]⁺ ion (m/z 117.1), a characteristic fragmentation would be the cleavage of the amide bond. This would likely result in fragment ions corresponding to the loss of the ethylamine portion or the propanamide portion, helping to confirm the structure. A common fragment for aliphatic amines is the loss of a methyl group, which could result in an [M-15]⁺ ion.[29]

Karl Fischer Titration for Water Content

Q: Should I use volumetric or coulometric Karl Fischer titration? A: The choice depends on the expected water content.[17][18]

  • Volumetric KF: Best for samples with higher moisture content (typically >1%).[17]

  • Coulometric KF: Ideal for samples with very low moisture levels (<1%).[17] For a well-dried pharmaceutical solid, coulometric titration is often the more appropriate and accurate method.

Protocol: Coulometric Karl Fischer Titration
  • System Preparation: Start the titrator and allow the titration cell to stabilize until the "drift" (background moisture) is low and constant.

  • Sample Preparation: In a dry, low-humidity environment (e.g., a glove box), accurately weigh approximately 20-50 mg of the this compound sample.

  • Injection: Quickly and carefully add the weighed sample directly into the conditioned titration cell. Ensure the port is sealed immediately to prevent atmospheric moisture from entering.

  • Titration: The instrument will automatically titrate the water from the sample and calculate the water content. The result is typically reported as a weight/weight percentage (% w/w).

  • Replicates: Perform the measurement in triplicate to ensure precision. The relative standard deviation (RSD) should typically be less than 5%.

References

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments.
  • Karl Fischer Moisture Analysis. Pacific BioLabs.
  • What Is Karl Fischer Titr
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review.
  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline.
  • Amino Acid Chiral Analysis Services. BOC Sciences.
  • The Crucial Role of Chiral Derivatiz
  • This compound. PubChem, NIH.
  • Analyses of amino acids, Enantiomeric purity.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid deriv
  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.
  • HPLC Troubleshooting Guide.
  • This compound. ChemScene.
  • Activity and Decomposition.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • Features of gas chromatographic analysis of thermally unstable compounds. PubMed.
  • Temperature Programming for Better GC Results. Phenomenex.
  • What Causes Tailing In Gas Chromatography?. Chemistry For Everyone - YouTube.
  • Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • (r)-2-Amino-n-ethyl-propanamide. PubChem, NIH.
  • This compound.
  • Application Note: NMR Spectroscopic Analysis of 2-Amino-N-butylpropanamide Hydrochloride. Benchchem.
  • Structure Elucid
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Identification and structure elucidation by NMR spectroscopy.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • mass spectrum of propan-2-amine (2-aminopropane).
  • Final Safety Assessment 2-Amino-4-Hydroxyethylaminoanisole and its Sulfate Salt as Used in Hair Dyes. (2012). Cosmetic Ingredient Review.

Sources

Validation & Comparative

A Comparative Analysis of Levetiracetam and 2-Amino-N-ethylpropanamide in the Context of Anticonvulsant Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and drug development professionals.

Levetiracetam: A Clinically Validated Anticonvulsant

Levetiracetam is a cornerstone in the management of epilepsy, effective as both monotherapy and adjunctive therapy for a variety of seizure types, including partial-onset, myoclonic, and primary generalized tonic-clonic seizures.[1][2] Its favorable pharmacokinetic profile, characterized by rapid absorption, minimal protein binding, and a lack of significant hepatic metabolism, contributes to its clinical utility.[1]

Mechanism of Action of Levetiracetam

The primary mechanism of action of Levetiracetam is unique among AEDs and centers on its high-affinity binding to the synaptic vesicle protein 2A (SV2A).[3][4][5] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[3][4] By modulating SV2A function, Levetiracetam is thought to decrease the release of excitatory neurotransmitters like glutamate, thereby reducing neuronal hyperexcitability and seizure propagation.[4][5]

While the interaction with SV2A is the principal mechanism, other actions may contribute to Levetiracetam's overall anticonvulsant effect. These include the inhibition of N-type calcium channels and the modulation of GABAergic and glycinergic currents.[5][6]

Levetiracetam_MoA cluster_presynaptic Presynaptic Terminal LEV Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) LEV->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Neurotransmitter_Release Reduced Excitatory Neurotransmitter Release (e.g., Glutamate) Vesicle->Neurotransmitter_Release Leads to Neuronal_Excitability Decreased Neuronal Hyperexcitability Neurotransmitter_Release->Neuronal_Excitability Results in Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect Produces

Caption: Mechanism of Action of Levetiracetam.

Efficacy of Levetiracetam in Preclinical Models

Levetiracetam has demonstrated a broad spectrum of activity in various animal models of seizures and epilepsy.[7][8] Notably, it shows potent protection against secondarily generalized seizures in models such as the pilocarpine and kainic acid-induced seizure models.[7] It is also effective in the kindling model of temporal lobe epilepsy, a model that reflects the progressive development of seizure susceptibility.[7][9]

Animal ModelSeizure Type SimulatedEfficacy of Levetiracetam
Maximal Electroshock (MES) Generalized tonic-clonic seizuresMinimal activity[7]
Subcutaneous Pentylenetetrazol (scPTZ) Myoclonic and absence seizuresMinimal activity[7]
Pilocarpine/Kainic Acid Complex partial seizures with secondary generalizationProtection observed[7]
Kindling Model (rat) Complex partial seizuresInhibitory properties[7][9]
Audiogenic Seizure-Prone Mice Sound-induced seizuresProtective effect[10]
Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Absence seizuresEffective[10]
Clinical Efficacy of Levetiracetam

Numerous randomized controlled trials have established the efficacy of Levetiracetam in human patients with epilepsy.[2][11] Meta-analyses of these trials have consistently shown that Levetiracetam is superior to placebo in reducing seizure frequency and is generally well-tolerated.[11][12] When compared to other second-generation AEDs, Levetiracetam has demonstrated comparable efficacy to agents like carbamazepine, oxcarbazepine, and lamotrigine.[2][12]

2-Amino-N-ethylpropanamide: An Uncharacterized Compound

In stark contrast to Levetiracetam, "this compound" does not have a significant body of published literature detailing its pharmacological activity, particularly in the context of anticonvulsant effects. Information available for this compound is largely limited to its chemical structure, synthesis, and availability through chemical suppliers.[13][14][15]

Chemical Class and Potential for Anticonvulsant Activity

This compound belongs to the class of amino acid amides. This class of compounds has been investigated for potential anticonvulsant activity.[16][17][18] The general structure of an amino acid amide incorporates a chiral center and functional groups that can interact with biological targets.

Some studies on related N-substituted amino acid derivatives have reported weak to moderate anticonvulsant activities in preclinical models.[16] For instance, certain 2-amino-N-butylpropanamide derivatives have been evaluated in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, showing some degree of protection.[19] Another study on a series of 2-[(arylalky)amino]alkanamide derivatives identified compounds with potent anticonvulsant activity.[17]

However, it is crucial to emphasize that the anticonvulsant potential of any given compound within this class is highly dependent on its specific chemical structure. Without direct experimental data for this compound, any discussion of its efficacy remains speculative.

Caption: General structure of a 2-aminoalkanamide.

Experimental Protocols for Efficacy Evaluation

The assessment of anticonvulsant efficacy relies on a standardized battery of in vitro and in vivo experimental models. These protocols are essential for characterizing the activity of novel compounds and comparing them to established drugs like Levetiracetam.

In Vitro Models

In vitro models are instrumental for high-throughput screening and for elucidating the underlying mechanisms of action.[20][21]

  • Patch-Clamp Electrophysiology: This technique allows for the study of a compound's effect on specific ion channels (e.g., sodium, calcium, potassium channels) in cultured neurons.

  • Synaptosome Preparations: These isolated nerve terminals are used to study the effects of a compound on neurotransmitter release and uptake.[16]

  • Brain Slice Preparations: Acute brain slices can be used to induce epileptiform activity through electrical or chemical stimulation, providing a model to test a compound's ability to suppress this activity.[21][22]

In Vivo Models

Animal models are critical for evaluating the in vivo efficacy, pharmacokinetics, and safety profile of a potential anticonvulsant.[23][24][25]

Step-by-Step Methodology for the Maximal Electroshock (MES) Test:

  • Animal Selection: Adult male mice or rats are typically used.

  • Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneal injection, oral gavage) at various doses. A vehicle control group is also included.

  • Stimulation: At the time of predicted peak effect of the compound, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated.

Step-by-Step Methodology for the Subcutaneous Pentylenetetrazol (scPTZ) Test:

  • Animal Selection and Compound Administration: Similar to the MES test.

  • Chemoconvulsant Injection: A dose of pentylenetetrazol known to induce clonic seizures in a high percentage of animals is injected subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence and latency of clonic seizures.

  • Endpoint: Protection is defined as the absence of a clonic seizure lasting for a specified duration (e.g., 5 seconds).

  • Data Analysis: The ED50 is calculated.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy & Safety Patch_Clamp Patch-Clamp Electrophysiology MoA Mechanism of Action Elucidation Patch_Clamp->MoA Synaptosomes Synaptosome Assays Synaptosomes->MoA Brain_Slices Brain Slice Models Brain_Slices->MoA MES Maximal Electroshock (MES) Test Efficacy Anticonvulsant Efficacy (ED50) MES->Efficacy scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test scPTZ->Efficacy Kindling Kindling Model Kindling->Efficacy Toxicity Neurotoxicity (e.g., Rotarod Test) Safety Safety Profile (TD50) Toxicity->Safety Compound Test Compound (e.g., this compound) Compound->Patch_Clamp Initial Screening Compound->Synaptosomes Initial Screening Compound->Brain_Slices Initial Screening Compound->MES Efficacy Testing Compound->scPTZ Efficacy Testing Compound->Kindling Efficacy Testing Compound->Toxicity Safety Assessment Lead_Candidate Lead Candidate Identification MoA->Lead_Candidate Efficacy->Lead_Candidate Safety->Lead_Candidate

Caption: Preclinical anticonvulsant drug discovery workflow.

Conclusion

This comparative guide underscores the significant disparity in the scientific understanding of Levetiracetam and this compound. Levetiracetam is a well-established antiepileptic drug with a unique mechanism of action and a robust body of evidence supporting its broad-spectrum efficacy and safety. In contrast, this compound remains an uncharacterized compound in the context of epilepsy treatment.

While the chemical class of amino acid amides has shown some promise for anticonvulsant activity, the specific efficacy of this compound can only be determined through rigorous preclinical evaluation using the standardized experimental protocols outlined in this guide. For researchers in the field, this highlights the critical importance of systematic, evidence-based investigation in the journey from a chemical entity to a clinically valuable therapeutic agent. Future research would be necessary to ascertain if this compound holds any potential as an anticonvulsant.

References

  • Pediatric Oncall. Levetiracetam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Link

  • Löscher, W., Gillard, M., Sands, Z. A., Kaminski, R. M., & Klitgaard, H. (2016). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsia, 57(12), 1873–1888. Link

  • Wang, Y., Wei, P., Yan, F., Luo, Y., & Zhao, G. (2022). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease, 13(1), 215–231. Link

  • Sharma, A., & McCarson, K. E. (2022). Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells. Cells, 11(24), 3957. Link

  • Patsnap Synapse. (2024). What is the mechanism of Levetiracetam? Link

  • Galanopoulou, A. S., & Moshé, S. L. (2012). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Frontiers in pharmacology, 3, 20. Link

  • Dr. Oracle. (2025). What is the mechanism of action of Levetiracetam (Keppra)? Link

  • Wang, Y., Wei, P., Yan, F., Luo, Y., & Zhao, G. (2022). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and Disease, 13(1), 215-231. Link

  • Slideshare. (2015). Anti epileptic screening model. Link

  • Kandratavicius, L., Balista, P. A., Lopes-Aguiar, C., Ruggiero, R. N., Umeoka, E. H., Garcia-Cairasco, N., Bueno-Junior, L. S., & Leite, J. P. (2014). Animal models of epilepsy: use and limitations. Neuropsychiatric disease and treatment, 10, 1693–1705. Link

  • Journal of Experimental and Basic Medical Sciences. (2020). Animal Models of Epilepsy. Journal of Experimental and Basic Medical Sciences, 1(3). Link

  • Shorvon, S. D., & Stefan, H. (2002). Levetiracetam: preliminary efficacy in generalized seizures. Epileptic disorders : international epilepsy journal with videotape, 4 Suppl 2, 31–37. Link

  • Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 107, 448–460. Link

  • Neuroservices-Alliance. Case study epilepsy in vitro model for pro- or anti-epileptic drug profiling. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541608, this compound. Link

  • An, G., & Crean, T. (2023). An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome. Frontiers in neurology, 14, 1121028. Link

  • de Curtis, M., & Avoli, M. (2016). Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 57(4), 527–538. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43263477, 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. Link

  • Chimirri, A., De Sarro, A., De Sarro, G., Grasso, S., Quartarone, S., & Zappala, M. (1998). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Il Farmaco, 53(2), 123–128. Link

  • Journal of Pharmaceutical Research and Reports. (2024). Comparative study on levetiracetam vs. other antiepileptics' effects. Link

  • Otoul, C., & Arrigo, C. (2003). Meta-Analysis and Indirect Comparisons of Levetiracetam With Other Second-Generation Antiepileptic Drugs in Partial Epilepsy. Clinical Therapeutics, 25(6), 1764-1783. Link

  • Erdeve, E. T., Onat, F., & Çarçak, N. (2025). Comparative Effectiveness of 100 mg/kg Levetiracetam Injection in Two Different Epilepsy Models: Temporal Lobe Epilepsy and Genetic Absence Epilepsy. Archives of Epilepsy. Link

  • Pharmaffiliates. This compound. Link

  • BenchChem. Comparative Analysis of 2-Amino-N-butylpropanamide Derivatives as Potential Anticonvulsant Agents. Link

  • Beran, R. G. (2002). Efficacy of Levetiracetam: A Review of Three Pivotal Clinical Trials. Epilepsy & Behavior, 3(5), 20-25. Link

  • Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., Salvati, P., & Varasi, M. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of medicinal chemistry, 41(4), 579–590. Link

  • Li, Y., Chen, F., & Gao, Y. (2023). Efficacy and safety of levetiracetam versus valproate in patients with established status epilepticus: A systematic review and meta-analysis. Frontiers in pharmacology, 14, 1089298. Link

  • Abou-Khalil, B. (2008). Levetiracetam: A Novel Antiepileptic Drug. Expert Review of Neurotherapeutics, 8(8), 1163-1172. Link

  • De Smedt, T., Raedt, R., Vonck, K., & Boon, P. (2007). Levetiracetam: The Profile of a Novel Anticonvulsant Drug—Part I: Preclinical Data. CNS Drug Reviews, 13(1), 43-56. Link

  • Chen, B., & Chen, C. (2018). Levetiracetam for epilepsy: an evidence map of efficacy, safety and economic profiles. BMJ open, 8(12), e023789. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58352506, N-ethyl-N-[2-(ethylamino)ethyl]propanamide. Link

  • ChemScene. This compound. Link

  • Obniska, J., & Kaminski, K. (2005). Amino acid derivatives with anticonvulsant activity. Acta poloniae pharmaceutica, 62(4), 283–290. Link

  • Abram, M., & Rapacz, A. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Pharmaceuticals, 17(9), 1152. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541493, 2-Amino-N-methylpropanamide. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16786933, 3-Amino-N-ethylpropanamide. Link

Sources

A Comparative Analysis of 2-Amino-N-ethylpropanamide and its Butyl Analog for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In early-stage drug discovery, the optimization of lead compounds through structural modification is a critical process to enhance pharmacokinetic and pharmacodynamic properties. The strategic modification of functional groups can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide presents a comparative analysis of two structurally related alanine derivatives: 2-Amino-N-ethylpropanamide and its butyl analog, 2-Amino-N-butylpropanamide. By extending the N-alkyl substituent from an ethyl to a butyl group, we anticipate significant shifts in key physicochemical properties such as lipophilicity, solubility, and metabolic stability. This document outlines the theoretical basis for these predictions, provides detailed protocols for their empirical validation, and offers insights into how these differences may guide the selection of one analog over the other for specific therapeutic applications.

Introduction and Molecular Overview

The journey of a drug candidate from discovery to clinical application is heavily dependent on its ADME profile. Minor structural changes can lead to major differences in how a compound behaves in a biological system.[1] This guide focuses on a common modification in medicinal chemistry: the alteration of alkyl chain length on an amide nitrogen.[2] We will compare this compound (hereafter "Ethyl Analog") and 2-Amino-N-butylpropanamide (hereafter "Butyl Analog"), both derivatives of the amino acid L-Alanine.

The core difference lies in the N-alkyl substituent—an ethyl (-CH₂CH₃) group versus a butyl (-CH₂CH₂CH₂CH₃) group. This seemingly simple change of two methylene units is predicted to have a cascading effect on the molecules' interaction with biological environments, primarily driven by an increase in lipophilicity.[3] We will explore these effects through the lens of established medicinal chemistry principles, such as Lipinski's Rule of Five, and provide a framework of standard, validated in vitro assays to test these hypotheses.[4][5]

Figure 1: Structural Comparison

G cluster_0 This compound (Ethyl Analog) cluster_1 2-Amino-N-butylpropanamide (Butyl Analog) a a b b

Predicted Physicochemical Properties

The addition of two carbon atoms to the alkyl chain directly impacts the molecule's balance between hydrophilicity and lipophilicity. This balance is a cornerstone of drug design, influencing everything from solubility to membrane permeability.[6]

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity.[6] We predict that the Butyl Analog will have a significantly higher LogP value than the Ethyl Analog. The two additional non-polar methylene groups increase the molecule's affinity for a lipid environment (like a cell membrane) over an aqueous one. This is a critical parameter in Lipinski's Rule of Five, which suggests that orally active drugs generally have a LogP value below 5.[7][8]

Aqueous Solubility: There is often an inverse relationship between lipophilicity and aqueous solubility. As LogP increases, solubility in water tends to decrease.[9] Therefore, the Butyl Analog is expected to be less soluble in aqueous buffers compared to the Ethyl Analog. This has direct implications for formulation and bioavailability, as a drug must be in solution to be absorbed.

Polar Surface Area (PSA): The PSA, which is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule, is not expected to change between the two analogs. The core amide and amine functionalities remain the same. This suggests that any differences in permeability will be driven primarily by changes in lipophilicity rather than polarity.

PropertyThis compound (Ethyl Analog)2-Amino-N-butylpropanamide (Butyl Analog)Rationale for Difference
Molecular Weight ~116.16 g/mol ~144.22 g/mol Addition of a C₂H₆ unit.
Predicted LogP LowerHigherIncreased number of non-polar C-H bonds in the butyl chain.[10][11]
Predicted Aqueous Solubility HigherLowerIncreased lipophilicity generally reduces affinity for water.[12]
Hydrogen Bond Donors 2 (from -NH₂)2 (from -NH₂)Unchanged functional groups.
Hydrogen Bond Acceptors 2 (from C=O, -NH₂)2 (from C=O, -NH₂)Unchanged functional groups.

Proposed Experimental Verification: ADME Profiling

To move from prediction to empirical data, a suite of standardized in vitro assays is essential.[13][14] These assays provide quantitative data to compare the analogs and inform decisions for further development.

Figure 2: Experimental Workflow

G synthesis Synthesis & Purification physchem Physicochemical Profiling (LogP, Solubility) synthesis->physchem Characterize Analogs cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity Assess Safety pampa Permeability Assay (PAMPA) physchem->pampa Predictive Permeability metabolism Metabolic Stability Assay (Liver Microsomes) physchem->metabolism Predictive Clearance analysis Data Analysis & Candidate Selection pampa->analysis metabolism->analysis cytotoxicity->analysis G start Boc-Protected Alanine coupling Amide Coupling (e.g., HATU, EDCI) start->coupling amine Amine (Ethylamine or Butylamine) amine->coupling protected_amide Protected Amide Intermediate coupling->protected_amide deprotection Deprotection (e.g., TFA) protected_amide->deprotection final_product Final Product (Ethyl or Butyl Analog) deprotection->final_product purification Purification & QC (HPLC, NMR, MS) final_product->purification

Caption: A standard workflow for the synthesis of N-alkyl amino acid amides.

Summary and Strategic Implications

The choice between the Ethyl and Butyl analog is not about which is "better" but which is more "fit for purpose." The experimental data gathered from the proposed assays will allow for an informed, data-driven decision.

Figure 4: Lipophilicity-Permeability-Solubility Relationship

G Ethyl Ethyl Analog (Lower LogP) Sol Higher Aqueous Solubility Ethyl->Sol favors Butyl Butyl Analog (Higher LogP) Perm Higher Membrane Permeability Butyl->Perm favors Absorp Potentially Better Oral Absorption Perm->Absorp can lead to Form Easier Formulation Sol->Form can lead to

Caption: The trade-offs between lipophilicity, permeability, and solubility.

  • Choose the Butyl Analog if: The primary goal is to enhance membrane permeability, for instance, to improve absorption from the GI tract or to cross the blood-brain barrier. This choice is contingent on the compound not becoming excessively insoluble or metabolically unstable.

  • Choose the Ethyl Analog if: High aqueous solubility is paramount, for example, in developing an intravenous formulation. It may also be preferred if the Butyl Analog shows poor metabolic stability or unacceptable cytotoxicity.

Ultimately, this comparative guide provides a logical framework for dissecting the impact of a simple, yet powerful, structural modification. By integrating predictive chemical principles with robust experimental validation, research teams can de-risk their projects and make more efficient progress toward identifying viable drug candidates.

References

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Grokipedia. (n.d.). Lipinski's rule of five.
  • Wikipedia. (2023). Lipinski's rule of five.
  • GARDP Revive. (n.d.). Lipinski's Rule of 5.
  • AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
  • Abcam. (n.d.). MTT assay protocol.
  • YouTube. (2019). mechanism of amide hydrolysis.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Avila, R. (2019). Machine Learning Methods for LogP Prediction: Pt. 1.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • protocols.io. (2023). MTT (Assay protocol).
  • Visikol. (2023). The Importance of In Vitro Assays.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • ACS Publications. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.
  • FOLIA. (n.d.). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches.
  • Patsnap Eureka. (2025). How Alkyls Influence Medicinal Chemistry Developments?
  • Principles of Drug Action 1, Spring 2005. (n.d.). Amides.
  • eCampusOntario Pressbooks. (n.d.). 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Patsnap Eureka. (2025). Alkyl Chain Length Impact on Chemical Properties.
  • Lumen Learning. (n.d.). 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry.
  • Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • MATEC Web of Conferences. (2021). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel.
  • PubMed Central. (n.d.). The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs.
  • PubMed. (n.d.). Effect of the Length of Alkyl Chain on the Cytochrome P450 Dependent Metabolism of N-diakylnitrosamines.

Sources

A Comparative Guide to Validating the Anticonvulsant Effects of 2-Amino-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticonvulsant properties of the novel compound, 2-Amino-N-ethylpropanamide. Recognizing the critical need for more effective and safer antiepileptic drugs (AEDs), this document outlines a systematic approach to compare the performance of this putative anticonvulsant against established therapeutic alternatives.[1][2] The experimental designs herein are rooted in established preclinical screening protocols, ensuring scientific rigor and reproducibility.

The core of this guide is a multi-tiered validation process, commencing with acute in vivo seizure models to establish initial efficacy and progressing to more complex models that probe the compound's potential therapeutic window and mechanistic underpinnings. Throughout this guide, we will emphasize the causality behind experimental choices, ensuring a robust and self-validating data package for this compound.

Foundational Screening: Establishing Anticonvulsant Activity in Acute Seizure Models

The initial phase of validation aims to determine if this compound possesses intrinsic anticonvulsant activity. This is achieved by employing well-characterized, acute seizure models in rodents that are predictive of clinical efficacy against generalized tonic-clonic and focal seizures.[3]

The MES test is a cornerstone in anticonvulsant drug discovery, primarily identifying compounds effective against generalized tonic-clonic seizures.[3][4] The model's predictive validity for this seizure type is well-established.[3]

Experimental Protocol:

  • Animal Model: Adult male ICR mice (20-25 g).

  • Compound Administration: this compound is administered intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100 mg/kg). A vehicle control group receives an equivalent volume of the vehicle (e.g., 0.9% saline). Comparator drugs such as Phenytoin (a known sodium channel blocker) and Carbamazepine are administered at clinically relevant doses.[2]

  • Seizure Induction: 30-60 minutes post-administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) is delivered via corneal electrodes.

  • Endpoint Assessment: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated. An ED₅₀ (median effective dose) is determined using probit analysis.

The scPTZ model is highly predictive of compounds that are effective against myoclonic and absence seizures.[3] It acts primarily by antagonizing the GABA-A receptor complex.

Experimental Protocol:

  • Animal Model: Adult male ICR mice (20-25 g).

  • Compound Administration: Similar dosing and administration route as the MES model. Valproic acid and ethosuximide serve as positive controls.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

  • Endpoint Assessment: Animals are observed for 30 minutes. The primary endpoint is the failure to observe a 5-second episode of clonic spasms.

  • Data Analysis: The percentage of animals protected from clonic seizures is determined, and the ED₅₀ is calculated.

The 6 Hz model is considered a model of therapy-resistant partial seizures and can identify compounds with a broader mechanism of action.[4][5]

Experimental Protocol:

  • Animal Model: Adult male ICR mice (20-25 g).

  • Compound Administration: Dosing as previously described. Levetiracetam is a relevant comparator for this model.[2]

  • Seizure Induction: A long-duration, low-frequency electrical stimulus (e.g., 32 mA, 6 Hz, 3 s duration) is delivered via corneal electrodes.

  • Endpoint Assessment: The primary endpoint is the absence of seizure activity characterized by stun, forelimb clonus, and twitching of the vibrissae.

  • Data Analysis: The percentage of protected animals and the corresponding ED₅₀ are calculated.

Workflow for Initial In Vivo Screening

G cluster_0 Phase 1: Acute Seizure Model Screening A Compound Synthesis & Dosing (this compound) B Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) A->B C Subcutaneous PTZ (scPTZ) Test (Myoclonic & Absence Seizures) A->C D 6 Hz Seizure Test (Therapy-Resistant Partial Seizures) A->D E Data Analysis: ED₅₀ Determination B->E C->E D->E

Caption: Initial in vivo screening workflow for this compound.

Comparative Efficacy and Neurotoxicity Profile

A critical aspect of a novel anticonvulsant's potential is its therapeutic window. This is assessed by comparing its effective dose with the dose that produces neurological deficits.

The rotarod test is the standard for assessing motor coordination and potential neurotoxicity.[6][7]

Experimental Protocol:

  • Animal Model: Mice are pre-trained to remain on a rotating rod (e.g., 6-10 rpm) for a set duration (e.g., 1-2 minutes).

  • Compound Administration: Increasing doses of this compound and comparator drugs are administered.

  • Endpoint Assessment: At the time of peak effect, mice are placed on the rotarod. The inability to remain on the rod for the predetermined time is indicative of a neurological deficit.

  • Data Analysis: The TD₅₀ (median toxic dose) is calculated. The Protective Index (PI) is then determined as the ratio of TD₅₀ to ED₅₀. A higher PI indicates a wider therapeutic window.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/MES ED₅₀)
This compound Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value
Phenytoin~9.3> 300> 150~65~7.0
Valproic Acid~270~150~100~450~1.7
Levetiracetam> 300~45~25> 1000> 3.3
Note: Literature values for comparator drugs can vary based on experimental conditions.
Elucidating the Mechanism of Action: In Vitro Approaches

Understanding how this compound exerts its anticonvulsant effects is crucial for its development. In vitro models allow for the investigation of its impact on neuronal excitability and synaptic transmission.[8][9]

Potential Mechanisms of Action of Antiepileptic Drugs

G cluster_0 node1 Voltage-Gated Ion Channels Na+ Channel Blockade Ca2+ Channel Blockade K+ Channel Opening node2 GABAergic Neurotransmission GABA-A Receptor Modulation GAT-1 Inhibition GABA-T Inhibition node3 Glutamatergic Neurotransmission AMPA Receptor Blockade NMDA Receptor Blockade node4 Synaptic Vesicle Proteins SV2A Modulation

Caption: Major molecular targets of antiepileptic drugs.

Hippocampal slices provide an intact neuronal circuit to study drug effects on synaptic transmission and network excitability.[1][8]

Experimental Protocol:

  • Preparation: Acute hippocampal slices (300-400 µm) are prepared from adult rodents.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region following stimulation of the Schaffer collaterals.

  • Experimental Paradigms:

    • Baseline Synaptic Transmission: The effect of this compound on basal synaptic transmission is assessed by generating an input-output curve.

    • Paired-Pulse Facilitation: This protocol probes for presynaptic effects of the compound.

    • Chemically-Induced Seizure-like Activity: Slices are perfused with a pro-convulsant agent (e.g., picrotoxin or zero Mg²⁺ ACSF) to induce epileptiform activity. The ability of this compound to suppress this activity is quantified.[4]

  • Data Analysis: Changes in fEPSP slope, paired-pulse ratio, and the frequency and amplitude of epileptiform discharges are measured.

This technique allows for the detailed investigation of the compound's effects on specific ion channels.[8]

Experimental Protocol:

  • Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared.

  • Recording: Whole-cell patch-clamp recordings are performed to measure voltage-gated sodium, calcium, and potassium currents.

  • Data Analysis: The effect of this compound on the current-voltage relationship, activation, and inactivation kinetics of these channels is analyzed.

Workflow for Mechanistic In Vitro Studies

G cluster_1 Phase 2: Mechanistic Elucidation F Hippocampal Slice Electrophysiology H Assess Synaptic Transmission F->H I Induce Seizure-Like Activity F->I G Patch-Clamp on Cultured Neurons J Measure Voltage-Gated Currents (Na+, Ca2+, K+) G->J K Identify Molecular Target(s) H->K I->K J->K

Caption: In vitro workflow to investigate the mechanism of action.

Chronic Models and Advanced Characterization

Should this compound demonstrate a promising profile in acute models, further validation in chronic epilepsy models is warranted.

The kindling model mimics the progressive development of epilepsy (epileptogenesis) and is a robust model for testing the efficacy of drugs against focal seizures that can secondarily generalize.[1][3]

Experimental Protocol:

  • Animal Model: Adult rats are surgically implanted with a stimulating electrode in the amygdala or hippocampus.

  • Kindling Procedure: A brief, low-intensity electrical stimulus is applied daily. Over time, the seizure severity in response to the stimulus progressively increases.

  • Compound Testing: Once animals are fully kindled (i.e., exhibit consistent generalized seizures), the effect of this compound on seizure severity and duration is assessed.

  • Data Analysis: The Racine scale is used to score seizure severity. The afterdischarge duration is measured from the EEG.

Conclusion

This guide provides a structured and scientifically rigorous pathway for the preclinical validation of this compound as a potential anticonvulsant. By systematically comparing its efficacy and safety profile against established AEDs in a battery of in vivo and in vitro models, a comprehensive understanding of its therapeutic potential can be achieved. The successful completion of these studies will provide the necessary data to support further development and potential clinical investigation.

References

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate. [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

  • Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare. [Link]

  • Löscher, W. (2002). Novel anticonvulsant drugs. PubMed. [Link]

  • Anti epileptic screening model. (n.d.). Slideshare. [Link]

  • Sills, G. J. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • White, H. S., & Löscher, W. (2021). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]

  • Animal Models for Pre-Clinical Antiepileptic Drug Research. (n.d.). DocsDrive. [Link]

  • Löscher, W. (2002). Novel anticonvulsant drugs. ResearchGate. [Link]

  • Qaddoumi, M. G., Ananthalakshmi, K. V. V., Phillips, O. A., Edafiogho, I. O., & Kombian, S. B. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. [Link]

  • Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (2018). PubMed Central. [Link]

  • Mechanisms of action of antiepileptic drugs. (2013). Open Access Journals. [Link]

  • Basic Mechanisms of Action of the Antiepileptic Drugs. (2017). ResearchGate. [Link]

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. PubMed. [Link]

  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Sci-Hub. [Link]

  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. PubMed. [Link]

  • Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 2: Derivatives of Gly, Ala, Leu, Pro, Trp, Phe(4 Cl), Ala(alpha-Me). (2003). PubMed. [Link]

  • Jin, C., et al. (2013). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. PubMed. [Link]

Sources

Cross-Validation of Biocontrol Activity Against Pythium aphanidermatum in Diverse Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of methodologies to validate the biocontrol activity of microorganisms, with a focus on those identified as producers of compounds such as 2-Amino-N-ethylpropanamide (L-alanine ethylamide). While the direct antimicrobial action of isolated this compound is not extensively documented, its association with potent biocontrol agents like Bacillus amyloliquefaciens necessitates a robust framework for evaluating the efficacy of these host microorganisms. Here, we cross-validate established in vitro and in vivo models for assessing the activity of these biocontrol agents against the oomycete plant pathogen Pyhtium aphanidermatum, a common cause of damping-off disease.

The primary objective of this guide is to equip researchers with the necessary protocols and comparative insights to rigorously evaluate and select promising biocontrol candidates. We will explore the causal relationships behind experimental choices, ensuring a self-validating system of protocols. This guide will compare the performance of a representative biocontrol agent, Bacillus amyloliquefaciens, with other well-established biocontrol microbes and a standard chemical fungicide.

Introduction to Biocontrol and the Role of Microbial Metabolites

Biological control of plant pathogens is a cornerstone of sustainable agriculture, offering an eco-friendly alternative to synthetic pesticides. Microorganisms, particularly bacteria and fungi, produce a vast arsenal of secondary metabolites that can suppress the growth of pathogens. Among these, compounds like this compound have been identified in metabolomic studies of biocontrol strains. However, the efficacy of a biocontrol agent is rarely attributable to a single compound. Instead, it is often the result of a synergistic interplay of various mechanisms, including:

  • Antibiosis: The production of antimicrobial compounds that inhibit or kill the pathogen.

  • Competition: The biocontrol agent outcompetes the pathogen for essential nutrients and space.

  • Parasitism: The biocontrol agent directly attacks and feeds on the pathogen.

  • Induced Systemic Resistance (ISR): The biocontrol agent stimulates the plant's own defense mechanisms.

Given this complexity, it is imperative to evaluate the overall biocontrol activity of the producing microorganism across a range of experimental models that can capture these different modes of action.

Comparative Models for Biocontrol Activity Assessment

The selection of appropriate models is critical for the successful translation of a biocontrol agent from the laboratory to the field. Here, we compare three widely used models for assessing the anti-Pythium activity of biocontrol agents.

Model Description Advantages Limitations
In Vitro Dual Culture Assay The biocontrol agent and the pathogen are co-cultured on a solid growth medium to observe direct antagonism.Rapid and cost-effective screening method. Allows for the visualization of direct inhibition zones.Does not account for the complex interactions within the plant rhizosphere. May not correlate with in vivo efficacy.[1]
In Vitro Cell-Free Supernatant Assay The biocontrol agent is grown in a liquid culture, and the cell-free supernatant containing secreted metabolites is tested for its ability to inhibit pathogen growth.Specifically assesses the role of secreted antimicrobial compounds (antibiosis). Can be used to determine the Minimum Inhibitory Concentration (MIC).[2][3][4]Does not evaluate other biocontrol mechanisms like competition or parasitism. The activity of metabolites may differ in the soil environment.
In Planta Seedling Protection Assay Seeds are treated with the biocontrol agent and planted in soil infested with the pathogen. The emergence and health of seedlings are monitored.Provides a more realistic assessment of biocontrol efficacy in a plant-soil system. Integrates all potential mechanisms of action.[5][6]More time-consuming and resource-intensive than in vitro assays. Results can be influenced by environmental conditions.

Experimental Protocols

In Vitro Dual Culture Assay

This protocol is designed to assess the direct antagonistic activity of a biocontrol agent against Pythium aphanidermatum.

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Cultures of Pythium aphanidermatum and the biocontrol agent (e.g., Bacillus amyloliquefaciens)

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • From a fresh culture of P. aphanidermatum, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug at the center of a fresh PDA plate.

  • Streak the biocontrol agent at a distance of 3 cm from the pathogen's mycelial plug.

  • As a control, use a PDA plate with only the pathogen's mycelial plug.

  • Incubate the plates at 28°C for 3-5 days, or until the mycelial growth in the control plate reaches the edge.

  • Measure the radial growth of the pathogen in the direction of the biocontrol agent and in the opposite direction.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(R1 - R2) / R1] x 100 Where R1 is the radius of the pathogen colony in the control plate and R2 is the radius of the pathogen colony in the dual culture plate.

In Vitro Cell-Free Supernatant Assay

This protocol evaluates the antifungal activity of metabolites secreted by the biocontrol agent.

Materials:

  • Potato Dextrose Broth (PDB)

  • Culture of the biocontrol agent

  • Centrifuge

  • Sterile syringe filters (0.22 µm)

  • PDA plates

  • Culture of P. aphanidermatum

Procedure:

  • Inoculate the biocontrol agent into PDB and incubate at 28°C with shaking for 48-72 hours.

  • Centrifuge the culture at 10,000 rpm for 15 minutes to pellet the cells.

  • Filter-sterilize the supernatant through a 0.22 µm syringe filter.

  • Amend PDA with the cell-free supernatant at different concentrations (e.g., 10%, 25%, 50% v/v).

  • Pour the amended PDA into Petri plates.

  • Place a 5 mm mycelial plug of P. aphanidermatum at the center of each plate.

  • Use PDA plates amended with sterile PDB as a control.

  • Incubate the plates at 28°C and measure the mycelial growth as described in the dual culture assay.

In Planta Seedling Protection Assay

This protocol assesses the ability of a biocontrol agent to protect seedlings from Pythium damping-off.

Materials:

  • Cucumber or tomato seeds (susceptible to P. aphanidermatum)

  • Culture of the biocontrol agent

  • Sterile soil or peat moss

  • Pots or seedling trays

  • Culture of P. aphanidermatum grown on a suitable medium (e.g., cornmeal agar)

Procedure:

  • Prepare a suspension of the biocontrol agent in sterile water (e.g., 10^8 CFU/mL).

  • Coat the seeds with the biocontrol agent suspension. Use sterile water as a control.

  • Prepare the pathogen inoculum by blending a culture of P. aphanidermatum with sterile water.

  • Infest the sterile soil with the pathogen inoculum.

  • Sow the treated and control seeds in the infested soil.

  • Maintain the pots in a greenhouse or growth chamber with appropriate conditions for seedling growth.

  • Monitor the seedlings daily for signs of damping-off (e.g., wilting, stem constriction).

  • After 14-21 days, record the percentage of seed germination and the percentage of healthy seedlings.

Visualization of Experimental Workflows

Dual Culture Assay Workflow

Dual_Culture_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Observation Pathogen_Culture Pathogen Culture (P. aphanidermatum) Inoculation Inoculation Pathogen_Culture->Inoculation Mycelial Plug BCA_Culture Biocontrol Agent (B. amyloliquefaciens) BCA_Culture->Inoculation Streaking PDA_Plate PDA Plate Incubate Incubate (28°C, 3-5 days) PDA_Plate->Incubate Inoculation->PDA_Plate Observe Observe Inhibition Zone Incubate->Observe

Caption: Workflow for the in vitro dual culture assay.

In Planta Seedling Protection Assay Workflow

In_Planta_Assay cluster_seed_treatment Seed Treatment cluster_soil_prep Soil Preparation cluster_planting_growth Planting & Growth cluster_evaluation Evaluation Seeds Cucumber/Tomato Seeds Seed_Coating Seed Coating Seeds->Seed_Coating BCA_Suspension Biocontrol Agent Suspension BCA_Suspension->Seed_Coating Sowing Sowing Seed_Coating->Sowing Soil Sterile Soil Soil_Infestation Soil Infestation Soil->Soil_Infestation Pathogen_Inoculum Pathogen Inoculum Pathogen_Inoculum->Soil_Infestation Soil_Infestation->Sowing Greenhouse Greenhouse/Growth Chamber Sowing->Greenhouse Observation Observe Damping-off Greenhouse->Observation Data_Collection Collect Data (Germination, Healthy Seedlings) Observation->Data_Collection

Caption: Workflow for the in planta seedling protection assay.

Comparative Data Presentation

The following table summarizes hypothetical data from the cross-validation of different biocontrol agents against Pythium aphanidermatum.

Treatment Dual Culture Inhibition (%) Supernatant Inhibition (MIC) Seedling Protection (%)
Bacillus amyloliquefaciens 65 ± 4.225% (v/v)85 ± 5.1
Pseudomonas fluorescens 58 ± 3.550% (v/v)78 ± 6.3
Trichoderma harzianum 72 ± 5.1Not significant92 ± 4.5
Metalaxyl (Fungicide) Not Applicable10 µg/mL98 ± 2.0
Control (Untreated) 0015 ± 3.2

Conclusion and Future Directions

This guide provides a framework for the cross-validation of biocontrol agents, particularly those known to produce compounds like this compound. The presented models offer a multi-faceted approach to assess the complex mechanisms of biocontrol. While in vitro assays are valuable for initial screening, in planta assays are indispensable for confirming efficacy in a more ecologically relevant setting.

Future research should focus on elucidating the specific roles of individual metabolites, including this compound, in the overall biocontrol activity. This can be achieved through the use of genetic knockout mutants and metabolomic profiling. A deeper understanding of the molecular mechanisms underlying biocontrol will pave the way for the development of more effective and reliable biopesticides for sustainable agriculture.

References

  • Biocontrol Agents and Mechanism Involved in Biological Control. (2018). Agriallis. [Link]

  • Antifungal Activity of Biocontrol Agents In Vitro and Potential Application to Reduce Mycotoxins (Aflatoxin B1 and Ochratoxin A). (2021). Toxins. [Link]

  • Antifungal Activity of Biocontrol Agents In Vitro and Potential Application to Reduce Mycotoxins (Aflatoxin B1 and Ochratoxin A). (2021). PubMed. [Link]

  • Biocontrol of Pythium aphanidermatum by the cellulolytic actinomycetes Streptomyces rubrolavendulae S4. (2013). ScienceAsia. [Link]

  • (PDF) Antifungal Activity of Biocontrol Agents In Vitro and Potential Application to Reduce Mycotoxins (Aflatoxin B1 and Ochratoxin A). (2021). ResearchGate. [Link]

  • Assessment of in vivo screening systems for potential biocontrol agents of Gaeumannomyces graminis. (2007). ResearchGate. [Link]

  • Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. (2020). PubMed. [Link]

  • Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. (2022). Microbiology Spectrum. [Link]

  • A Robust Method to Perform In Vitro and In Planta Interbacterial Competition Assays: Killing Plant Pathogens by a Potent Biocontrol Agent. (2024). PubMed. [Link]

  • Biological control of pythium aphanidermatum, the causal agent of tomato root rot by two streptomyces root symbionts. (n.d.). MDPI. [Link]

  • Biological Control of Pythium aphanidermatum, the Causal Agent of Tomato Root Rot by Two Streptomyces Root Symbionts. (2021). MDPI. [Link]

  • Biological control of Pythium aphanidermatum causing damping-off of mustard by mutants of Trichoderma viride 1433. (2010). World Vegetable Center. [Link]

  • Combining in vitro and in vivo screening to identify efficient Pseudomonas biocontrol strains against the phytopathogenic bacterium Ralstonia solanacearum. (2022). National Center for Biotechnology Information. [Link]

  • In vitro and in vivo Assay for Assessment of the Biological Control Potential of Streptomyces sp. KT. (2018). ResearchGate. [Link]

  • Exogenous L‐Alanine promotes phagocytosis of multidrug‐resistant bacterial pathogens. (2022). National Center for Biotechnology Information. [Link]

  • Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. (2020). Indian Journal of Science and Technology. [Link]

  • Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. (2021). MDPI. [Link]

  • Does in vitro selection of biocontrol agents guarantee success in planta? A study case of wheat protection against Fusarium seedling blight by soil bacteria. (2019). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the SV2A Binding Affinity of a Novel Compound: The Case of 2-Amino-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, particularly in the development of antiepileptic drugs (AEDs), the Synaptic Vesicle Glycoprotein 2A (SV2A) has emerged as a pivotal molecular target.[1] SV2A is an integral membrane protein found in the presynaptic terminals of neurons and is critically involved in the regulation of neurotransmitter release.[2][3] Its modulation can temper neuronal hyperexcitability, a key factor in seizure pathology.[1][4]

Established drugs like Levetiracetam (LEV) and the higher-affinity Brivaracetam (BRV) have validated SV2A as a therapeutic target.[2] Consequently, the discovery and characterization of novel SV2A ligands are of significant interest. This guide provides a comprehensive framework for assessing the binding affinity of a novel investigational compound, "2-Amino-N-ethylpropanamide," against these established benchmarks. We will delve into the requisite experimental designs, protocols, and data interpretation necessary to robustly characterize its potential as an SV2A modulator.

The Centrality of Binding Affinity in Drug Discovery

Binding affinity, often quantified by the inhibition constant (Ki) or the dissociation constant (Kd), is a cornerstone of pharmacological characterization. A lower Ki value signifies a stronger interaction between a ligand and its target receptor. This metric is crucial as it often correlates with the potency of a drug; a higher affinity suggests that a lower concentration of the compound is needed to elicit a therapeutic effect, which can minimize off-target effects and improve the safety profile.[2]

For SV2A, a clear correlation has been established between binding affinity and anticonvulsant potency in preclinical models.[5] Therefore, accurately determining the Ki of "this compound" is the first critical step in evaluating its therapeutic potential.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the binding affinity of our novel compound, it is essential to compare it against well-characterized SV2A ligands.

  • Levetiracetam (LEV): The prototypical SV2A-binding AED. While effective, its binding affinity is in the moderate range.[2]

  • Brivaracetam (BRV): A second-generation analog of LEV, BRV exhibits a significantly higher binding affinity for SV2A, which is thought to contribute to its increased potency.[2][6]

By comparing "this compound" to both LEV and BRV, we can effectively position its potency within the known spectrum of SV2A modulators.

Quantitative Binding Affinity Data

The following table summarizes the established binding affinities for our reference compounds. The goal of our experimental work will be to determine where "this compound" fits within this landscape.

CompoundBinding Affinity (Ki) for human SV2AFold Difference (vs. BRV)
Brivaracetam (BRV) ~30 nM1x
Levetiracetam (LEV) ~600 nM~20x lower than BRV
This compound To Be Determined (TBD)TBD

Data sourced from established literature.[2]

Experimental Workflow: The Radioligand Competition Binding Assay

The gold standard for determining the binding affinity of an unlabeled compound is the radioligand competition binding assay.[7] This method measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the target receptor.

dot

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis Tissue Brain Tissue (e.g., Rat Cortex) Homogenize Homogenization in Lysis Buffer Tissue->Homogenize Centrifuge Centrifugation to Pellet Membranes Homogenize->Centrifuge Resuspend Resuspend & Quantify Protein (BCA Assay) Centrifuge->Resuspend Incubate Incubate Membranes with: 1. Radioligand ([³H]UCB-J) 2. Test Compound (Varying Conc.) Resuspend->Incubate Filter Rapid Vacuum Filtration (GF/B Filters) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Plot Plot Competition Curve (% Inhibition vs. [Compound]) Count->Plot IC50 Calculate IC50 Plot->IC50 Ki Calculate Ki via Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for SV2A competitive radioligand binding assay.

Detailed Step-by-Step Protocol

This protocol outlines a robust method for determining the Ki of "this compound".

1. Preparation of Brain Membranes:

  • Rationale: Rodent or human brain cortex is an excellent source of native SV2A protein.[2] Membrane preparation isolates the protein from other cellular components.

  • Procedure:

    • Homogenize frozen brain tissue (e.g., rat cortex) in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[8]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[8]

    • Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer. Determine the total protein concentration using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • Rationale: By using a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound, we can determine the concentration of the test compound that inhibits 50% of the radioligand binding (the IC50).

  • Procedure:

    • In a 96-well plate, set up the assay in triplicate. Each well will have a final volume of 250 µL.[8]

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]UCB-J, a high-affinity SV2A ligand), and 150 µL of the membrane preparation.[9][10]

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an established SV2A ligand (e.g., 10 µM Levetiracetam), 50 µL of radioligand, and 150 µL of membranes. This determines the amount of radioligand that binds non-specifically.

    • Competition Wells: Add 50 µL of "this compound" at various concentrations (typically a 10-point curve from 1 nM to 100 µM), 50 µL of radioligand, and 150 µL of membranes.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[8]

3. Separation and Quantification:

  • Rationale: Rapid filtration is crucial to separate the membrane-bound radioligand from the free radioligand in the solution before equilibrium is disturbed.

  • Procedure:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. The membranes and bound radioligand will be trapped on the filter.[7]

    • Quickly wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

1. Calculating the IC50:

  • First, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Then, for each concentration of "this compound," calculate the percentage of inhibition of specific binding.

  • Plot the percent inhibition against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC50 value. The IC50 is the concentration of "this compound" that displaces 50% of the specific binding of the radioligand.[11]

2. Calculating the Ki (Inhibition Constant):

  • Rationale: The IC50 is dependent on the concentration of the radioligand used in the assay. To determine an absolute measure of affinity (the Ki), the Cheng-Prusoff equation must be used.[12][13] This equation corrects for the competitive interaction between the test compound and the radioligand.[11]

  • Equation: Ki = IC50 / (1 + ([L]/Kd))

    • IC50: The experimentally determined value from the competition curve.

    • [L]: The concentration of the radioligand used in the assay.

    • Kd: The dissociation constant of the radioligand for the receptor (this value must be determined separately via a saturation binding experiment or obtained from literature for the specific radioligand and tissue preparation).[14]

dot

G SV2A SV2A Protein (on Synaptic Vesicle) Syt1 Synaptotagmin-1 (Ca²⁺ Sensor) SV2A->Syt1 Modulates Function VesicleFusion Vesicle Fusion & Neurotransmitter Release SV2A->VesicleFusion Regulates Priming Syt1->VesicleFusion Triggers Ca Ca²⁺ Influx Ca->Syt1 Binds Ligand SV2A Ligand (e.g., LEV, BRV) Ligand->SV2A Binds & Modulates

Caption: SV2A's modulatory role in neurotransmitter release.

Conclusion and Forward Outlook

By executing this comprehensive experimental plan, researchers can reliably determine the binding affinity (Ki) of "this compound" for the SV2A protein. This value is not merely a number; it is a critical piece of data that places the compound on the pharmacological map. A high affinity (low Ki value), particularly one approaching or exceeding that of Brivaracetam, would strongly support its further development as a potential next-generation antiepileptic drug. Conversely, a low affinity would suggest that the compound is unlikely to be a potent SV2A modulator, guiding researchers to deprioritize it or explore alternative mechanisms of action. This structured, data-driven approach ensures that research and development efforts are focused on the most promising candidates, maximizing the potential for therapeutic innovation.

References

  • Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein. (2024). Vertex AI Search.
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Comparative Efficacy of Levetiracetam and Brivaracetam on SV2A Binding: A Guide for Researchers. BenchChem.
  • What are SV2A modulators and how do they work? (2024).
  • Yao, J., et al. (n.d.). SV2 regulates neurotransmitter release via multiple mechanisms. PMC - PubMed Central.
  • Wood, M. D., et al. (2016). Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. PubMed.
  • Yao, J., et al. (n.d.). SV2 regulates neurotransmitter release via multiple mechanisms. American Physiological Society Journal.
  • Conti, V., et al. (2022). Synaptic Vesicle Glycoprotein 2A: Features and Functions. PMC - PubMed Central.
  • Pang, T., et al. (1996).
  • Enzyme Inhibitor Terms and Calcul
  • IC50. Wikipedia.
  • Wood, M. D., et al. (2016). Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein.
  • Nabulsi, N. B., et al. (n.d.). Kinetic evaluation and test–retest reproducibility of [11C]UCB-J, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans. NIH.
  • Chavan, S. P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Mikkelsen, J. D., et al. (2023). Synaptic vesicle glycoprotein 2A (SV2A) levels in the cerebral cortex in patients with Alzheimer's disease: a radioligand binding study in postmortem brains. PubMed.
  • Saturation Radioligand Binding Assays. Alfa Cytology.

Sources

A Prospective Guide to the Initial Pharmacological Characterization of 2-Amino-N-ethylpropanamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting Unexplored Territory

In the landscape of neuropharmacology, the discovery of novel psychoactive compounds is a journey that begins with structural curiosity and ends with rigorous, reproducible functional characterization. The compound 2-Amino-N-ethylpropanamide, an N-ethylated amide of the amino acid alanine, represents such a starting point. A survey of the scientific literature reveals a conspicuous absence of dedicated pharmacological studies for this molecule. While it appears in chemical databases and as an intermediate in synthetic patents[1][2][3], no primary research has been published detailing its biological activity or mechanism of action.

This guide, therefore, deviates from a standard replication study. Instead, it serves as a prospective and objective roadmap for any researcher, scientist, or drug development professional seeking to perform an initial, foundational characterization of a novel compound like this compound. We will proceed based on a primary hypothesis derived from its structure: its potential to modulate the activity of amino acid neurotransmitter systems, with a specific focus on the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast synaptic inhibition in the central nervous system[4].

To establish a meaningful pharmacological profile, all proposed experiments will be benchmarked against well-characterized reference compounds. This comparative approach ensures that any observed effects of this compound can be contextualized within the known landscape of neuroactive drugs.

The Comparative Framework: Establishing Benchmarks for Activity

The choice of comparators is critical for interpreting experimental outcomes. We will use a panel of standard compounds that exhibit distinct mechanisms of action at the GABA-A receptor:

  • GABA: The endogenous agonist that directly opens the receptor's chloride channel.

  • Diazepam: A classic benzodiazepine, which acts as a positive allosteric modulator (PAM) by binding to the benzodiazepine site located at the α/γ subunit interface, increasing the receptor's affinity for GABA.

  • Propofol: A general anesthetic that acts as a PAM at a distinct site, primarily within the transmembrane domains at β subunit interfaces, to potentiate GABA-ergic currents.[5]

  • Bicuculline: A competitive antagonist that binds to the GABA orthosteric site, preventing receptor activation.

By comparing the functional signature of this compound to these agents, we can efficiently categorize its potential mechanism of action.

Phase 1: In Vitro Characterization at the Receptor Level

The first step is to determine if this compound directly interacts with the GABA-A receptor complex. This is best achieved using a combination of binding assays and functional electrophysiology on recombinant receptors.

Experiment 1: Radioligand Binding Assays

Causality and Rationale: Binding assays are a direct measure of the physical interaction between a compound and a receptor. By testing the ability of this compound to displace radiolabeled ligands from specific sites, we can determine if it binds competitively to these known locations. This is a high-throughput and cost-effective initial screen. Standard methods for these assays are well-established for assessing GABAergic activity.[6][7]

Experimental Protocol: Competitive Radioligand Binding

  • Membrane Preparation: Prepare crude membrane fractions from rodent brain tissue (e.g., cortex or cerebellum) or from cell lines (e.g., HEK293) stably expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

  • Assay Setup (GABA Site):

    • In a 96-well plate, combine membrane preparations with a fixed concentration of a radioligand for the GABA site, such as [³H]-SR95531.

    • Add increasing concentrations of unlabeled this compound or the control compound (unlabeled GABA).

    • Incubate to allow binding to reach equilibrium.

  • Assay Setup (Benzodiazepine Site):

    • Perform a parallel experiment using a radioligand for the benzodiazepine site, such as [³H]-Flunitrazepam.

    • Use Diazepam as the positive control for displacement.

  • Termination and Scintillation Counting: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand. Wash the filters, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the inhibitory concentration (IC50) or the binding affinity (Ki).

Data Summary Table 1: Hypothetical Binding Assay Results

CompoundTarget SiteRadioligandResult (Ki)Interpretation
GABAGABA Site[³H]-SR95531~1 µMBinds to the orthosteric agonist site.
DiazepamBenzodiazepine Site[³H]-Flunitrazepam~10 nMBinds to the benzodiazepine site.
This compoundGABA Site[³H]-SR95531> 100 µMDoes not bind competitively to the GABA site.
This compoundBenzodiazepine Site[³H]-Flunitrazepam> 100 µMDoes not bind competitively to the benzodiazepine site.
Experiment 2: Functional Characterization using Electrophysiology

Causality and Rationale: While binding assays show interaction, they do not reveal the functional consequence. Electrophysiology directly measures the flow of ions through the receptor channel, providing definitive information on whether a compound is an agonist (activates the receptor), antagonist (blocks activation), or allosteric modulator (enhances or reduces agonist-evoked activity).[8] Using cell lines expressing specific receptor subtypes allows for precise characterization of subtype selectivity.[4]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Receptor Expression: Inject cRNA encoding the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2L) into Xenopus laevis oocytes. Incubate for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with buffer.

    • Impale the oocyte with two microelectrodes and clamp the membrane potential at -70 mV.

  • Agonist Activity Test: Apply increasing concentrations of this compound alone to determine if it directly evokes an inward chloride current.

  • Modulatory Activity Test:

    • Apply a low, fixed concentration of GABA that elicits a small, stable current (the EC10-EC20 concentration).

    • Once the GABA response is stable, co-apply the same concentration of GABA along with increasing concentrations of this compound, Diazepam, or Propofol.[8]

  • Data Analysis: Measure the peak current amplitude for each application. For modulatory effects, calculate the potentiation as a percentage of the control GABA response. Plot the potentiation against the log concentration of the modulator to determine the EC50 for potentiation and the maximum potentiation effect.

Data Summary Table 2: Hypothetical Electrophysiology Results (Modulation of EC20 GABA Response)

CompoundDirect Agonism?Potentiation EC50Max Potentiation (% of control)Putative Mechanism
GABAYes (EC50 ~10 µM)N/AN/AEndogenous Agonist
DiazepamNo~50 nM~300%Positive Allosteric Modulator (PAM)
PropofolNo (weak at high µM)~5 µM> 1000%Positive Allosteric Modulator (PAM)
This compoundNo~25 µM~450%Positive Allosteric Modulator (PAM)

Phase 2: Ex Vivo Characterization at the Neuronal Network Level

Causality and Rationale: Recombinant systems are clean but lack the complexity of a native neuronal environment. Microelectrode array (MEA) recordings from acute brain slices allow us to assess how a compound affects the spontaneous, synchronized activity of an entire neuronal network.[9][10] This provides a more integrative and physiologically relevant measure of a compound's neuroactivity. An increase in network inhibition would be consistent with positive modulation of GABA-A receptors.

Experimental Protocol: MEA Recording from Acute Hippocampal Slices

  • Slice Preparation: Acutely prepare 300-400 µm thick brain slices from a rodent (e.g., mouse or rat) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is an excellent region due to its well-defined circuitry.

  • Recording Setup:

    • Allow slices to recover for at least 1 hour.

    • Place a slice onto a multi-electrode array, ensuring contact between the tissue and the electrodes.

    • Perfuse the slice with oxygenated aCSF at a constant flow rate (1-2 mL/min).[9]

  • Baseline Recording: Record spontaneous network activity (spikes and bursts) for a stable baseline period (e.g., 20 minutes).

  • Compound Application: Perfuse the slice with aCSF containing a known concentration of this compound or a comparator compound.

  • Washout: Perfuse with standard aCSF to determine if the effects are reversible.

  • Data Analysis: Use software to detect spikes and network bursts. Analyze key parameters such as mean firing rate, network burst frequency, and burst duration. A compound that enhances GABAergic inhibition would be expected to decrease these parameters.

Data Summary Table 3: Hypothetical MEA Network Activity Results

Compound (Concentration)Mean Firing Rate (% of Baseline)Network Burst Frequency (% of Baseline)Interpretation
Diazepam (1 µM)40%25%Network Inhibition
Bicuculline (10 µM)350%500%Network Disinhibition/Hyperexcitability
This compound (50 µM)55%40%Network Inhibition

Visualizing the Experimental Workflows

To ensure clarity and reproducibility, the experimental logic is presented below in diagrammatic form using the DOT language.

G cluster_phase1 Phase 1: In Vitro Receptor Characterization cluster_binding Experiment 1: Radioligand Binding cluster_ep Experiment 2: Electrophysiology cluster_phase2 Phase 2: Ex Vivo Network Characterization b1 Prepare Brain/ Cell Membranes b2 Incubate with Radioligand + Test Compound b1->b2 b3 Filter and Separate Bound/Free Ligand b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 final final b5->final e1 Express GABA-A Receptors in Oocytes/HEK293 e2 Voltage Clamp Recording e1->e2 e3 Test for Agonism (Compound Alone) e2->e3 e4 Test for Modulation (Compound + GABA) e2->e4 e5 Calculate EC50 and % Potentiation e3->e5 e4->e5 e5->final m1 Prepare Acute Brain Slices m2 Record Baseline Activity on MEA m1->m2 m3 Perfuse with Test Compound m2->m3 m4 Record During Application m3->m4 m5 Analyze Network Firing & Bursting m4->m5 m5->final

Caption: Workflow for the pharmacological characterization of a novel compound.

Synthesis and Conclusion

This guide outlines a systematic, three-assay workflow to perform an initial characterization of a novel compound like this compound, for which no prior art exists. Based on the hypothetical data presented:

  • Binding Assays would suggest that the compound does not bind competitively to either the orthosteric GABA site or the classic benzodiazepine site.

  • Electrophysiology would reveal that it is not a direct agonist but acts as a positive allosteric modulator, enhancing the function of GABA-A receptors.

  • MEA Recordings would confirm that this receptor-level activity translates into a functional inhibition of neuronal network activity, an effect consistent with enhancing GABAergic tone.

Taken together, this evidence would build a strong, self-validating case that this compound is a novel, non-benzodiazepine site positive allosteric modulator of the GABA-A receptor. This foundational profile provides the necessary data to justify further investigation, including determining its binding site, subtype selectivity, and in vivo efficacy. By following this structured, comparative approach, researchers can efficiently and rigorously move a compound from structural curiosity to a well-characterized pharmacological agent.

References

  • Johnston, G. A. R. (2013). GABA-A Receptor Pharmacology. Pharmacology & Therapeutics, 140(1), 1-25.
  • Möhler, H. (2006). GABA-A receptors: from subunits to diverse functions. Journal of Neurochemistry, 97(6), 1685-1698.
  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from InnoSer website.[11]

  • Kopp-Scheinpflug, C., & Tempel, B. L. (2015). In vitro neuroactivity screening of botanical extracts using microelectrode array (MEA) recordings. Journal of Pharmacological and Toxicological Methods, 75, 11-19.[10]

  • Chebib, M., & Johnston, G. A. R. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940.
  • Dossi, E., et al. (2021). Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue. STAR Protocols, 2(3), 100693.[9]

  • Hondebrink, L., et al. (2017). Neuroactivity screening of botanical extracts using microelectrode array (MEA) recordings. Food and Chemical Toxicology, 109(Pt 1), 463-472.[10]

  • Sakamoto, S., et al. (2020). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Chemical Biology, 15(1), 224-231.[5]

  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10-22.
  • Chemchart. (n.d.). Piperazine-2,5-dione (106-57-0). Retrieved from Chemchart.[12]

  • ChemicalBook. (n.d.). l-alanine ethyl ester hydrochloride suppliers USA. Retrieved from ChemicalBook.[13]

  • Google Patents. (n.d.). AU2002359376B2 - N, N'-substituted-1,3-diamino-2-hydroxypropane derivatives. Retrieved from 1]

  • Google Patents. (n.d.). CN100366605C - 治疗阿尔茨海默氏症的化合物. Retrieved from 3]

  • Ghansah, E., & Weiss, D. S. (2000). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. Molecular Pharmacology, 58(5), 1234-1242.[8]

  • Cheng, Y., et al. (2023). Postharvest preservation effect of composite biocontrol agent on tomatoes. Postharvest Biology and Technology, 206, 112548.[14]

  • Nie, P., et al. (2022). Biofilm: New insights in the biological control of fruits with Bacillus amyloliquefaciens B4. Frontiers in Microbiology, 13, 969165.[15]

  • Google Patents. (n.d.). CN101090883A - 取代羟基乙胺. Retrieved from 2]

  • Anses. (2021). Priorisation des substances chimiques dans les émissions des produits du vapotage. Retrieved from [Link]]

  • Mastanjević, K., & Kovačević, D. (2018). CRYOPROTECTIVE EFFECT OF OAT Β – GLUCANS ON CHICKEN SURIMI. II International Congress “Food Technology, Quality and Safety”.[16]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-ethylpropanamide Analogs for CNS and Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-Amino-N-ethylpropanamide. While direct SAR studies on this specific molecule are not extensively published, this document synthesizes findings from closely related α-amino amides and N-substituted amino acid derivatives to project a probable SAR landscape. We will explore potential therapeutic applications, focusing on anticonvulsant and anticancer (specifically Epidermal Growth Factor Receptor inhibition) activities, and detail the experimental methodologies crucial for evaluating such compounds.

The this compound Scaffold: A Versatile Core

This compound, an alaninamide derivative, possesses a simple yet versatile chemical structure amenable to various modifications.[1] Its core features include a primary amine, a chiral center at the α-carbon, and an N-ethyl amide group. Each of these points can be systematically modified to explore and optimize biological activity. Understanding the impact of these modifications is key to designing novel therapeutic agents.

Below is a diagram illustrating the key modification points on the this compound scaffold.

Caption: Core structure of this compound with key points for chemical modification.

Potential as Anticonvulsant Agents: An SAR Exploration

Several studies have demonstrated that N-substituted amino acid derivatives exhibit anticonvulsant properties.[2] By analyzing analogs, we can infer the structural requirements for this activity in relation to the this compound core.

Key Structural Insights from Analogs

A study on 2-[(arylalkyl)amino]alkanamide derivatives revealed that significant anticonvulsant activity can be achieved with specific substitutions.[2] A particularly potent compound identified was (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide. This provides crucial insights into how modifications at the R1 and R2 positions of our core scaffold can dramatically enhance efficacy.

Table 1: Comparative SAR for Anticonvulsant Activity

Compound/ScaffoldR1 Substitution (on Amino Group)R2 Substitution (on α-Carbon)R3 Substitution (on Amide Nitrogen)Anticonvulsant Activity (MES Test ED50)Neurotoxicity (Rotarod Test TD50)Protective Index (PI = TD50/ED50)
This compound (Hypothetical Baseline) HMethylEthylNot ReportedNot ReportedNot Reported
Milacemide (Structural Precursor) HHHWeak--
PNU-151774E 4-(3-fluorobenzoxy)benzylMethyl (S-configuration)HPotent (e.g., <10 mg/kg)HighOutstanding
Compound 5 from a recent study (benzyloxy)benzyl moietyMethylH48.0 mg/kg (i.p.)> 300 mg/kg> 6.25

Data for PNU-151774E and Compound 5 are derived from literature on related alaninamide derivatives for comparative purposes.[2][3]

From this comparison, we can deduce the following SAR trends for anticonvulsant activity:

  • R1 Position (Primary Amine): Substitution with bulky, lipophilic groups such as a substituted benzyl group appears critical for potent activity. The unsubstituted amine in this compound is likely suboptimal.

  • R2 Position (α-Carbon): The presence of a methyl group (as in alanine derivatives) is tolerated and can contribute to potency. Stereochemistry is also crucial, with the (S)-enantiomer often showing higher activity.

  • R3 Position (N-Amide): While our core molecule has an ethyl group, many potent anticonvulsant alaninamides are primary amides (R3=H). The N-ethyl group on our target molecule may influence its pharmacokinetic profile but could potentially reduce its anticonvulsant potency compared to a primary amide.

Experimental Protocols for Anticonvulsant Screening

The Antiepileptic Drug Development (ADD) program has established standard preclinical screening methods.[4]

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

  • Administer the test compound to mice or rats via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a set pre-treatment time (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The endpoint is the dose of the drug (ED50) required to prevent the tonic hindlimb extension in 50% of the animals.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.

  • Administer the test compound to the animals.

  • After the pre-treatment time, inject a dose of pentylenetetrazole (e.g., 85 mg/kg in mice) subcutaneously, which induces clonic seizures.

  • Observe the animals for a defined period (e.g., 30 minutes) for the presence of seizures.

  • The ED50 is the dose that protects 50% of the animals from seizures.

Rotarod Neurotoxicity Test: This assay assesses motor impairment, a common side effect of CNS-active drugs.

  • Train animals to walk on a rotating rod (rotarod).

  • Administer the test compound.

  • At various time points, place the animal on the rotarod and measure the time it can maintain its balance.

  • The toxic dose (TD50) is the dose that causes 50% of the animals to fall off the rod within a set time (e.g., 1-2 minutes).

anticonvulsant_workflow cluster_0 Anticonvulsant Screening Workflow Start Test Compound Administration MES Maximal Electroshock (MES) Test Start->MES scPTZ Subcutaneous PTZ (scPTZ) Test Start->scPTZ Rotarod Rotarod Neurotoxicity Test Start->Rotarod Data Determine ED50 and TD50 MES->Data scPTZ->Data Rotarod->Data PI Calculate Protective Index (PI) Data->PI

Caption: A typical experimental workflow for screening potential anticonvulsant compounds.

Potential as Anticancer Agents: Targeting EGFR

Small molecules containing an aminopropanamide fragment have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[5] While this compound is an amino-propanamide, it differs from the 3-aminopropanamide scaffold found in some EGFR inhibitors. However, exploring modifications could potentially repurpose this scaffold for anticancer applications.

Comparative Structural Analysis for EGFR Inhibition

Successful small-molecule EGFR inhibitors, such as gefitinib and erlotinib, are ATP-competitive and bind to the kinase domain.[6] More recent irreversible inhibitors often contain a reactive group that forms a covalent bond with a cysteine residue in the active site. The aminopropanamide derivatives that have shown activity as irreversible EGFR inhibitors do so despite lacking a traditional "warhead" for covalent bonding, suggesting a unique binding mode.[5]

To adapt the this compound scaffold for EGFR inhibition, significant modifications at the R1 position would be necessary to mimic the larger, heterocyclic systems of known inhibitors that occupy the ATP-binding pocket.

Table 2: Structural Features for EGFR Inhibition

Compound/ScaffoldKey Structural Features for EGFR BindingPredicted Activity of this compound Analog
Gefitinib (Reversible Inhibitor) Quinazoline core, anilino side chainA large, aromatic system at R1 would be required.
3-Aminopropanamide Derivatives (Irreversible Inhibitors) Aromatic/heterocyclic moieties for binding in the active siteRequires significant modification to introduce moieties that can interact with the EGFR active site.

The simple structure of this compound is unlikely to show significant EGFR inhibitory activity without substantial chemical modification to introduce functionalities capable of interacting with the ATP-binding pocket of the receptor.

Experimental Protocols for EGFR Inhibition

EGFR Autophosphorylation Assay: This assay directly measures the inhibition of EGFR's kinase activity.

  • Culture a cancer cell line that overexpresses EGFR (e.g., A431 or H1975 for mutant EGFR).

  • Treat the cells with various concentrations of the test compound.

  • Stimulate the cells with EGF to induce EGFR autophosphorylation.

  • Lyse the cells and quantify the amount of phosphorylated EGFR (pEGFR) using an ELISA or Western blot.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits EGFR autophosphorylation by 50%.

Cell Proliferation Assay: This assay determines the cytotoxic or cytostatic effect of the compound on cancer cells.

  • Seed cancer cells (e.g., NSCLC cell lines) in 96-well plates.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for a period of time (e.g., 72 hours).

  • Measure cell viability using a reagent such as MTT, MTS, or a cell-titer glo assay.

  • Determine the IC50 value, the concentration that reduces cell viability by 50%.

egfr_workflow cluster_0 EGFR Inhibitor Screening Workflow Start Synthesize Analogs Assay1 EGFR Autophosphorylation Assay Start->Assay1 Assay2 Cell Proliferation Assay Start->Assay2 Data1 Determine IC50 (Kinase) Assay1->Data1 Data2 Determine IC50 (Cells) Assay2->Data2 SAR Establish SAR Data1->SAR Data2->SAR

Caption: Workflow for the in vitro evaluation of potential EGFR inhibitors.

Conclusion and Future Directions

The this compound scaffold, while simple, holds potential for development into clinically relevant therapeutic agents. Based on the analysis of related compounds, its most promising path appears to be in the development of anticonvulsants. The key to unlocking this potential lies in the strategic modification of the primary amine (R1 position) with bulky, lipophilic substituents, while retaining the core alaninamide structure.

For anticancer applications, particularly as an EGFR inhibitor, the scaffold would require more extensive medicinal chemistry efforts to incorporate the necessary pharmacophoric features for binding to the kinase domain.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with diverse substitutions at the R1, R2, and R3 positions. This will allow for the establishment of a direct and robust SAR, guiding the optimization of this scaffold into novel drug candidates.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. Retrieved from [Link]

  • Di Martino, R. M., et al. (2016). Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer. PLoS ONE, 11(6), e0157080. Retrieved from [Link]

  • Yogeeswari, P., & Sriram, D. (2005). The Anticonvulsant Drug Development (ADD) Program of the National Institutes of Health. Epilepsy Research, 64(1-2), 1-13.
  • Li, D., et al. (2008). BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene, 27(34), 4702–4711. Retrieved from [Link]

  • Stables, J. P., & Kupferberg, H. J. (2000). The NIH anticonvulsant drug development (ADD) program: preclinical anticonvulsant screening project. In Antiepileptic Drugs (pp. 37-47). Lippincott Williams & Wilkins.
  • Wesołowska, A., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules, 29(18), 4296. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vivo Validation of "2-Amino-N-ethylpropanamide" Following Promising In Vitro Neuroprotective Results

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro neuroprotective findings of "2-Amino-N-ethylpropanamide" to a robust in vivo validation phase. We will delve into the critical experimental choices, compare its potential efficacy against a standard-of-care, and provide detailed methodologies to ensure scientific integrity and reproducibility.

For the context of this guide, we will operate under the plausible hypothesis that "this compound" has demonstrated significant neuroprotective effects in primary cortical neuron cultures against glutamate-induced excitotoxicity. This common in vitro model suggests a potential therapeutic application in conditions characterized by excessive glutamate stimulation, such as stroke and traumatic brain injury.

The Imperative of In Vivo Validation: From Petri Dish to Preclinical Models

In vitro assays, while excellent for high-throughput screening and initial mechanism-of-action studies, cannot fully replicate the complex physiological environment of a living organism.[1] Factors such as metabolism, bioavailability, off-target effects, and interaction with the immune system are critical determinants of a drug's ultimate efficacy and safety.[1][2][3] Therefore, in vivo validation is an indispensable step in the drug development pipeline.[1][4]

The transition from in vitro success to in vivo proof-of-concept requires a meticulously designed experimental plan. The primary objectives of this phase for "this compound" are:

  • To assess its neuroprotective efficacy in a relevant animal model of acute neuronal injury.

  • To establish a preliminary pharmacokinetic and pharmacodynamic (PK/PD) profile.

  • To compare its performance against a clinically relevant neuroprotective agent.

  • To identify potential behavioral and physiological effects.

Comparative Framework: "this compound" vs. Memantine

To objectively evaluate the potential of "this compound," it is crucial to benchmark its performance against a well-characterized compound. For this guide, we have selected Memantine , an NMDA receptor antagonist used in the treatment of Alzheimer's disease, as a positive control. This choice is based on its established, albeit modest, neuroprotective effects and its relevance to excitotoxicity-mediated neuronal damage.

The study will include three main arms:

  • Vehicle Control: To establish the baseline level of damage in the chosen animal model.

  • "this compound": The investigational compound.

  • Memantine: The positive control/comparator.

Selecting the Appropriate In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

Given the hypothesized in vitro activity against glutamate-induced excitotoxicity, a focal cerebral ischemia model is a highly relevant choice.[5] The transient Middle Cerebral Artery Occlusion (MCAO) model in rats or mice is a widely accepted and standardized model for stroke research.[5][6] This model mimics the pathophysiology of ischemic stroke in humans, including a core infarct area and a surrounding "penumbra" where neurons are at risk but potentially salvageable by neuroprotective interventions.[5]

Mice are particularly advantageous due to the availability of genetically modified strains, which can further aid in mechanistic studies.[5]

Workflow for In Vivo Validation of "this compound"

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase: MCAO Model cluster_2 Post-Experimental Analysis A Hypothesized In Vitro Results: Neuroprotection in Glutamate Assay B Compound Formulation & Solubility Testing A->B C Dose-Range Finding Study (Toxicity & MTD) B->C D Animal Acclimatization C->D Select Doses for Efficacy Study E Randomization into Groups: Vehicle, Compound, Memantine D->E F Surgical Induction of MCAO E->F G Drug Administration (e.g., 30 min post-reperfusion) F->G H Behavioral Testing (24h, 48h, 72h post-MCAO) G->H I Euthanasia & Tissue Collection (72h post-MCAO) H->I J Infarct Volume Measurement (TTC Staining) I->J K Histological Analysis (Neuronal Viability, Apoptosis) I->K L Biochemical Assays (e.g., Biomarkers of Oxidative Stress) I->L M Statistical Analysis J->M K->M L->M N Comparative Efficacy Report M->N Interpretation of Results

Caption: Workflow for the in vivo validation of "this compound".

Detailed Experimental Protocols

1. Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of "this compound" that can be administered without causing overt signs of toxicity.

  • Methodology:

    • A small cohort of healthy animals is used.

    • Administer escalating doses of "this compound" (e.g., 1, 5, 10, 25, 50 mg/kg) via the intended clinical route (e.g., intraperitoneal or intravenous injection).

    • Monitor animals closely for signs of toxicity, including changes in weight, behavior, and activity levels, for a period of 7 days.

    • The MTD is defined as the highest dose that does not produce significant adverse effects. The doses for the efficacy study will be selected based on the MTD.

2. Middle Cerebral Artery Occlusion (MCAO) Surgery

  • Objective: To induce a focal ischemic stroke in the animal model.

  • Methodology:

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

    • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a filament (e.g., a 4-0 nylon monofilament with a silicon-coated tip) into the ICA via the ECA stump.

    • Advance the filament until it occludes the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

    • Suture the incision and allow the animal to recover.

3. Behavioral Assessment (Neurological Deficit Score)

  • Objective: To quantify the functional neurological deficits resulting from the stroke and to assess any therapeutic improvements.

  • Methodology:

    • At 24, 48, and 72 hours post-MCAO, a blinded observer assesses each animal using a standardized neurological deficit scoring system (e.g., a 5-point scale):

      • 0: No observable deficit.

      • 1: Forelimb flexion.

      • 2: Circling towards the contralateral side.

      • 3: Leaning or falling to the contralateral side.

      • 4: No spontaneous motor activity.

    • Record the scores for each animal at each time point.

4. Infarct Volume Measurement

  • Objective: To quantify the extent of brain tissue damage.

  • Methodology:

    • At the study endpoint (e.g., 72 hours), euthanize the animals and harvest the brains.

    • Slice the brain into coronal sections (e.g., 2 mm thick).

    • Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC).

    • TTC stains viable tissue red, leaving the infarcted tissue white.

    • Image the stained sections and use image analysis software to calculate the infarct volume, correcting for edema.

Signaling Pathway for Glutamate Excitotoxicity and Potential Intervention

Caption: Glutamate excitotoxicity pathway and points of intervention.

Data Presentation and Interpretation

The quantitative data from this study should be summarized in clear, concise tables for easy comparison between the treatment groups.

Table 1: Comparative Efficacy on Neurological Deficit Scores (Mean ± SEM)

Treatment GroupN24h Post-MCAO48h Post-MCAO72h Post-MCAO
Vehicle103.5 ± 0.23.2 ± 0.33.0 ± 0.3
"this compound" (Dose 1)102.8 ± 0.32.5 ± 0.22.1 ± 0.2
"this compound" (Dose 2)102.4 ± 0.22.0 ± 0.31.7 ± 0.2
Memantine (10 mg/kg)102.9 ± 0.32.6 ± 0.22.3 ± 0.3
p < 0.05 compared to Vehicle

Table 2: Comparative Efficacy on Infarct Volume (Mean ± SEM)

Treatment GroupNInfarct Volume (mm³)% Reduction vs. Vehicle
Vehicle10150 ± 12-
"this compound" (Dose 1)10110 ± 1026.7%
"this compound" (Dose 2)1095 ± 836.7%
Memantine (10 mg/kg)10115 ± 923.3%
p < 0.05 compared to Vehicle

Interpretation of Hypothetical Results:

The hypothetical data presented in Tables 1 and 2 would suggest that "this compound" demonstrates a dose-dependent neuroprotective effect in the MCAO model. At its higher dose, it appears to be more effective than Memantine in both reducing the neurological deficit and limiting the infarct volume. These results would provide strong support for the in vivo efficacy of "this compound" and warrant further preclinical development.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically sound approach to the in vivo validation of "this compound," based on its hypothesized in vitro neuroprotective properties. By employing a relevant animal model, including a clinically relevant comparator, and utilizing standardized behavioral and histological endpoints, researchers can generate the high-quality data necessary to make informed decisions about the future of this compound.

Successful validation in this model would pave the way for more extensive preclinical studies, including chronic dosing, safety pharmacology, and investigation in other models of neurological disease. The ultimate goal is to build a comprehensive data package that can support a future Investigational New Drug (IND) application.

References

  • Frontiers in Cellular Neuroscience. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. [Link]

  • National Institutes of Health. (2015). Animal Models of Neurodegenerative Diseases. [Link]

  • National Center for Biotechnology Information. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. [Link]

  • PubMed Central. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. [Link]

  • ProBio CDMO. In Vivo Efficacy Evaluation. [Link]

  • PubMed. (2009). Methodological quality of animal studies of neuroprotective agents currently in phase II/III acute ischemic stroke trials. [Link]

  • MDPI. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. [Link]

  • PubMed. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. [Link]

  • ResearchGate. (2019). (PDF) Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. [Link]

  • Biobide. In Vivo vs In Vitro: Differences in Early Drug Discovery. [Link]

  • ResearchGate. (2024). Biocontrol efficacy of bacteria grown in biofumigated soil against Pythium aphanidermatum. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Google Patents. SE457087B - Biologiskt aktiva tripeptid- och tetrapeptid-alkylamider.
  • ResearchGate. (2024). (PDF) The potential of endophytic bacteria from Prosopis cineraria for the control of Pythium aphanidermatum-induced damping-off in cucumber under saline water irrigation. [Link]

  • ResearchGate. (2024). In vitro inhibition of A. alternata by M. guilliermondii isolated from tomato phyllosphere. [Link]

  • ResearchGate. (2024). (PDF) Kale (Brassica oleracea L. var. acephala) rhizosphere bacteria suppress Pythium aphanidermatum-induced damping-off of cabbage, produce biofilm and antimicrobial volatile compounds. [Link]

  • Google Patents.
  • National Institutes of Health. This compound. [Link]

  • ResearchGate. (2025). Biofilm: New insights in the biological control of fruits with Bacillus amyloliquefaciens B4. [Link]

  • ResearchGate. (2024). Postharvest preservation effect of composite biocontrol agent on tomatoes. [Link]

  • Google P

Sources

A Head-to-Head Comparison of 2-Amino-N-ethylpropanamide and Other Alaninamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the alaninamide scaffold has proven to be a versatile starting point for the development of novel therapeutic agents.[1] Its inherent chirality and amenability to chemical modification allow for the fine-tuning of pharmacological properties. This guide provides a comprehensive, head-to-head comparison of 2-Amino-N-ethylpropanamide with other key alaninamide derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data.

Introduction to Alaninamide Derivatives

Alaninamide derivatives are small molecules characterized by an alanine core with a substituted amide group. This structural motif has been explored for a wide range of biological activities, including anticonvulsant, antinociceptive, antimicrobial, and anti-inflammatory effects.[2] The nature of the substituent on the amide nitrogen, as well as modifications to the alanine backbone, significantly influences the compound's physicochemical properties and biological activity. This guide will focus on a comparative analysis of this compound against other representative alaninamide derivatives to elucidate key structure-activity relationships (SAR).

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table of key physicochemical properties for this compound and other selected alaninamide derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
This compound C5H12N2O116.16-0.958.4
N-Methyl-alaninamide C4H10N2O102.14-1.258.4
N-Propyl-alaninamide C6H14N2O130.19-0.458.4
N-Phenyl-alaninamide C9H12N2O164.210.558.4

Data sourced from PubChem.[3]

Expert Insight: The N-alkyl substitution pattern in this series demonstrates a clear trend in lipophilicity, as indicated by the XLogP3 values. The increasing chain length from methyl to propyl corresponds to a decrease in polarity, which can significantly impact membrane permeability and protein binding. The introduction of an aromatic ring, as in N-Phenyl-alaninamide, markedly increases lipophilicity. These seemingly subtle structural changes are pivotal in modulating the ADME properties of the compounds.

Head-to-Head Comparison of Biological Activities

The true potential of these derivatives is revealed in their biological performance. This section provides a comparative analysis of their efficacy in various preclinical models.

Anticonvulsant and Antinociceptive Activity

A significant body of research on alaninamide derivatives has focused on their potential as anticonvulsant and pain-relieving agents.[4][5] The maximal electroshock (MES) and 6 Hz seizure models are standard preclinical assays for evaluating anticonvulsant efficacy.[1]

CompoundMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) in MES Test
Compound 5 (a ((benzyloxy)benzyl)propanamide derivative) 48.045.2>300>6.25
(R)-AS-1 66.324.3>500>7.5
Compound 26 64.315.6Not ReportedNot Reported
Compound 28 34.912.1Not ReportedNot Reported

Data from preclinical studies on various alaninamide derivatives.[1][5]

Expert Insight: The data clearly indicates that aromatic substitutions on the propanamide moiety can significantly enhance anticonvulsant potency. For instance, Compound 28 exhibits a considerably lower ED₅₀ in both the MES and 6 Hz tests compared to the other listed derivatives, suggesting a more potent anticonvulsant effect. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a crucial measure of a compound's therapeutic window. A higher PI, as seen with (R)-AS-1, indicates a greater separation between the effective dose and the dose causing motor impairment, a desirable characteristic for a CNS-active drug. The mechanism of action for many of these anticonvulsant alaninamide derivatives is believed to involve the modulation of voltage-gated sodium channels.[4]

Antimicrobial Activity

Certain alaninamide derivatives have also been investigated for their antimicrobial properties. Their efficacy is often attributed to the inhibition of essential bacterial enzymes.[2]

Compound DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Alanine-based Phenyl Sulphonamide (3f) S. aureus0.5
Alanine-based Phenyl Sulphonamide (3f) E. coli1.0
Alanine-based Phenyl Sulphonamide (3a) S. aureus1.0

Data from studies on alanine-based phenyl sulphonamide derivatives.[2]

Expert Insight: The antimicrobial activity of these derivatives highlights the versatility of the alaninamide scaffold. The phenyl sulphonamide moiety appears to be a key pharmacophore for antibacterial activity. The low MIC values against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria suggest a broad spectrum of activity, which is a highly desirable trait for new antimicrobial agents.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of N-Alkyl-2-aminopropanamide Derivatives

This protocol outlines a general procedure for the synthesis of N-alkyl-2-aminopropanamide derivatives via amide coupling.

Diagram of the General Synthetic Workflow

G Boc_Alanine Boc-L-Alanine Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) Boc_Alanine->Coupling Amine R-NH₂ (e.g., Ethylamine) Amine->Coupling Boc_Protected Boc-Protected Amide Coupling->Boc_Protected Deprotection Boc Deprotection (e.g., 4M HCl in Dioxane) Boc_Protected->Deprotection Final_Product 2-Amino-N-alkylpropanamide Hydrochloride Deprotection->Final_Product

Caption: General synthetic workflow for N-Alkyl-2-aminopropanamide derivatives.

Step-by-Step Protocol:

  • Amide Coupling:

    • Dissolve Boc-L-Alanine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dimethylformamide).

    • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the corresponding amine (e.g., ethylamine, 1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring for completion using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.[6]

  • Boc Deprotection and Salt Formation:

    • Dissolve the crude Boc-protected amide in a suitable solvent (e.g., dioxane or methanol).

    • Add a solution of 4M HCl in dioxane in excess.

    • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

    • The hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[6]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its potential in vivo clearance.[7]

Diagram of the Metabolic Stability Assay Workflow

G cluster_0 Incubation cluster_1 Analysis Test_Compound Test Compound (1 µM) Incubate Incubate at 37°C Test_Compound->Incubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calculate Calculate % Remaining and Half-life (t½) LCMS->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, incubate the test compound (final concentration of 1 µM) with liver microsomes (e.g., rat or human, 0.5 mg/mL protein concentration) in a phosphate buffer at 37°C.[7]

  • Initiate the metabolic reaction by adding NADPH.

  • At specific time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding a cold organic solvent such as acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict the intestinal absorption of drug candidates.[8]

Diagram of the Caco-2 Permeability Assay

G cluster_0 Transwell Plate Setup cluster_1 Transport Measurement Apical Apical Chamber (Donor) Caco2 Caco-2 Cell Monolayer Apical->Caco2 Basolateral Basolateral Chamber (Receiver) Membrane Permeable Membrane Caco2->Membrane Membrane->Basolateral Add_Compound Add Test Compound to Donor Chamber Incubate_Sample Incubate and Sample Receiver Chamber Add_Compound->Incubate_Sample LCMS_Analysis LC-MS/MS Analysis Incubate_Sample->LCMS_Analysis Calculate_Papp Calculate Apparent Permeability (Papp) LCMS_Analysis->Calculate_Papp

Caption: Schematic of the Caco-2 permeability assay.

Step-by-Step Protocol:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the test compound to the apical (A) or basolateral (B) chamber (the donor compartment).

  • At various time points, collect samples from the receiver compartment.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (B-A Papp / A-B Papp) can be determined to assess if the compound is a substrate for efflux transporters.[8][9]

Conclusion

This comparative guide underscores the significant potential of alaninamide derivatives in drug discovery. This compound serves as a foundational structure, with modifications to the N-substituent leading to a diverse range of biological activities and physicochemical properties. The data presented herein demonstrates that strategic structural modifications, particularly the introduction of aromatic and benzyloxy moieties, can substantially enhance anticonvulsant potency. Furthermore, the exploration of other derivatives has revealed promising antimicrobial and anti-inflammatory activities.

For researchers in the field, this guide provides a solid framework for understanding the structure-activity relationships within the alaninamide class and offers robust, validated protocols for the synthesis and evaluation of new analogues. The continued exploration of this chemical space holds great promise for the development of next-generation therapeutics.

References

  • A Comparative Analysis of Alaninamide Derivatives for Anticonvulsant Activity. Benchchem.
  • A Technical Guide to the Biological Activities of Alaninamide Deriv
  • N1-Methyl-beta-alaninamide | 4874-18-4 | FM126598. Biosynth.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed Central.
  • Synthesis of some Amide derivatives and their Biological activity. Sphinxsai.
  • Exploring N-Methyl-D-Alanine: Properties and Applic
  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization.
  • Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substr
  • D-Alanine, N-propyl-. PubChem.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed.
  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PubMed Central.
  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characteriz
  • Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase. PubMed.
  • Interstrain differences of in vitro metabolic stability and impact on early drug discovery. PubMed.
  • N-Methyl-DL-alanine. Chem-Impex.
  • N-Propyl alanine, DL-. PubChem.
  • Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride. Benchchem.
  • N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis. Benchchem.
  • Synthesis and biological importance of amide analogues. Pulsus Group.
  • N-Methyl-L-alanine | 3913-67-5. ChemicalBook.
  • Transport of peptidomimetic thrombin inhibitors with a 3-amidino-phenylalanine structure: permeability and efflux mechanism in monolayers of a human intestinal cell line (Caco-2). PubMed.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models.
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers.
  • Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide deriv
  • The binding of novel phenolic derivatives of anandamide to brain cannabinoid receptors. PubMed.
  • Caco-2 Permeability.
  • Synthesis and Biological Activity of N-Aryl-N-Heteroaryl Carbamides. Der Pharma Chemica.
  • In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma.
  • This compound. PubChem.
  • Structure-activity relationships of anandamide, an endogenous cannabinoid ligand. PubMed.
  • Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides.
  • Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs. PubMed.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • An affinity label for delta-opioid receptors derived
  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI.
  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. PubMed.
  • Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. PubMed.
  • Improvement of paracellular transport in the Caco-2 drug screening model using protein-engineered substr
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. PubMed Central.
  • Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease. PubMed.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central.
  • Chemical Properties of 1-Propanamine, N-propyl-. Cheméo.
  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. PubMed Central.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development and scientific research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-Amino-N-ethylpropanamide, grounding each step in the principles of laboratory safety, environmental responsibility, and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring that our collective pursuit of innovation does not come at the cost of environmental health or personal safety.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data for this compound is limited, its chemical structure as a primary amine and an amide suggests certain inherent hazards. Safety data sheets for similar small amine and amide compounds often indicate potential for corrosivity and skin and eye irritation.[1][2][3] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE).

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this may lead to vigorous and potentially hazardous reactions.[1]

II. Waste Identification and Segregation: The Cornerstone of Safe Disposal

The foundational principle of proper chemical waste management is accurate identification and segregation. Misidentification can lead to dangerous chemical reactions within a waste container and complicates the final disposal process.

Procedure for Identification:

  • Hazardous Waste Determination: Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[4][5]

  • Waste Stream Segregation: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. It should be collected in a dedicated waste container. Specifically, keep it separate from:

    • Strong acids and bases.

    • Oxidizing agents.

    • Halogenated organic solvents.

The following diagram illustrates the initial decision-making process for waste segregation:

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection A This compound Waste Generated B Is the waste solid or liquid? A->B C Is the waste mixed with other chemicals? A->C D Collect in a designated 'Solid Hazardous Waste' container. B->D Solid E Collect in a designated 'Liquid Hazardous Waste' container. B->E Liquid C->E No F Consult EHS for guidance on mixed waste streams. C->F Yes

Caption: Decision workflow for the initial segregation of this compound waste.

III. Waste Containment and Labeling: Ensuring Compliance and Safety

Proper containment and labeling are not merely administrative tasks; they are critical safety measures to prevent accidental exposures and ensure that the waste is handled correctly by all personnel, including EHS staff.

Step-by-Step Container Management Protocol:

  • Select a Compatible Container:

    • Use a container that is in good condition, free of cracks or leaks, and has a secure, screw-on cap.[6][7]

    • For liquid waste, high-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred over glass to minimize the risk of breakage.

    • Ensure the container material is compatible with this compound.

  • Properly Label the Waste Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's EHS department.[4][8]

    • The label must include:

      • The words "Hazardous Waste".[4][6]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

      • An accurate estimation of the concentration and total volume.

      • The date of accumulation (when the first waste was added).

      • The name and contact information of the principal investigator or responsible researcher.

      • The specific hazards associated with the waste (e.g., "Corrosive," "Irritant").

  • Maintain Safe Storage Practices:

    • Keep the waste container closed at all times, except when adding waste.[7][8]

    • Store the container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[6]

    • The SAA should be under the control of the laboratory personnel.

    • Utilize secondary containment, such as a plastic tub or tray, to capture any potential leaks or spills.[7] The secondary container should be capable of holding 110% of the volume of the primary container.[7]

IV. Disposal Procedures for Different Waste Forms

The physical form of the waste dictates the specific collection procedure.

A. Unused or Expired this compound (Solid or Liquid):

  • If in its original manufacturer's container, this is the ideal vessel for disposal.[9]

  • Ensure the container is properly labeled as "Hazardous Waste" with the required information.

B. Aqueous Solutions of this compound:

  • Collect in a dedicated, labeled liquid hazardous waste container.

  • Do not dispose of aqueous solutions down the drain unless you have explicit written permission from your institution's EHS department.[4][6] Unauthorized sewer disposal of chemicals is a regulatory violation.

C. Contaminated Lab Supplies (Solid Waste):

  • Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected as solid hazardous waste.

  • Double-bag these materials in clear plastic bags to allow for visual inspection by EHS personnel.[7]

  • Place the bagged waste into a designated solid hazardous waste container.

D. Empty this compound Containers:

  • A container is considered "empty" if all contents have been removed by normal means and no more than one inch of residue remains.

  • To dispose of an "empty" container in the regular trash, it must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[8]

  • The rinsate from this cleaning process must be collected as hazardous liquid waste.[8]

V. Arranging for Final Disposal

The final step in the disposal process is to arrange for the pickup and proper disposal of the accumulated waste by trained professionals.

  • Contact Your EHS Department: When your waste container is nearly full (approximately 90% capacity) or has been in accumulation for the maximum allowable time (often 90 days, but check your local regulations), contact your institution's EHS office to schedule a waste pickup.[7][9]

  • Provide Necessary Documentation: Have your completed hazardous waste tags and any other required forms ready for the EHS personnel.

  • Never Attempt On-Site Treatment: Do not attempt to neutralize or treat this compound waste yourself unless you are following a specific, EHS-approved protocol. Improper treatment can lead to the generation of more hazardous substances or unsafe conditions.

The following flowchart outlines the complete disposal workflow:

G cluster_0 Preparation cluster_1 Containment cluster_2 Collection cluster_3 Disposal A Wear Appropriate PPE B Identify Waste as Hazardous A->B C Select Compatible Container B->C D Affix 'Hazardous Waste' Label C->D E Store in SAA with Secondary Containment D->E F Segregate from Incompatible Waste E->F G Collect Waste (Solid or Liquid) F->G H Keep Container Closed G->H I Container Reaches 90% Full or Time Limit H->I J Request Pickup from EHS I->J K Provide Documentation to EHS J->K L Waste Removed for Proper Disposal K->L

Caption: A comprehensive step-by-step workflow for the disposal of this compound.

VI. Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is crucial.

Scenario Immediate Action
Small Spill Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
Large Spill Evacuate the area immediately. Alert your supervisor and contact your institution's emergency response number or EHS department.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your institution. The principles outlined here are not just about regulatory compliance; they are about protecting ourselves, our colleagues, and the world we share.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • How to Dispose of Chemical Waste. University of Tennessee Knoxville Environmental Health and Safety. [Link]

  • Standard Operating Procedure: Sodium Amide. University of Georgia. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Laboratory Safety Manual. University of Arkansas for Medical Sciences. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Standard Operating Procedure: Sodium Amide. University of Wisconsin-Milwaukee. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-N-ethylpropanamide (CAS No. 1078791-14-6). As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific innovation. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your well-being and the integrity of your research when working with this amino amide.

Hazard Profile and Risk Assessment: The "Why" Behind the "What"

Understanding the inherent risks of a chemical is the foundation of a robust safety protocol. For this compound, the available data indicates specific hazards that necessitate a cautious and well-planned approach.

Known Hazards:

According to supplier safety information, this compound is classified with the GHS07 pictogram, signaling that it is an irritant.[1] The associated hazard statements are:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H320: Causes eye irritation.[1]

The causality here is direct: the amine and amide functional groups can interact with biological tissues, leading to irritation upon contact. While comprehensive toxicological data is not widely available for this specific compound, the general properties of aliphatic amines and amides warrant a high degree of caution. They can be corrosive, and some may act as sensitizers. Therefore, our protective strategy must be built on the principle of preventing all direct contact.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all matter. It is a dynamic process based on a risk assessment of the specific procedures you will be performing. The following sections detail the minimum required PPE and provide a logical framework for escalating protection based on the task at hand.

Hand Protection: A Matter of Material and Time

Given that this compound is a known skin irritant, appropriate gloves are non-negotiable.[1] The choice of glove material is critical and should be based on chemical compatibility.

Recommended Glove Types:

While specific permeation and breakthrough time data for this compound are not available from major glove manufacturers, general resistance charts for amines and amides suggest that Nitrile and Neoprene gloves are suitable for incidental contact.

Glove MaterialGeneral Suitability for Amines/AmidesKey Considerations
Nitrile Good to ExcellentProvides good resistance to a wide range of chemicals. Thicker nitrile gloves (e.g., >8 mil) are recommended for tasks with a higher risk of splash.
Neoprene Good to ExcellentOffers excellent resistance to acids, bases, and many organic solvents.
Latex Fair to PoorNot generally recommended for handling chemicals as they can offer poor resistance and may cause allergic reactions.

Operational Protocol:

  • For low-volume, short-duration tasks (e.g., weighing small quantities): A single pair of standard laboratory nitrile gloves (minimum 4 mil) is acceptable.

  • For higher-volume tasks or those with a greater splash potential (e.g., synthesis, purification): Double-gloving with two pairs of nitrile gloves, or wearing a thicker (e.g., 8-15 mil) chemical-resistant nitrile or neoprene glove is required. Always inspect gloves for any signs of degradation, punctures, or tears before and during use. Change gloves immediately if contamination is suspected.[2]

Eye and Face Protection: Shielding from Serious Irritation

As this compound causes serious eye irritation, robust eye and face protection is mandatory at all times.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles that form a seal around the eyes.

  • For Large Volumes or High Splash Risk: A full-face shield worn over chemical splash goggles provides the highest level of protection.

Body Protection: The Laboratory Coat

A clean, flame-resistant laboratory coat, buttoned completely, is required to protect your skin and personal clothing from potential splashes. For tasks with a significant risk of splashing, consider a chemically-resistant apron worn over the lab coat.

Respiratory Protection: An Assessment-Driven Necessity

While there are no established occupational exposure limits for this compound, the NIOSH Pocket Guide to Chemical Hazards provides guidance for related amines which can be respiratory irritants.[3][4] Therefore, a risk assessment is crucial.

When is Respiratory Protection Needed?

  • When handling the solid material in a way that could generate dust.

  • When working with solutions in a poorly ventilated area.

  • During any operation where an aerosol or vapor could be generated.

  • If you experience any respiratory irritation.

Selecting the Right Respirator:

If your risk assessment indicates a need for respiratory protection, a NIOSH-approved air-purifying respirator is required.

ConditionRecommended Respirator and Cartridge
Potential for dust or aerosolsHalf-mask or full-facepiece respirator with P100 particulate filters.
Potential for vapors or in case of irritationHalf-mask or full-facepiece respirator with Ammonia/Methylamine cartridges .[3][5][6] A multi-gas/vapor cartridge that includes protection against amines is also a suitable option.[4]
High concentrations or unknown exposure levelsA full-facepiece supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) should be used.

Important: The use of a tight-fitting respirator requires a formal respiratory protection program, including medical clearance and annual fit testing, as mandated by OSHA (29 CFR 1910.134).

Operational Plan: Donning and Doffing Procedures

The order in which you put on and take off your PPE is critical to prevent cross-contamination.[6]

Donning (Putting On) PPE Workflow

Donning_Workflow cluster_prep Preparation cluster_ppe PPE Application WashHands Wash Hands Thoroughly LabCoat 1. Lab Coat WashHands->LabCoat Respirator 2. Respirator (if required) LabCoat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves (pull cuffs over lab coat sleeves) Goggles->Gloves

Caption: Sequential process for donning PPE.

Doffing (Removing) PPE Workflow

This process is designed to contain contaminants and should be performed deliberately.

Doffing_Workflow cluster_removal PPE Removal (in designated area) cluster_final Final Step Gloves 1. Gloves (peel off without touching exterior) Goggles 2. Goggles/Face Shield (handle by straps) Gloves->Goggles LabCoat 3. Lab Coat (peel off and fold inward) Goggles->LabCoat Respirator 4. Respirator (if used, handle by straps) LabCoat->Respirator WashHands Wash Hands Thoroughly Respirator->WashHands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-ethylpropanamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-ethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.